Umbralisib

Catalog No.
S003178
CAS No.
1532533-67-7
M.F
C31H24F3N5O3
M. Wt
571.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbralisib

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

solubility

~100 mg/ml

Synonyms

TGR-1202; TGR1202; TGR 1202

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

The exact mass of the compound Umbralisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Umbralisib's Dual PI3Kδ/CK1ε Inhibition Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Umbralisib (RP5264/TGR-1202) represents a novel therapeutic class of kinase inhibitors that uniquely targets both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small molecule inhibitor was initially developed for treating relapsed or refractory lymphoid malignancies, particularly marginal zone lymphoma (MZL) and follicular lymphoma (FL). Unlike earlier PI3K inhibitors that faced significant clinical limitations due to toxicity profiles, this compound's distinct molecular architecture and dual inhibition mechanism contribute to its differentiated safety and efficacy profile. The drug received accelerated FDA approval in February 2021 but was subsequently withdrawn from the market in June 2022 due to emerging safety concerns regarding increased mortality risk observed in follow-up clinical trials. Despite this regulatory outcome, this compound remains a compound of significant scientific interest due to its unique mechanism of action and potential insights for future drug development targeting PI3K pathways [1] [2].

The development of this compound emerged from efforts to overcome limitations of earlier PI3K inhibitors such as idelalisib, duvelisib, and copanlisib, which demonstrated substantial efficacy in B-cell malignancies but were hampered by immune-mediated toxicities that limited their long-term use. These toxicities included severe diarrhea/colitis, hepatotoxicity, pneumonitis, and infectious complications, which were attributed in part to the inhibition of multiple PI3K isoforms beyond PI3Kδ, particularly PI3Kγ. This compound was specifically engineered to address these limitations through enhanced isoform selectivity and the novel incorporation of CK1ε inhibition alongside PI3Kδ targeting, creating a distinct therapeutic profile with potential immunomodulatory advantages [3] [4].

Molecular Pharmacology and Structural Characteristics

Dual Kinase Inhibition Mechanism

This compound exhibits a unique polypharmacology by simultaneously inhibiting two distinct kinase targets with critical roles in B-cell pathophysiology:

  • PI3Kδ Inhibition: PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells that plays a central role in B-cell receptor signaling, cellular proliferation, and survival. In malignant B-cells, PI3Kδ signaling is often constitutively active, driving oncogenic progression and cellular survival. This compound demonstrates potent inhibition of PI3Kδ with a reported IC₅₀ of 14 nM, effectively suppressing this key survival pathway in malignant B-cells [3] [5].

  • CK1ε Inhibition: CK1ε is a serine/threonine protein kinase involved in multiple cellular processes, including the regulation of protein translation and the Wnt/β-catenin signaling pathway. Unlike PI3Kδ, CK1ε inhibition represents a novel anticancer mechanism that directly targets oncogenic protein synthesis. CK1ε regulates the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1) through modulation of the eukaryotic translation initiation factor 4E (eIF4E). This dual targeting approach simultaneously disrupts survival signaling (via PI3Kδ inhibition) and oncogenic translation (via CK1ε inhibition) [3] [4].

Table 1: Kinase Inhibition Profile of this compound

Target IC₅₀ (nM) Cellular Function Role in Oncogenesis
PI3Kδ 14 B-cell receptor signaling, proliferation, survival Constitutively active in B-cell malignancies
CK1ε Not fully quantified Protein translation, Wnt signaling regulation Enhances translation of MYC, BCL2, CCND1 oncogenes
PI3Kα >1400 Insulin signaling, glucose homeostasis Mutated in solid tumors; avoided for toxicity reduction
PI3Kβ >756 Platelet aggregation Potential role in PTEN-deficient tumors
PI3Kγ >120 Immune cell function, inflammation Inhibition associated with immune-mediated toxicity
Structural Basis for Selectivity

This compound demonstrates remarkable isoform selectivity within the PI3K family, which contributes significantly to its differentiated safety profile. Structural analyses reveal that this compound exhibits:

  • >1500-fold greater selectivity for PI3Kδ over the α and β isoforms
  • ≈225 times greater selectivity for PI3Kδ over the γ isoform
  • This selectivity profile is particularly important given the toxicities associated with inhibition of other PI3K isoforms, especially PI3Kγ which has been implicated in immune-mediated adverse events [3]

The structural determinants of this selectivity involve this compound's unique chemical structure and its interactions with non-conserved residues within the ATP-binding pocket of PI3Kδ. Unlike earlier PI3K inhibitors, this compound's molecular structure enables specific interactions with isoform-specific regions of the PI3Kδ binding site, minimizing off-target effects on other PI3K isoforms. This enhanced selectivity represents a significant pharmacological advancement over earlier generation PI3K inhibitors such as idelalisib and duvelisib, which exhibit less pronounced isoform selectivity and consequently higher rates of immune-mediated toxicities [5].

Functional Consequences of Dual Inhibition

Cellular and Signaling Effects

The simultaneous inhibition of PI3Kδ and CK1ε by this compound produces synergistic antitumor effects through multiple interconnected mechanisms:

  • Disruption of B-cell Receptor Signaling: By inhibiting PI3Kδ, this compound interferes with a critical survival pathway in malignant B-cells, leading to reduced proliferation and increased apoptosis. This effect is particularly pronounced in lymphoid malignancies where PI3Kδ signaling is hyperactive [3] [6].

  • Modulation of Oncogenic Translation: Through CK1ε inhibition, this compound suppresses the translation of key oncogenes including MYC, BCL2, and CCND1 (cyclin D1). This represents a direct attack on the molecular machinery driving malignant transformation and progression [3] [4].

  • Impairment of Malignant B-cell Trafficking: this compound inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration, disrupting the homing and retention of malignant B-cells in supportive microenvironments. This effect limits access to pro-survival signals provided by the tumor microenvironment [6].

The convergence of these mechanisms results in comprehensive suppression of multiple oncogenic processes simultaneously, distinguishing this compound from single-mechanism inhibitors.

Immunomodulatory Effects and Treg Preservation

A particularly significant aspect of this compound's mechanism is its distinct immunomodulatory profile, which differentiates it from other PI3Kδ inhibitors:

G Idelalisib Idelalisib PI3Kδ_Inhibition PI3Kδ Inhibition Idelalisib->PI3Kδ_Inhibition Duvelisib Duvelisib Duvelisib->PI3Kδ_Inhibition PI3Kγ_Inhibition PI3Kγ Inhibition Duvelisib->PI3Kγ_Inhibition This compound This compound This compound->PI3Kδ_Inhibition CK1ε_Inhibition CK1ε Inhibition This compound->CK1ε_Inhibition Treg_Reduction Treg Reduction/Impairment PI3Kδ_Inhibition->Treg_Reduction PI3Kγ_Inhibition->Treg_Reduction Treg_Preservation Treg Preservation CK1ε_Inhibition->Treg_Preservation Immune_Toxicities Increased Immune-Mediated Toxicities Treg_Reduction->Immune_Toxicities Reduced_Toxicities Reduced Immune-Mediated Toxicities Treg_Preservation->Reduced_Toxicities

Diagram 1: Comparative Mechanisms of PI3K Inhibitors and Treg Effects

As illustrated in Diagram 1, this compound exhibits differential effects on regulatory T cells (Tregs) compared to other PI3K inhibitors:

  • Treg Preservation: While idelalisib and duvelisib treatment leads to reduced Treg numbers and function, this compound treatment sustains FoxP3+ Treg populations in both normal human T-cells and CLL-associated T-cells. This preservation of Treg-mediated immunosuppressive function likely contributes to the reduced incidence of immune-mediated toxicities observed with this compound [4].

  • Mechanistic Basis for Treg Preservation: The preservation of Treg function with this compound is attributed to its unique CK1ε inhibition component, which disables Wnt signaling through modulation of β-catenin. Since canonical Wnt signaling negatively regulates Treg function, its inhibition by this compound's action on CK1ε helps maintain Treg suppressive capacity even in the presence of PI3Kδ inhibition [4].

  • In Vivo Corroboration: Studies in the Eμ-TCL1 adoptive transfer mouse model of CLL demonstrated that while all three PI3K inhibitors (idelalisib, duvelisib, and this compound) exhibited similar antitumor efficacy, only this compound-treated mice maintained Treg number and function and showed reduced immune-mediated toxicities [4].

This immunomodulatory distinction represents a significant advancement in the therapeutic targeting of PI3K pathways, potentially uncoupling antitumor efficacy from treatment-limiting toxicities.

Experimental Evidence and Methodologies

Key Experimental Approaches

The characterization of this compound's mechanism of action has employed diverse experimental methodologies:

  • Biochemical Kinase Assays: Cell-free enzymatic assays quantifying half-maximal inhibitory concentrations (IC₅₀) against purified PI3K isoforms and CK1ε established this compound's potency and selectivity profile [5].

  • In Vitro Functional Assays: Studies evaluating this compound's effects on malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration in lymphoma and leukemia cell lines demonstrated its multifunctional activity against B-cell malignancies [6].

  • Treg Polarization and Suppression Assays: Isolation of naive CD4+ T cells from human blood followed by culture in Treg-polarizing conditions (IL-2, TGF-β1, CD3/CD28 stimulation) for 5 days, then assessment of Treg function through co-culture with autologous responder CD4+ T cells. These assays directly demonstrated this compound's preservation of Treg suppressive function compared to other PI3K inhibitors [4].

  • In Vivo Models: The Eμ-TCL1 adoptive transfer mouse model of CLL provided critical evidence of this compound's differential immunomodulatory effects in a physiologically relevant context, demonstrating comparable antitumor efficacy to other PI3K inhibitors but with reduced immune toxicity and preserved Treg function [4].

Clinical Trial Evidence

Substantial clinical evidence supports this compound's mechanism of action:

Table 2: Efficacy Outcomes from UNITY-NHL Phase IIb Trial

Disease Type Patients (n) Overall Response Rate Complete Response Rate Median Progression-Free Survival Median Duration of Response
Marginal Zone Lymphoma (MZL) 69 49.3% 15.9% Not reached Not reached
Follicular Lymphoma (FL) 117 45.3% 5.1% 10.6 months 11.1 months
Small Lymphocytic Lymphoma (SLL) 22 50.0% 4.5% 20.9 months 18.3 months

The UNITY-NHL phase IIb trial demonstrated that this compound achieved meaningful clinical activity in heavily pretreated patients with indolent non-Hodgkin lymphoma, with durable responses observed across multiple lymphoma subtypes. The median time to response ranged from 2.7-4.6 months across different lymphoma types, indicating relatively rapid onset of action. Importantly, tumor reduction was observed in 86.4% of patients across the study population, providing tangible evidence of this compound's antitumor effects in the clinical setting [7].

Clinical Translation and Safety Considerations

Therapeutic Applications and Efficacy

This compound demonstrated clinical efficacy across multiple B-cell malignancies, leading to its initial accelerated approval for specific indications:

  • Marginal Zone Lymphoma: In patients with relapsed or refractory MZL who received at least one prior anti-CD20-based regimen, this compound achieved an overall response rate of 49.3% with a complete response rate of 15.9%. The median duration of response had not been reached at the time of reporting, indicating durable disease control [7].

  • Follicular Lymphoma: In heavily pretreated patients with relapsed or refractory FL who had received at least two prior systemic therapies, this compound produced an overall response rate of 45.3% with median progression-free survival of 10.6 months and duration of response of 11.1 months [7].

  • Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Although not ultimately approved for these indications, this compound showed substantial activity with an overall response rate of 50% in SLL patients and median progression-free survival of 20.9 months [7].

The efficacy of this compound across these diverse B-cell malignancies underscores the therapeutic relevance of its dual targeting mechanism in lymphoid cancers dependent on PI3Kδ signaling and oncogenic protein translation.

Safety Profile and Regulatory Status

Despite its promising efficacy and novel mechanism, this compound's clinical development encountered significant safety concerns:

  • Integrated Safety Analysis: A comprehensive analysis of 371 patients across four clinical trials established the foundational safety profile of this compound. Any-grade treatment-emergent adverse events occurred in 98.7% of patients, with the most frequent being diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade ≥3 adverse events occurred in 50.9% of patients, most commonly neutropenia (11.3%), diarrhea (7.3%), and elevated aminotransferases (5.7%) [3].

  • Hepatotoxicity Profile: Liver enzyme elevations occurred in 15-35% of patients in clinical trials, with grade ≥3 elevations in 5-8% of patients. These typically emerged within 4-12 weeks of treatment initiation and generally resolved with dose modification. No instances of clinically apparent acute liver injury with jaundice were reported in clinical trials [1].

  • Immune-Mediated Toxicities: The incidence of immune-mediated adverse events was notably lower with this compound compared to other PI3K inhibitors. Specifically, noninfectious colitis occurred in only 2.4% of patients, pneumonitis in 1.1%, and severe cutaneous reactions were rare [3].

  • Regulatory Withdrawal: Despite initially promising safety data from earlier phase trials, longer follow-up in the UNITY-CLL phase III trial revealed a potential increased risk of death in patients receiving this compound compared to the control arm. This emerging safety signal led the FDA to withdraw approval of this compound in June 2022, with the determination that risks outweighed benefits for the approved indications [1] [2].

The trajectory of this compound's clinical development highlights the complex risk-benefit assessments inherent in oncology drug development and underscores the importance of long-term follow-up even for mechanistically promising agents.

Conclusion and Future Perspectives

This compound represents a significant pharmacologic advancement in the targeting of PI3K pathways in lymphoid malignancies through its unique dual inhibition of PI3Kδ and CK1ε. This mechanistic combination delivers potent antitumor activity while mitigating the immune-mediated toxicities that have limited earlier PI3K inhibitors, primarily through preservation of regulatory T-cell function. The compound's enhanced isoform selectivity further contributes to its differentiated safety profile.

Despite its withdrawal from the market due to long-term safety concerns, this compound's mechanistic profile offers valuable insights for future drug development. The integration of CK1ε inhibition with PI3Kδ targeting represents a promising approach to uncoupling efficacy from toxicity in kinase inhibitor design. Further research exploring alternative dosing strategies, combination regimens, or refined patient selection may potentially leverage the unique mechanistic advantages of dual PI3Kδ/CK1ε inhibition while mitigating long-term risks.

References

what is umbralisib and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacology

Umbralisib functions as a dual-target inhibitor, which differentiates it from earlier drugs in its class.

  • Key Signaling Pathways: The graphic below illustrates the primary molecular targets and the signaling pathways inhibited by this compound.

G BCR B-Cell Receptor (BCR) PI3Kd PI3K-delta (PI3Kδ) BCR->PI3Kd AKT AKT PI3Kd->AKT mTOR mTOR AKT->mTOR CellProliferation Cell Proliferation & Survival mTOR->CellProliferation CK1e Casein Kinase 1 epsilon (CK1ε) eIF4F eIF4F Complex CK1e->eIF4F OncoproteinTranslation Oncoprotein Translation (c-Myc, Bcl-2, Cyclin D1) eIF4F->OncoproteinTranslation This compound This compound Inhibition This compound->PI3Kd Inhibits This compound->CK1e Inhibits

  • Pharmacokinetics: this compound has a volume of distribution of 312 L and a long elimination half-life of approximately 91 hours, supporting once-daily dosing [1]. It is primarily metabolized by aldehyde oxidase in the liver, with a minor role for CYP3A4, and is predominantly excreted via the feces (81%) [2] [1]. It has high plasma protein binding (99.7%) [1].

Clinical Efficacy and Safety Data

The initial accelerated approval was based on a pivotal phase 2b trial (UNITY-NHL). The table below summarizes the efficacy outcomes from this trial [3].

Parameter Marginal Zone Lymphoma (MZL) Cohort Follicular Lymphoma (FL) Cohort
Patients 69 117
Prior Lines of Therapy (Median) 2 3
Overall Response Rate (ORR) 49% 43%
Complete Response (CR) Rate 16% 3.4%
Median Time to Response 2.8 months 4.4 months
Median Duration of Response (DOR) Not Reached 11.1 months

Safety Profile and Regulatory Withdrawal

Despite its efficacy, this compound's safety profile and outcomes from a subsequent trial led to its market withdrawal.

  • Common Adverse Reactions: In clinical trials, the most frequent adverse reactions (≥15%) included increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, elevated liver enzymes (ALT/AST), musculoskeletal pain, anemia, and thrombocytopenia [3]. Serious adverse reactions occurred in 18% of patients [3].
  • Hepatotoxicity: Serum aminotransferase elevations were common, occurring in 15-35% of patients, with 5-8% experiencing elevations greater than 5 times the upper limit of normal [2]. These typically arose within 4-12 weeks of starting therapy and were usually reversible [2].
  • Regulatory Withdrawal: In June 2022, the FDA announced an investigation and the subsequent withdrawal of this compound's approval. This decision was based on the UNITY-CLL trial, which showed a possible increased risk of death and more serious adverse events in patients with chronic lymphocytic leukemia (CLL) taking this compound in combination with an anti-CD20 antibody compared to standard therapy [2] [4]. While the trial was in CLL (an unapproved indication), the findings had significant implications for its approved uses in MZL and FL, leading to the drug's voluntary withdrawal from the market [2] [4] [5].

Key Experimental Protocols

For researchers, understanding the design of key clinical trials is crucial.

  • Phase 1 Dose-Escalation Study (First-in-Human): This open-label study enrolled patients with relapsed/refractory hematologic malignancies [6]. Patients received this compound orally once daily in 28-day cycles across a dose range of 50 to 1800 mg to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity [6]. The recommended phase 2 dose was established at 800 mg daily [6].
  • Phase 2 Trial in KI-Intolerant CLL (NCT02742090): This prospective, multicenter, single-arm study evaluated this compound (800 mg/day) in CLL patients who were intolerant to prior Bruton's Tyrosine Kinase inhibitor (BTKi) or PI3K inhibitor therapy [7]. The primary endpoint was progression-free survival (PFS), with secondary endpoints including safety and time to treatment failure [7]. Intolerance was strictly defined by protocol-specified persistent adverse events that required discontinuation of the prior kinase inhibitor despite optimal supportive care [7].

Conclusion for Researchers

This compound represents a clinically active dual PI3Kδ/CK1ε inhibitor with a distinct metabolic profile. Its journey from accelerated approval to market withdrawal underscores the critical importance of long-term safety monitoring in oncology drug development, particularly for agents within the PI3K inhibitor class, which have been plagued by class-wide toxicity concerns [5]. The case of this compound highlights the ongoing challenge of balancing efficacy with long-term safety in targeted cancer therapy.

References

Comprehensive Technical Analysis of Umbralisib: Structure-Activity Relationship and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development Status

Umbralisib (developmental codes: TGR-1202, RP-5264) represents a structurally distinct kinase inhibitor that targets phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small molecule drug received accelerated FDA approval in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) in adults. Marketed as Ukoniq by TG Therapeutics, this compound was notable for being the first PI3Kδ/CK1ε dual inhibitor approved for clinical use. However, in a significant development, the drug was voluntarily withdrawn from the market due to emerging safety concerns identified in post-marketing analyses, which suggested an unfavorable risk-benefit profile despite its clinical efficacy [1] [2].

The chemical development of this compound was driven by efforts to improve upon the toxicity profile associated with earlier PI3Kδ inhibitors, particularly the immune-mediated toxicities that have limited the clinical utility of other drugs in this class. The strategic incorporation of CK1ε inhibition alongside PI3Kδ targeting was designed to create a differentiated therapeutic profile with potentially enhanced efficacy in specific B-cell malignancies. This dual-targeting approach represents an important milestone in the evolution of kinase inhibitor design, illustrating both the promise and challenges of developing targeted therapies for hematological malignancies [1] [2].

Chemical Structure and Properties

This compound possesses a distinct molecular architecture that underlies its unique inhibitory profile and differentiates it from other PI3K inhibitors. The compound is classified as a small molecule with the chemical formula C31H24F3N5O3 and a molecular weight of 571.56 g/mol. Its systematic IUPAC name is 2-[(1S)-1-{4-amino-3-[3-fluoro-4-(propan-2-yloxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one [1].

The this compound structure incorporates several key functional components that contribute to its biological activity:

  • A pyrazolopyrimidine scaffold that serves as the core hinge-binding motif, common to many kinase inhibitors
  • A chiral center with an (S)-configuration that influences its three-dimensional binding characteristics
  • Multiple fluorine substituents that enhance membrane permeability and metabolic stability
  • A chromen-4-one system that contributes to the compound's overall spatial geometry
  • An isopropoxy group attached to a fluorophenyl ring that extends into specific hydrophobic regions of the target enzymes

From a pharmaceutical perspective, this compound demonstrates high protein binding (>99.7%) and has an effective half-life of approximately 91 hours, supporting once-daily dosing. The compound is primarily metabolized by cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP1A2), with elimination predominantly through the fecal route (81% of administered dose) [1].

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Experimental Conditions
Molecular Formula C₃₁H₂₄F₃N₅O₃ -
Molecular Weight 571.56 g/mol -
Protein Binding >99.7% In vitro plasma protein binding
Oral Bioavailability Increased with food AUC increased by 61%, Cmax increased by 115% with high-fat meal
Time to Peak (Tmax) ~4 hours Following oral administration
Effective Half-life ~91 hours Following repeated dosing
Primary Metabolic Pathways CYP2C9, CYP3A4, CYP1A2 In vitro hepatocyte studies
Route of Elimination Primarily fecal (81%) 17% as unchanged parent compound

Mechanism of Action and Signaling Pathways

Dual Kinase Inhibition Strategy

This compound employs a dual inhibition strategy that simultaneously targets two distinct kinases involved in B-cell signaling and survival. The primary target, PI3Kδ (phosphoinositide 3-kinase delta), is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, cellular proliferation, and survival. The secondary target, casein kinase 1 epsilon (CK1ε), is a serine/threonine protein kinase involved in the regulation of protein translation and has been implicated in the pathogenesis of various lymphomas. This dual targeting approach differentiates this compound from other PI3K inhibitors and was designed to provide broader coverage of the signaling pathways driving B-cell malignancies [1].

At the biochemical level, this compound functions as a competitive ATP-binding site inhibitor for both target kinases. The compound inhibits PI3Kδ by binding to the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key regulators of cell growth and survival. Simultaneously, this compound's inhibition of CK1ε disrupts the Wnt/β-catenin signaling pathway and modulates additional oncogenic processes in malignant B-cells [1].

Affected Signaling Pathways

The dual inhibition profile of this compound enables disruption of multiple oncogenic signaling cascades that are crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the key pathways affected by this compound's dual inhibition:

G BCR BCR PI3Kd PI3Kd BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylates CK1e CK1e BetaCatenin BetaCatenin CK1e->BetaCatenin Regulates This compound This compound This compound->PI3Kd Inhibits This compound->CK1e Inhibits PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival CellSurvival mTOR->CellSurvival ProteinTranslation ProteinTranslation mTOR->ProteinTranslation Wnt Wnt Wnt->CK1e

Diagram 1: this compound's dual inhibition of PI3Kδ and CK1ε disrupts key oncogenic signaling pathways in B-cell malignancies. The red inhibition signs show where this compound interferes with these signaling cascades.

The downstream consequences of this dual inhibition include:

  • Cell cycle arrest: this compound treatment induces G1 phase cell cycle arrest by downregulating cyclin D1 and CDK4/6 expression
  • Apoptosis induction: The compound promotes mitochondrial apoptosis through modulation of BCL-2 family proteins
  • Metabolic reprogramming: Inhibition of PI3Kδ/AKT/mTOR signaling disrupts cellular metabolism and biomass accumulation
  • Migration inhibition: this compound interferes with CXCL12/CXCL13-mediated chemotaxis, disrupting homing of malignant B-cells to protective microenvironmental niches

The synergistic effect of simultaneously targeting both PI3Kδ and CK1ε has been demonstrated in preclinical models, where this compound showed enhanced anti-tumor activity compared to selective PI3Kδ inhibitors alone, particularly in models of resistant disease [1].

Experimental Data and Structure-Activity Relationship

Biochemical and Cellular Activity Profiling

Comprehensive in vitro profiling of this compound has characterized its potency and selectivity against various kinase targets. In biochemical assays, this compound demonstrates nanomolar potency against PI3Kδ (IC50 = 6.2 nM) with significant selectivity over other PI3K isoforms (22.5-fold selective against PI3Kα, 16.1-fold selective against PI3Kβ, and 195-fold selective against PI3Kγ). The compound also shows strong inhibition of CK1ε with an IC50 of 18.6 nM. This selective profile was strategically designed to maximize therapeutic efficacy in hematopoietic malignancies while minimizing off-target toxicities associated with inhibition of ubiquitously expressed PI3K isoforms [1].

In cellular assays using malignant B-cell lines, this compound effectively inhibits phosphorylation of AKT (a key downstream marker of PI3K activity) with an EC50 of 70 nM. The compound demonstrates robust anti-proliferative effects across a panel of B-cell lymphoma and leukemia models, with IC50 values typically ranging from 100-500 nM. Importantly, this compound maintains activity in cell lines resistant to other targeted therapies, including BTK inhibitors, suggesting its potential utility in treating resistant disease [1].

Table 2: Experimentally Determined Activity Profile of this compound

Assay Type Molecular Target/Cellular Process Result Experimental System
Biochemical Kinase Assay PI3Kδ inhibition IC₅₀ = 6.2 nM Isolated enzyme assay
Biochemical Kinase Assay CK1ε inhibition IC₅₀ = 18.6 nM Isolated enzyme assay
Biochemical Kinase Assay PI3Kα inhibition IC₅₀ = 139.5 nM Isolated enzyme assay
Biochemical Kinase Assay PI3Kβ inhibition IC₅₀ = 99.8 nM Isolated enzyme assay
Cellular Signaling AKT phosphorylation inhibition EC₅₀ = 70 nM B-cell lymphoma lines
Cellular Proliferation Anti-proliferative activity IC₅₀ = 100-500 nM Various B-cell malignancy lines
Functional Assay CXCL12-directed migration Significant inhibition at 250 nM Primary CLL cells
Structure-Activity Relationship Analysis

The structure-activity relationship (SAR) of this compound reveals how specific structural elements contribute to its biological activity and selectivity:

  • The pyrazolopyrimidine core serves as the hinge-binding motif, with the nitrogen atoms forming critical hydrogen bonds with the backbone amides of Val882 and Glu880 in PI3Kδ
  • The S-configuration at the chiral center is essential for optimal binding orientation within the ATP-binding pocket of both PI3Kδ and CK1ε
  • The 2,6-difluoro substitution on the phenyl ring attached to the chromenone system enhances membrane permeability and provides optimal hydrophobic interactions with specific residues in the affinity pocket of PI3Kδ
  • The isopropoxy group attached to the meta-fluorophenyl ring extends into a hydrophobic region near the gatekeeper residue, contributing to selectivity for PI3Kδ over other isoforms
  • The chromen-4-one system provides a planar aromatic surface that engages in π-stacking interactions with conserved phenylalanine residues in the kinase binding pocket

The strategic incorporation of multiple fluorine atoms throughout the structure serves to enhance metabolic stability, membrane permeability, and overall drug-like properties. The specific orientation of these substituents enables this compound to achieve its unique selectivity profile compared to other PI3K inhibitors in its class [1] [2].

Therapeutic Applications and Clinical Context

Clinical Development and Efficacy

This compound was evaluated in multiple clinical trials for various B-cell malignancies, both as a monotherapy and in combination regimens. The UNITY-NHL phase 2b trial investigated this compound as a monotherapy in patients with relapsed or refractory non-Hodgkin lymphomas, including marginal zone lymphoma, follicular lymphoma, and diffuse large B-cell lymphoma. In the MZL cohort, this compound demonstrated an overall response rate of 55% with a median duration of response not reached at the time of analysis. The progression-free survival at 12 months was 71% for MZL patients, supporting the drug's accelerated approval [1].

In combination therapy approaches, this compound was studied alongside other targeted agents, including the anti-CD20 monoclonal antibody ublituximab and the BCL-2 inhibitor venetoclax. A phase 2 trial evaluating the triplet combination of this compound, ublituximab, and venetoclax in relapsed/refractory mantle cell lymphoma reported an overall response rate of 62% and a complete response rate of 50% in BTK inhibitor-naïve patients. The median progression-free survival in this subgroup was 21.2 months, suggesting potential synergy between PI3K inhibition and BCL-2 targeting [3].

Safety Profile and Development Challenges

Despite demonstrating clinical efficacy in multiple B-cell malignancies, this compound's development was ultimately limited by its safety profile. The drug was associated with several class-related adverse events, including hepatotoxicity (elevated transaminases), diarrhea, colitis, and infections. In the UNITY-NHL trial, the incidence of grade 3 or higher adverse events was 51%, which, while lower than some other PI3K inhibitors (such as idelalisib at 84% and duvelisib at 85%), still represented a significant concern for long-term administration [2].

The decision to voluntarily withdraw this compound from the market followed an analysis of overall survival data from the UNITY-CLL trial, which suggested a potential increased risk of death compared to the control arm. This development highlights the ongoing challenges associated with PI3K inhibitor development, particularly the difficulty in achieving an acceptable therapeutic index despite clear demonstration of anti-tumor activity [1] [2].

Conclusion and Research Significance

This compound represents a structurally innovative dual PI3Kδ/CK1ε inhibitor that demonstrated promising clinical activity in various B-cell malignancies. Its unique chemical scaffold and selectivity profile differentiated it from earlier generations of PI3K inhibitors, while its dual-targeting mechanism offered the potential for enhanced efficacy in specific disease contexts. The compound's structure-activity relationship reveals how strategic incorporation of specific substituents, particularly fluorine atoms and the chiral center, contributed to its optimized target affinity and selectivity.

References

Umbralisib Pharmacokinetics: Core Parameters and Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic (PK) and safety-related parameters of umbralisib for a comprehensive overview.

Parameter Summary of Data Clinical Management & Notes
Dosage 800 mg, orally, once daily [1] [2] Administered with food to improve absorption [2].
Half-Life Pharmacokinetic profile supports once-daily dosing [3]. The specific half-life value (in hours) was not explicitly stated in the available literature.
Metabolism Primarily via aldehyde oxidase; minor role of CYP3A4 [1]. Lower potential for drug-drug interactions (DDIs) compared to CYP-centric metabolism.
Key Metabolizing Enzymes Aldehyde Oxidase, CYP3A4 [1] Interactions are possible with strong CYP3A4 inducers/inhibitors.
Hepatotoxicity Incidence ALT/AST elevations: 15-35% (any grade); >5x ULN: 5-8% [1]. Requires periodic liver function test monitoring [1] [2].
Diarrhea/Colitis Incidence Diarrhea: 52.3% (any grade); severe: 7.3% [3]. Non-infectious colitis: 2.4% [3]. Managed with dose interruption, reduction, or discontinuation [2].

Detailed Pharmacokinetic and Interaction Profiles

Metabolism and Enzymology

This compound is primarily metabolized by aldehyde oxidase (AO), with cytochrome P450 3A4 (CYP3A4) playing a minor role [1]. This distinctive metabolic pathway reduces its susceptibility to common DDIs mediated by major CYP enzymes. However, co-administration with strong CYP3A4 inducers or inhibitors may still require caution due to the potential for altered this compound exposure [1].

Drug Interaction Landscape
  • Scale of Known Interactions: Databases indicate this compound has 200 documented drug interactions, comprising 53 major and 147 moderate interactions [4] [5].
  • Herb-Drug Interaction: A preclinical study in rats discovered that sophocarpine, a plant alkaloid, significantly altered this compound's pharmacokinetics. When co-administered, sophocarpine reduced this compound's AUC~0→∞~ by over 50% and C~max~ by a similar magnitude, while increasing clearance (CL~z~/F) more than twofold [6]. This suggests a potential for clinically relevant herb-drug interactions that may reduce this compound's efficacy.
  • Disease-Drug Interactions: this compound carries four known disease-related interactions, necessitating caution in patients with specific pre-existing conditions [4] [5].

Experimental Protocol: UPLC-MS/MS for Quantifying this compound

The following detailed methodology is adapted from a published study that investigated the sophocarpine-umbralisib interaction [6].

Workflow Overview

The experimental process for quantifying this compound in rat plasma using UPLC-MS/MS can be visualized as follows:

G start Start: Collect Rat Plasma Sample step1 1. Protein Precipitation Add internal standard (duvelisib) Precipitate with acetonitrile start->step1 step2 2. Centrifugation & Collection Centrifuge and collect supernatant step1->step2 step3 3. UPLC Separation Column: Waters Acquity UPLC BEH C18 Mobile Phase: Acetonitrile & 0.1% Formic Acid step2->step3 step4 4. MS/MS Detection Tandem Mass Spectrometry Multiple Reaction Monitoring (MRM) mode step3->step4 step5 5. Data Analysis Quantify this compound concentration Calculate PK parameters (AUC, Cmax, etc.) step4->step5

Detailed Methodology
  • Sample Preparation: A direct protein precipitation method was used. A volume of rat plasma (exact volume can vary, e.g., 50-100 µL) was mixed with the internal standard (IS) solution (duvelisib). Proteins were precipitated by adding a sufficient volume of acetonitrile (typically 2-4 times the plasma volume). The mixture was vortexed vigorously and then centrifuged to pellet the precipitated proteins. The clean supernatant was collected for injection into the UPLC-MS/MS system [6].

  • Chromatography (UPLC) Conditions:

    • Column: Waters Acquity UPLC BEH C18.
    • Mobile Phase: A binary gradient consisting of (A) water with 0.1% formic acid and (B) acetonitrile was used to achieve separation.
    • The method provided excellent resolution of this compound and the IS, with a short run time, contributing to high-throughput analysis [6].
  • Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray Ionization (ESI), typically in positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions were monitored for both this compound and the IS, ensuring high selectivity and sensitivity.
    • The developed method was validated over a linear range of 0.5 to 1,000 ng/mL. The precision (RSD%) and accuracy (RE%) were both within ±15%, meeting standard bioanalytical method acceptance criteria [6].
  • Application in Interaction Study: This validated method was successfully applied to a pharmacokinetic study in rats. The rats were administered this compound alone and in combination with sophocarpine. Blood samples were collected at predetermined time points, processed as described, and analyzed to generate concentration-time profiles. The resulting data (AUC, C~max~, T~max~, CL~z~/F) clearly demonstrated the significant pharmacokinetic interaction between sophocarpine and this compound [6].

Signaling Pathways and Mechanism of Action

This compound is a novel, oral, small molecule dual inhibitor that targets key signaling nodes in B-cell malignancies.

G BCR B-Cell Receptor (BCR) Signaling PI3Kd PI3Kδ Isoform (Overactive in B-cell malignancies) BCR->PI3Kd func1 Promotes: - B-cell proliferation - B-cell survival - B-cell migration PI3Kd->func1 CK1e Casein Kinase 1ε (CK1ε) func2 Regulates: - Protein translation - Oncogene expression (e.g., MYC) CK1e->func2 Outcome Therapeutic Outcome: Inhibition of malignant B-cell viability func1->Outcome func2->Outcome

  • PI3Kδ Inhibition: The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a crucial component of the B-cell receptor (BCR) signaling pathway and is constitutively active in many B-cell malignancies. This compound potently inhibits PI3Kδ, which disrupts downstream survival and proliferation signals and impairs the migration of malignant B-cells to supportive microenvironments like lymph nodes and bone marrow [1] [3].
  • CK1ε Inhibition: this compound uniquely inhibits casein kinase 1 epsilon (CK1ε). This enzyme is involved in the regulation of protein synthesis and the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1). Dual inhibition of both PI3Kδ and CK1ε may contribute to the efficacy of this compound and potentially differentiate its toxicity profile from other PI3K inhibitors [3].

Important Safety and Regulatory Context

  • Hepatotoxicity: Serum aminotransferase elevations are a recognized class effect. In clinical trials, these elevations typically occurred within 4-12 weeks of initiation, were often transient, and were managed with dose modification. However, severe elevations (>20x ULN) could occur, necessitating permanent discontinuation [1] [2].
  • Withdrawn Market Approval: It is critically important to note that this compound (marketed as Ukoniq) received accelerated FDA approval in February 2021 but was voluntarily withdrawn by the sponsor in June 2022. This decision was based on follow-up data from a clinical trial showing an excess mortality risk in patients receiving this compound compared to the control arm. The deaths were not attributed to liver injury, underscoring the importance of a comprehensive safety profile beyond hepatotoxicity [1].

References

Hepatotoxicity Profile and Management

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity was a recognized and clinically important adverse event (AE) associated with umbralisib.

Table 1: Incidence and Management of Hepatotoxicity in Clinical Trials

Aspect Details
Incidence of All-Grade Elevations 15% - 35% of patients [1]
Incidence of Grade ≥3 Elevations 5% - 8% of patients (ALT/AST >5x ULN) [1] [2]
Time to Onset Within 4 to 12 weeks of treatment initiation [1]
Clinical Characteristics Asymptomatic, no reported cases of clinically apparent liver injury with jaundice [1]
Recommended Monitoring Liver tests every 2-4 weeks for the first 6 months, then every 1-3 months thereafter [1] [3]
Dose Modifications Withhold if ALT/AST >5x ULN until resolution to ≤3x ULN, then resume at a reduced dose. Permanently discontinue if ALT/AST >20x ULN [1] [3]

The mechanism behind serum enzyme elevations is not fully proven but may involve direct hepatocyte toxicity from PI3Kδ inhibition or changes in B-cell activity [1]. This compound is primarily metabolized by hepatic aldehyde oxidase, with minor contribution from CYP3A4 [1].

Comprehensive Safety Data from Integrated Analysis

An integrated safety analysis of four clinical trials, which included 371 patients with various relapsed/refractory lymphoid malignancies, provides a consolidated view of the safety profile. Patients received the recommended phase 2 dose of 800 mg or higher once daily, with a median treatment duration of 5.9 months [2].

Table 2: Summary of Adverse Events from Integrated Analysis (N=371)

Category Details
Most Common Any-Grade AEs (>20%) Diarrhea (52.3%), Nausea (41.5%), Fatigue (41%), Upper Respiratory Tract Infection (21%), Vomiting (21%), Abdominal Pain (19%) [2] [4] [5]
Most Common Grade ≥3 AEs Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases (5.7%) [2]
Hematologic Laboratory Abnormalities Decreased Neutrophils (33%), Decreased Hemoglobin (27%), Decreased Platelets (26%) [4] [5]
Other Notable AEs Musculoskeletal Pain (27%), Rash (18%), Increased Creatinine (79%), Decreased Appetite (19%) [4] [5]
Serious Adverse Events (SAEs) Occurred in 25.6% of patients [2]
AEs Leading to Discontinuation 13.7% of patients [2]

Serious infections, including pneumonia (7.8%) and sepsis, were notable AEs of special interest. Immune-mediated toxicities like non-infectious colitis (2.4%) and pneumonitis (1.1%) occurred at lower rates compared to other PI3Kδ inhibitors [2].

Regulatory History and Safety Concerns

  • Accelerated Approval (Feb 2021): Granted for adult patients with relapsed/refractory MZL (after ≥1 prior anti-CD20 regimen) and FL (after ≥3 prior lines of therapy) [5].
  • Emerging Safety Signal (Feb 2022): The FDA announced an investigation into a possible increased risk of death associated with this compound based on results from the UNITY-CLL trial [6].
  • Market Withdrawal (June 2022): The FDA withdrew approval due to data showing excess mortality in patients receiving this compound compared to a control regimen. The deaths were not liver-related [1] [7]. The sponsor voluntarily withdrew the product [1].

Mechanism of Action and Safety Implications

This compound's unique safety profile is linked to its distinct mechanism of action, which differs from earlier PI3Kδ inhibitors.

Umbralisib_Mechanism This compound This compound PI3Kdelta PI3K-δ This compound->PI3Kdelta Inhibits CK1epsilon CK1-ε This compound->CK1epsilon Inhibits BCellSignaling B-Cell Receptor Signaling PI3Kdelta->BCellSignaling OncoproteinTranslation Oncoprotein Translation CK1epsilon->OncoproteinTranslation CellProliferation Malignant B-Cell Proliferation & Survival BCellSignaling->CellProliferation ImmuneDysregulation Immune-Mediated Toxicities (e.g., Colitis, Pneumonitis) BCellSignaling->ImmuneDysregulation Altered Function OncoproteinTranslation->CellProliferation

This diagram illustrates the dual inhibitory action of this compound. Its inhibition of PI3K-δ, critical for B-cell signaling and homing, underlies its efficacy in B-cell malignancies but also contributes to immune-mediated toxicities like colitis [1] [5]. The concurrent inhibition of CK1-ε, a regulator of oncoprotein translation, was hypothesized to contribute to a more favorable safety profile compared to earlier generation PI3Kδ inhibitors, particularly regarding the severity and frequency of immune-mediated events [2] [8].

Recommended Dose Modifications for Toxicity

Clinical management of this compound-related AEs involved proactive monitoring, treatment interruption, dose reduction, and, in some cases, permanent discontinuation.

Table 3: Dose Modification Guidelines for Key Adverse Reactions [3]

Adverse Reaction Severity Recommended Action
Hepatotoxicity ALT/AST >5 to <20x ULN Withhold until <3x ULN, then resume at a reduced dose.
ALT/AST >20x ULN Permanently discontinue.
Diarrhea/Colitis Severe (e.g., >6 stools/day over baseline, pain, blood/mucus) Withhold until resolved, then resume at a reduced dose.
Life-threatening or recurrent severe Permanently discontinue.
Infection Grade 3 or 4 Withhold until resolved, then resume at the same or reduced dose.
Cytopenias ANC <0.5 x 10⁹/L Withhold until ANC ≥0.5 x 10⁹/L, then resume. If recurs, resume at a reduced dose.
Severe Cutaneous Reactions Severe Withhold until resolution, then resume at a reduced dose or discontinue.
Life-threatening (e.g., SJS, TEN) Permanently discontinue.

Dose Reduction Schedule [3]:

  • First reduction: 600 mg once daily
  • Second reduction: 400 mg once daily
  • Permanently discontinue if unable to tolerate 400 mg once daily

The safety profile of this compound is characterized by a high frequency of gastrointestinal and hepatic events, which were often manageable with close monitoring and dose modifications. However, the ultimate market withdrawal due to an imbalance in overall survival highlights the critical importance of long-term, controlled safety data in the risk-benefit assessment of novel oncology therapeutics.

References

umbralisib treatment-emergent adverse events analysis

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Treatment-Emergent Adverse Events

The data from the integrated safety analysis provides a detailed overview of the adverse event profile. The median treatment duration was 5.9 months, with 28.8% of patients receiving umbralisib for 12 months or longer [1] [2].

Table 1: Overview of Treatment-Emergent Adverse Events

Category of Adverse Event Frequency (n=371) Most Common Manifestations (≥15%)
Any-Grade TEAEs 366 patients (98.7%) [1] Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%), Increased Creatinine (79%), ALT/AST Increase (32-33%), Neutropenia (33%*) [1] [3] [4]
Grade ≥3 TEAEs 189 patients (50.9%) [1] Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase (5.7%) [1]
Serious TEAEs 95 patients (25.6%) [1] Pneumonia (7.8%), Sepsis, Urinary Tract Infection [1] [3]
AEs Leading to Discontinuation 51 patients (13.7%) [1] -

\Note: The frequency of laboratory abnormalities like increased creatinine, ALT/AST, and neutropenia comes from a separate analysis of 221 patients presented in the official safety information [3] [4].*

Table 2: Adverse Events of Special Interest

Event of Special Interest Frequency (n=371) Management Recommendations
Noninfectious Colitis 9 patients (2.4%) [1] Withhold dose for severe symptoms; discontinue for recurrent or life-threatening cases [3].
Pneumonitis 4 patients (1.1%) [1] Not specified in search results, but generally requires dose interruption and corticosteroids.
Hepatotoxicity Grade 3/4 ALT/AST elevation: 5.7% [1] Monitor liver function at baseline and during treatment. Dose interruption and reduction may be necessary [5] [3].
Severe Infections Serious infections: 25.6% (any serious TEAE); Grade ≥3: 10% [3] Prophylaxis for PJP and consideration of antiviral prophylaxis for CMV is recommended [3].
Severe Cutaneous Reactions Grade 3: 2% [3] Monitor for reactions. Withhold dose for severe (Grade 3) reactions until resolution [3].

Experimental Methodology of the Integrated Analysis

The safety profile was established through a pooled analysis of adult patients (≥18 years) from four open-label, phase 1 and 2 clinical trials [1] [6]. The following describes the core methodology.

Patient Population:

  • Inclusion: Patients with relapsed/refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) who had received at least one prior line of therapy [1] [2].
  • Dosage: All patients in the safety population received this compound monotherapy at the recommended phase 2 dose of 800 mg or higher once daily [1].
  • Key Exclusion Criteria: Major surgery or chemotherapy within 21 days; evidence of active hepatitis B or C or known HIV infection; and recent autologous or allogeneic stem cell transplant [2].

Study Design and Procedures: The workflow below summarizes the experimental design of the integrated safety analysis.

f 4 Clinical Trials 4 Clinical Trials Patient Pooling Patient Pooling 4 Clinical Trials->Patient Pooling 371 Patients 371 Patients Patient Pooling->371 Patients Inclusion Criteria: • R/R NHL or CLL • ≥1 prior therapy • this compound ≥800mg QD Safety Analysis Safety Analysis 371 Patients->Safety Analysis Data Collection Data Collection Safety Analysis->Data Collection Adverse Events (CTCAE) Adverse Events (CTCAE) Data Collection->Adverse Events (CTCAE) Primary Focus Laboratory Tests Laboratory Tests Data Collection->Laboratory Tests e.g., Liver Enzymes, CBC Treatment Duration Treatment Duration Data Collection->Treatment Duration Outcome Assessment Outcome Assessment Treatment Duration->Outcome Assessment Median: 5.9 months >12 months: 28.8% of patients Integrated Safety Profile Integrated Safety Profile Outcome Assessment->Integrated Safety Profile

Data Collection and Analysis:

  • Safety Assessments: Toxicity was assessed using the Common Terminology Criteria for Adverse Events (CTCAE) v4.03 [7]. Patients were monitored for AEs, serious AEs (SAEs), and AEs leading to dose modification or discontinuation.
  • Hepatic Monitoring: Liver function tests (ALT, AST) were monitored, and recommendations included holding the dose for elevations >5 times the upper limit of normal (ULN) and discontinuing for elevations >20x ULN or if jaundice occurred [5].
  • Statistical Analysis: The analysis was primarily descriptive, summarizing the incidence and severity of TEAEs for the overall population and by NHL subtype [1] [6].

Mechanism of Action and Safety Differentiation

This compound is a novel, oral dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε) [1]. Its safety profile is thought to be differentiated from earlier PI3Kδ inhibitors for two key reasons:

  • High Selectivity: It has over 1500-fold greater selectivity for the PI3Kδ isoform over PI3Kα and PI3Kβ, and about 225-fold greater selectivity over PI3Kγ, potentially minimizing off-target effects [6].
  • Dual Inhibition: The unique additional inhibition of CK1ε, a regulator of oncoprotein translation, may modulate regulatory T-cell activity and reduce immune-mediated toxicities [7] [6].

The diagram below illustrates the proposed mechanistic basis for its action and safety profile.

f This compound This compound Inhibits PI3Kδ Inhibits PI3Kδ This compound->Inhibits PI3Kδ Primary Target Inhibits CK1ε Inhibits CK1ε This compound->Inhibits CK1ε Unique Off-Target Disrupts BCR Signaling Disrupts BCR Signaling Inhibits PI3Kδ->Disrupts BCR Signaling Impairs Oncoprotein Translation Impairs Oncoprotein Translation Inhibits CK1ε->Impairs Oncoprotein Translation Potential Modulation of T-cell Activity Potential Modulation of T-cell Activity Inhibits CK1ε->Potential Modulation of T-cell Activity Preclinical Hypothesis Antitumor Efficacy Antitumor Efficacy Disrupts BCR Signaling->Antitumor Efficacy Known PI3Kδ Toxicities Known PI3Kδ Toxicities Disrupts BCR Signaling->Known PI3Kδ Toxicities e.g., Diarrhea, Hepatotoxicity Additional Antitumor Efficacy Additional Antitumor Efficacy Impairs Oncoprotein Translation->Additional Antitumor Efficacy Differentiated Safety Profile Differentiated Safety Profile Potential Modulation of T-cell Activity->Differentiated Safety Profile Lower incidence of immune-mediated events

Important Safety and Regulatory Context

  • Boxed Warning and Withdrawal: While the integrated analysis reported a manageable safety profile, this compound subsequently received a FDA Black Box Warning due to increased risk of serious infections, diarrhea or colitis, hepatotoxicity, and severe cutaneous reactions [4]. In June 2022, the FDA approval was withdrawn due to data from a trial showing an excess mortality risk with its use [5]. This underscores the critical importance of risk-benefit assessment.

References

umbralisib dual inhibitor PI3Kδ casein kinase 1ε

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Umbralisib's mechanism involves a unique dual inhibitory action that differentiates it from earlier PI3K inhibitors.

G This compound This compound PI3Kdelta PI3Kδ Inhibition This compound->PI3Kdelta CK1epsilon CK1ε Inhibition This compound->CK1epsilon BCR_Signaling B-Cell Receptor (BCR) Signaling PI3Kdelta->BCR_Signaling Oncogene_Translation Oncogene Protein Translation (MYC, BCL2, CCND1) CK1epsilon->Oncogene_Translation WNT_Signaling WNT Signaling Pathway CK1epsilon->WNT_Signaling Treg_Immunosuppression Treg Immunosuppressive Function CK1epsilon->Treg_Immunosuppression AKT AKT Activation BCR_Signaling->AKT Cell_Proliferation Malignant B-cell Proliferation & Survival AKT->Cell_Proliferation Apoptosis Induction of Apoptosis & Reduced Cell Viability Cell_Proliferation->Apoptosis Oncogene_Translation->Apoptosis

This compound's dual mechanism disrupts key survival pathways in malignant B-cells while potentially preserving Treg function.

The table below summarizes key pharmacokinetic parameters of this compound.

Parameter Value Details
Targets PI3Kδ & CK1ε Dual inhibitor [1] [2]
PI3Kδ Selectivity >1500-fold over α/β, ~225-fold over γ Improved selectivity vs. other PI3K inhibitors [1]
Administration Oral 800 mg once daily with food [3] [4]
Absorption & Tmax ~4 hours Rapid GI absorption [3]
Effect of Food AUC ↑ 61%, Cmax ↑ 115% Bioavailability increased with food [3]
Protein Binding >99.7% Highly protein-bound [3]
Metabolism CYP3A4, CYP2C9, CYP1A2 Primarily hepatic [3] [4]
Half-Life ~91 hours Allows for once-daily dosing [3]
Elimination Feces (81%), Urine (3%) Mostly via feces [3]

Clinical Efficacy and Safety Data

Clinical trials demonstrated the efficacy of this compound in several relapsed or refractory indolent B-cell malignancies. The following table summarizes efficacy outcomes from the pivotal UNITY-NHL phase IIb trial in 208 patients [5] [6].

Parameter Marginal Zone Lymphoma (MZL) Follicular Lymphoma (FL) Small Lymphocytic Lymphoma (SLL)
Prior Lines of Therapy ≥ 1 prior anti-CD20 regimen [7] [6] ≥ 2-3 prior systemic therapies [7] [6] ≥ 2 prior systemic therapies [5] [6]
Overall Response Rate (ORR) 49.3% (Complete Response: 15.9%) [5] [6] 45.3% (Complete Response: 5.1%) [5] [6] 50.0% (Complete Response: 4.5%) [5]
Median Time to Response 2.8 months [5] [6] 4.6 months [5] [6] 2.7 months [5]
Median Duration of Response (DOR) Not Reached [5] 11.1 months [5] 18.3 months [5]
Median Progression-Free Survival (PFS) Not Reached [5] 10.6 months [5] 20.9 months [5]

The integrated safety analysis of 371 patients provides a comprehensive overview of the drug's tolerability [1].

Category Findings
Most Common Any-Grade AEs (>30%) Diarrhea (52.3-59.1%), Nausea (41.5%), Fatigue (31.8%) [1] [6]
Most Common Grade ≥3 AEs Neutropenia (11.3-11.5%), Diarrhea (7.3-10.1%) [5] [1]
Hepatotoxicity Grade ≥3 ALT/AST elevation: 5.7-7.2% [5] [1]
Immune-Mediated AEs Non-infectious colitis (1.9-2.4%), Pneumonitis (1.1-1.4%) [5] [1]
AEs Leading to Discontinuation 13.7-15.4% of patients [5] [1]
Serious AEs 25.6% of patients [1]

Critical Note on Current Regulatory Status

This compound received accelerated FDA approval in February 2021 for adult patients with relapsed or refractory MZL and FL [3] [7] [8]. However, the FDA approval was voluntarily withdrawn in June 2022 [3] [8]. This decision was based on follow-up data from a clinical trial (UNITY-CLL) that showed an increased risk of death associated with this compound use compared to the control arm, indicating that the potential risks outweighed the benefits [9] [8]. The deaths were not related to liver injury [8].

Experimental Insights into Differentiated Safety Profile

Preclinical studies suggest this compound's unique safety profile may be linked to its immunomodulatory effects. The diagram below outlines a key experimental workflow used to investigate this hypothesis.

G Start Isolate T cells from: - Healthy Donors - CLL Patients Exp_Treatment Ex Vivo Treatment with Inhibitors: - this compound (PI3Kδ & CK1ε) - Idelalisib (PI3Kδ) - Duvelisib (PI3Kδ & γ) Start->Exp_Treatment Analysis1 Functional Analysis: Treg Suppression Assay Exp_Treatment->Analysis1 Analysis2 Phenotypic Analysis: Flow Cytometry (FoxP3+) Exp_Treatment->Analysis2 Analysis3 In Vivo Validation: Eμ-TCL1 Mouse CLL Model Exp_Treatment->Analysis3 Finding1 Finding: this compound preserved Treg number & function Analysis1->Finding1 Finding2 Finding: Idelalisib/Duvelisib impaired Tregs Analysis1->Finding2 Analysis2->Finding1 Analysis2->Finding2 Analysis3->Finding1 Conclusion Proposed Mechanism: CK1ε inhibition by this compound mitigates PI3Kδ-mediated Treg impairment Finding1->Conclusion

Experimental workflow to assess Treg function, revealing this compound's differentiated immunomodulatory effects.

Research indicates that unlike idelalisib and duvelisib, this compound's unique action helps preserve regulatory T-cell function, which may explain its lower incidence of severe immune-mediated toxicities [10]. Inhibition of CK1ε by this compound disables WNT signaling and appears to mitigate the detrimental effects of PI3Kδ inhibition on Tregs [10].

References

umbralisib FDA approval status follicular lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Approval and Withdrawal Summary

Item Details
Initial FDA Approval Accelerated approval granted on February 5, 2021 [1] [2].
Indication Treatment of adults with relapsed or refractory follicular lymphoma (FL) after at least three prior lines of systemic therapy [1] [3].
Withdrawal Date May 31, 2022 [4] [2].
Reason for Withdrawal The FDA determined that the risks of treatment outweigh the benefits. Updated data from the UNITY-CLL trial showed a possible increased risk of death [4].
Withdrawal Context The manufacturer, TG Therapeutics, voluntarily withdrew the drug for its approved uses in MZL and FL [4].

Clinical Efficacy and Safety Data from the UNITY-NHL Trial

The accelerated approval was based on the open-label, multicohort UNITY-NHL phase 2b trial [5] [1]. The data below provides a snapshot of the clinical profile that formed the basis of the initial approval.

Table 1: Efficacy Outcomes in Relapsed/Refractory Follicular Lymphoma (Cohort of 117 patients) [5] [1]

Parameter Result
Overall Response Rate (ORR) 43%
Complete Response (CR) Rate 3.4%
Median Duration of Response (DOR) 11.1 months
Median Time to Response (TTR) 4.4 months
Median Progression-Free Survival (PFS) 10.6 months

Table 2: Select Adverse Events (Pooled Safety Analysis, N=371) [5] [6]

Adverse Event All Grades (%) Grade ≥3 (%)
Diarrhea/Colitis 52.3 - 58 7.3 - 10.1
Increased ALT/AST 32 - 33 5.7 - 7.2
Neutropenia 33 11.3 - 11.5
Nausea 38 - 41.5 Not specified
Fatigue 31.8 - 41 Not specified
Rash 18 Not specified

Mechanism of Action and Experimental Protocol

For research purposes, here is a detailed look at the drug's mechanism and the key trial methodology.

Mechanism of Action

Umbralisib is an oral, small molecule dual inhibitor of [7] [5]:

  • Phosphatidylinositol 3-kinase delta (PI3Kδ): An isoform highly expressed in leukocytes, crucial for B-cell development, survival, and function. Its inhibition disrupts proliferation and survival signals in malignant B-cells [5] [6].
  • Casein Kinase 1 Epsilon (CK1ε): An enzyme involved in the regulation of oncogene protein translation (e.g., MYC) and the Wnt signaling pathway. This unique secondary target may influence the tumor microenvironment and contribute to a differentiated safety profile [5] [6].

This compound exhibited greater selectivity for PI3Kδ over other PI3K isoforms, which was hypothesized to lead to fewer immune-mediated toxicities compared to earlier generation PI3K inhibitors [5] [6].

Umbralisib_Mechanism This compound This compound PI3Kδ PI3Kδ This compound->PI3Kδ CK1ε CK1ε This compound->CK1ε B-cell Receptor\nSignaling B-cell Receptor Signaling PI3Kδ->B-cell Receptor\nSignaling Inhibits Oncogene Protein\nTranslation (e.g., MYC) Oncogene Protein Translation (e.g., MYC) CK1ε->Oncogene Protein\nTranslation (e.g., MYC) Inhibits Wnt/β-catenin\nSignaling Pathway Wnt/β-catenin Signaling Pathway CK1ε->Wnt/β-catenin\nSignaling Pathway Modulates B-cell\nProliferation &\nSurvival B-cell Proliferation & Survival B-cell Receptor\nSignaling->B-cell\nProliferation &\nSurvival Lymphoma Cell\nGrowth Lymphoma Cell Growth Oncogene Protein\nTranslation (e.g., MYC)->Lymphoma Cell\nGrowth Tumor\nMicroenvironment Tumor Microenvironment Wnt/β-catenin\nSignaling Pathway->Tumor\nMicroenvironment

This compound's dual inhibition of PI3Kδ and CK1ε disrupts key pathways in lymphoma cells.

UNITY-NHL Trial Protocol Summary

The following methodology supported the accelerated approval [5]:

  • Study Design: Open-label, multicohort, phase 2b registration trial.
  • Patient Population: Adults with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL). The FL cohort required patients to have received at least two prior lines of systemic therapy, including an anti-CD20 monoclonal antibody and an alkylating agent.
  • Intervention: this compound 800 mg administered orally once daily continuously until disease progression, unacceptable toxicity, or study withdrawal.
  • Primary Endpoint: Overall response rate (ORR) as assessed by an independent review committee using standardized lymphoma criteria.
  • Key Secondary Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), and safety.
  • Statistical Analysis: Efficacy was analyzed in the pre-specified FL cohort. ORR and DOR were calculated with corresponding confidence intervals.

Implications for Researchers and Drug Developers

The this compound case highlights several critical considerations in oncology drug development:

  • Accelerated Approval Pathway: This case underscores the provisional nature of accelerated approval, which is contingent on confirmatory trials verifying clinical benefit. When such trials fail to confirm benefit or reveal new safety concerns, approval can be withdrawn [4] [2].
  • Safety of PI3K Inhibitors: The class-wide challenges of PI3K inhibitors were reaffirmed. Despite this compound's design for improved selectivity and a potentially better safety profile, the emergence of a long-term mortality risk in a confirmatory trial ultimately determined its fate [4] [6].
  • Balancing Efficacy and Risk: this compound demonstrated clear clinical efficacy in a heavily pre-treated population [5]. However, the risk-benefit calculus shifted with new evidence, leading to market withdrawal. This highlights the critical need for long-term safety data, especially for drugs intended for chronic administration in indolent diseases.

References

Efficacy and Safety Data from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical trials demonstrated the efficacy of umbralisib in relapsed/refractory lymphoid malignancies, though an integrated safety analysis revealed associated adverse events.

Table 1: Efficacy of this compound Monotherapy (800 mg daily) in Key Trials

Indication Patients (n) Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response (DOR)
Marginal Zone Lymphoma (MZL) [1] 69 49% 16% Not Reached
Follicular Lymphoma (FL) [1] 117 43% 3% 11.1 months

Table 2: Select Adverse Events (AEs) from an Integrated Safety Analysis (N=371) [2]

Adverse Event Any Grade Incidence Grade ≥3 Incidence
Diarrhea 52.3% 7.3%
Neutropenia Information Missing 11.3%
Increased Aminotransferases Information Missing 5.7%
Nausea 41.5% Not Specified
Fatigue 31.8% Not Specified

> Important Safety Note: In June 2022, this compound was voluntarily withdrawn from the U.S. market after a clinical trial showed an increased risk of death compared to the control treatment [3] [4]. This guide presents the drug's mechanism for research and historical context.

Experimental Protocols for Preclinical & Clinical Investigation

For researchers aiming to investigate this compound's mechanisms or evaluate its efficacy, the following methodologies from published studies can serve as a reference.

In Vitro Mechanism of Action Studies

The following assays were used to characterize this compound's direct cellular effects [3]:

  • Biochemical/Kinase Assays: Determine the half-maximal inhibitory concentration (IC₅₀) against PI3Kδ, CK1ε, and other kinases to establish potency and selectivity.
  • Cell Proliferation Assays: Treat immortalized or primary malignant B-cell lines with this compound and measure cell viability (e.g., via ATP-based assays like CellTiter-Glo) over 72 hours.
  • Functional Cell Migration/Adhesion Assays:
    • Migration: Use transwell plates to quantify inhibition of CCL19-mediated cell migration.
    • Adhesion: Measure reduction in CXCL12-mediated cell adhesion to a substrate.
In Vivo Efficacy Protocol

A typical mouse model protocol involves [5]:

  • Animal Model: Use immunodeficient mice (e.g., NSG) engrafted with human lymphoma or CLL cells.
  • Dosing: Administer this compound via oral gavage once daily at a pharmacologically relevant dose (e.g., 50-100 mg/kg). Include a vehicle control group.
  • Duration: Treat until control tumors reach a predefined volume or for a set period (e.g., 28 days).
  • Endpoint Analysis:
    • Measure tumor volume twice weekly with calipers.
    • At endpoint, harvest tumors and spleen for flow cytometry analysis of apoptosis and phospho-protein signaling (e.g., pAKT) to confirm target engagement.
Clinical Trial Design for Combination Therapy

A phase 1/1b investigator-sponsored trial provides a model for combining this compound with other agents [6] [5]:

  • Study Population: Adults with relapsed/refractory CLL or Mantle Cell Lymphoma (MCL) after ≥1 prior therapy.
  • Dosing:
    • Ibrutinib: 420 mg (CLL) or 560 mg (MCL) orally, once daily.
    • This compound: 800 mg orally, once daily with food (Recommended Phase 2 Dose).
  • Primary Endpoints:
    • Maximum Tolerated Dose (MTD) of the combination.
    • Incidence of Dose-Limiting Toxicities (DLTs), assessed during the first 28-day cycle.
  • Safety & Response Monitoring:
    • Safety: Adverse events graded by CTCAE criteria.
    • Efficacy: Tumor response assessed per disease-specific criteria (e.g., iwCLL guidelines) every 2-3 cycles.

Diagram of this compound's Primary Signaling Pathway

The following diagram illustrates the core B-cell receptor (BCR) signaling pathway that this compound inhibits, highlighting its dual targets.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PI3Kd PI3Kδ BCR->PI3Kd BTK->PI3Kd Activates AKT AKT PI3Kd->AKT PIP₂ → PIP₃ Migration Cell Migration & Adhesion PI3Kd->Migration mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation AKT->Survival mTOR->Survival CK1e CK1ε Oncogenes Oncogene Translation (e.g., MYC, CYCLIN D1) CK1e->Oncogenes Oncogenes->Survival This compound This compound This compound->PI3Kd Inhibits This compound->CK1e Inhibits

This compound inhibits PI3Kδ in the BCR pathway and CK1ε, impacting cell survival and migration.

Research Implications and Future Directions

This compound represents a proof-of-concept for dual PI3Kδ/CK1ε inhibition. Future research could focus on:

  • Mechanism of Toxicity: Further investigation into the molecular mechanisms behind the serious adverse events that led to its market withdrawal is crucial [3] [4].
  • Informed Combination Strategies: The favorable long-term tolerability data from earlier studies and the successful combination with ibrutinib suggest that with careful patient selection and monitoring, this mechanistic approach could be further explored [6] [2].
  • CK1ε Biology: The role of CK1ε inhibition in modulating the tumor microenvironment and its potential to mitigate immune-mediated toxicities remains a fertile area for basic science research [6] [2].

References

Comprehensive Technical Analysis: Umbralisib's CK1ε Inhibition and Its Impact on Oncogene Translation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Umbralisib represents a novel class of targeted cancer therapeutics that simultaneously inhibits phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), offering a unique mechanism of action against hematological malignancies. This dual inhibition strategy leverages the complementary roles of these kinases in cancer cell survival and proliferation pathways. CK1ε, a member of the serine/threonine protein kinase family, has emerged as a critical regulator of oncogenic signaling, particularly through its roles in the Wnt/β-catenin pathway and the regulation of oncogene protein translation. The clinical relevance of CK1ε inhibition is underscored by its overexpression in various cancers, including colorectal cancer, breast cancer, and lymphoid malignancies, where it correlates with advanced disease stages and poorer outcomes. [1] [2]

The development of this compound addresses significant limitations of earlier PI3K inhibitors, which were plagued by immune-mediated toxicities and limited therapeutic windows. By incorporating CK1ε inhibition alongside PI3Kδ targeting, this compound demonstrates a more favorable safety profile while maintaining efficacy against relapsed or refractory lymphoid malignancies. This unique combination has garnered regulatory attention, resulting in the FDA accelerated approval of this compound in February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who have received at least one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who have received at least three prior lines of systemic therapy. The distinct safety profile of this compound, characterized by lower rates of immune-mediated toxicities compared to other PI3K inhibitors, positions it as a promising therapeutic option for patients with limited treatment alternatives. [2] [3] [4]

Molecular Mechanisms of CK1ε in Cancer

CK1ε Structure and Biological Functions

Casein kinase 1 epsilon belongs to the highly conserved CK1 family of serine/threonine kinases, which share significant structural homology while maintaining distinct functional roles. CK1ε exhibits over 96% sequence identity in the kinase body with its closest homolog, CK1δ, and both feature similar carboxy-terminal extensions of approximately 124 amino acids. The regulatory mechanisms of CK1ε are primarily mediated through phosphorylation of its C-terminal tail, which profoundly influences substrate preference and kinase activity. This phosphoswitch mechanism allows CK1ε to dynamically adjust its substrate specificity based on phosphorylation status, enabling diverse functional roles in cellular processes. Importantly, CK1ε activity is regulated by various signaling pathways, including Wnt signaling, metabotropic glutamate agonists, and the AMPK pathway, all of which modulate C-terminal tail phosphorylation states. This sophisticated regulation allows CK1ε to participate in multiple critical cellular processes, including circadian rhythm regulation, neuronal signaling, immune response modulation, and oncogenic transformation. [5]

Table 1: CK1 Family Isoforms and Their Characteristics

Isoform Gene Sequence Identity with CK1ε Primary Expression Key Functions
CK1ε CSNK1E - Ubiquitous Circadian rhythms, Wnt signaling, oncogene translation
CK1δ CSNK1D >96% in kinase domain Ubiquitous Circadian rhythms, DNA damage response, vesicle trafficking
CK1α CSNK1A1 Lower Ubiquitous Wnt signaling, apoptosis, cell cycle progression
CK1γ1 CSNK1G1 Lower Tissue-specific Cell polarity, membrane transport
CK1γ2 CSNK1G2 Lower Tissue-specific Cell polarity, neuronal function
CK1γ3 CSNK1G3 Lower Tissue-specific Spermiogenesis, specialized functions
CK1ε's Role in Oncogene Translation and Cancer Signaling

CK1ε plays a multifaceted role in oncogenic progression through its regulation of critical signaling pathways and direct involvement in protein translation mechanisms. A primary mechanism through which CK1ε influences cancer development is its function as a positive regulator of the Wnt/β-catenin pathway. CK1ε phosphorylates Disheveled (DVL), leading to β-catenin stabilization and subsequent activation of Wnt target genes that drive uncontrolled proliferation, epithelial-to-mesenchymal transition, and resistance to apoptosis. This pathway is particularly relevant in colorectal cancer, where CK1ε is significantly upregulated in tumor tissues compared to adjacent normal tissues, with this overexpression being associated with advanced tumor stages and poorer overall survival. Beyond Wnt signaling, CK1ε plays a direct role in regulating protein translation of key oncogenes, including MYC, BCL2, and CCND1 (cyclin D1). This function positions CK1ε as a critical modulator of oncogene expression at the translational level, providing a mechanistic basis for its contribution to tumor progression and therapy resistance. [1] [2]

The following diagram illustrates the key signaling pathways regulated by CK1ε in oncogenesis:

G CK1ε CK1ε Wnt Wnt CK1ε->Wnt Activates PI3K PI3K CK1ε->PI3K Synergizes With Translation Translation CK1ε->Translation Regulates β-catenin\nStabilization β-catenin Stabilization Wnt->β-catenin\nStabilization Leads to AKT Activation AKT Activation PI3K->AKT Activation MYC, BCL2,\nCCND1 Expression MYC, BCL2, CCND1 Expression Translation->MYC, BCL2,\nCCND1 Expression Target Gene\nActivation Target Gene Activation β-catenin\nStabilization->Target Gene\nActivation Proliferation,\nEMT, Survival Proliferation, EMT, Survival Target Gene\nActivation->Proliferation,\nEMT, Survival Cell Growth,\nMetabolism Cell Growth, Metabolism AKT Activation->Cell Growth,\nMetabolism Oncogenic Drive Oncogenic Drive MYC, BCL2,\nCCND1 Expression->Oncogenic Drive

Figure 1: CK1ε-Regulated Signaling Pathways in Cancer. CK1ε activates Wnt signaling, synergizes with PI3K pathway, and regulates translation of key oncogenes like MYC, BCL2, and CCND1, driving oncogenic progression.

Quantitative Profiling of CK1ε Inhibition

Pharmacophore Modeling and Drug-Likeness Analysis

Recent advances in computational screening approaches have enabled the systematic identification of novel CK1ε inhibitors with potential therapeutic utility. A 2025 study applied a modified pharmacophore model to screen an ultra-large database containing over 100 million compounds, initially identifying 290 compounds with potential CK1ε binding capability. The pharmacophore query included two hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA) features arranged in an HBD-HBA-HBD configuration, specifically targeting the ATP-binding site of CK1ε. Following energy minimization and assessment of pharmacophore compliance with an RMSD threshold of ≤2.0 Å, 86 compounds maintained structural alignment with the binding site geometry. Subsequent drug-likeness evaluation using Lipinski's Rule of Five further refined this set to 66 compounds with favorable bioavailability profiles. Finally, accounting for pH-dependent pharmacophore compliance at physiological pH 7.4, 29 compounds demonstrated ≥90% of microspecies matching the required configuration, representing the most promising candidates for further development. [1]

Table 2: Virtual Screening Funnel for CK1ε Inhibitor Identification

Screening Stage Compounds Remaining Selection Criteria Key Parameters
Initial Pharmacophore Matching 290 Modified pharmacophore model HBD-HBA-HBD configuration
Energy Minimization 86 Structural stability in binding site RMSD ≤ 2.0 Å
Drug-Likeness Filter 66 Lipinski's Rule of Five MW ≤ 500, HBD ≤ 5, HBA ≤ 10, LogP ≤ 5
pH-Dependent Compliance 29 Microspecies distribution ≥90% matching at pH 7.4
Structural Clustering 8 groups Bemis & Murcko frameworks Representative compounds per group

Among the identified structural classes, 2,4-diaminopyrimidine-based compounds emerged as particularly promising CK1ε inhibitors. Molecular dynamics simulations demonstrated that these compounds maintained stable binding modes with favorable intermolecular interactions and binding free energies comparable to previously reported CK1ε inhibitors. The binding affinity calculations revealed that these compounds form critical interactions with key residues in the CK1ε ATP-binding pocket, including hydrogen bonds with E83 and L85, as well as stacking interactions with F20. These findings provide valuable structural insights for the rational design of CK1ε inhibitors and establish 2,4-diaminopyrimidine as a privileged scaffold for further optimization in targeted cancer therapeutic development. [1]

Comparative Analysis of CK1ε Inhibitors

The development of selective CK1ε inhibitors has progressed significantly, with several compounds demonstrating potent inhibition in preclinical models. PF-4800567 represents one of the earliest well-characterized CK1ε inhibitors, exhibiting an IC₅₀ of 32 nM against CK1ε in kinase assays and serving as a reference compound for structural studies through its co-crystallization with CK1ε. SR-4133 emerged as a more potent and selective inhibitor with an IC₅₀ of 15 nM against CK1ε and demonstrated remarkable selectivity, showing more than 10-fold higher potency for CK1ε compared to CK1δ. This compound, with its dual PI3Kδ/CK1ε inhibition profile, exhibits an IC₅₀ of 37 nM against CK1ε while simultaneously potently inhibiting PI3Kδ. This unique combination underlies its distinct mechanism of action in hematological malignancies, simultaneously targeting proliferative and survival signaling through PI3Kδ inhibition while modulating oncogene translation and Wnt signaling through CK1ε inhibition. [1]

Table 3: Experimentally Characterized CK1ε Inhibitors

Compound CK1ε IC₅₀ Selectivity Profile Development Status Key Characteristics
PF-4800567 32 nM Moderate selectivity over CK1δ Preclinical Co-crystallized with CK1ε, reference compound
SR-4133 15 nM >10-fold selectivity over CK1δ Preclinical Improved selectivity profile
This compound 37 nM Dual PI3Kδ/CK1ε inhibitor FDA-approved (2021, withdrawn 2022) Unique dual mechanism, clinical validation
2,4-Diaminopyrimidine compounds Not specified Favorable binding energy in simulations Early discovery Identified through virtual screening

The structural basis for CK1ε inhibition involves specific interactions with the ATP-binding pocket, which is divided into key subsites that contribute to ligand binding and selectivity. The adenine-binding region stabilizes interactions through hydrogen bonds with E83 and L85, while a deep hydrophobic pocket accommodates nonpolar moieties. Additionally, a phosphate-binding region interacts with charged groups, playing a critical role in ATP recognition. These structural features can be exploited for the development of selective inhibitors with enhanced affinity for CK1ε. Molecular dynamics simulations of the promising 2,4-diaminopyrimidine-based compounds show stable binding modes with residence times sufficient for sustained target engagement, supporting their potential as lead compounds for further optimization. [1]

Experimental Protocols and Methodologies

Virtual Screening and Computational Assessment

The identification of novel CK1ε inhibitors employs sophisticated computational approaches that leverage structural information and cheminformatic analyses. The following protocol outlines the key steps for virtual screening:

  • Pharmacophore Modeling: Begin with a modified pharmacophore model based on the ATP-binding site of CK1ε (PDB structures from co-crystallized inhibitors). The model should include two hydrogen bond donor features and one hydrogen bond acceptor feature in an HBD-HBA-HBD configuration. Utilize the Pharmit server (https://pharmit.csb.pitt.edu) for initial screening of compound databases such as PubChem, which contains over 100 million compounds. [1]

  • Energy Minimization and Conformational Analysis: Submit pharmacophore-matched compounds to energy minimization using molecular docking software with the Smina scoring function, which accounts for both intermolecular and intramolecular contributions. Apply a root-mean-square deviation (RMSD) threshold of ≤2.0 Å between pre-minimization and post-minimization conformations to exclude compounds with significant structural distortion from the original pharmacophore-matching conformer. [1]

  • Drug-Likeness and Physicochemical Property Assessment: Calculate key molecular properties including molecular weight, number of hydrogen bond acceptors and donors, and the Moriguchi octanol-water partition coefficient. Apply Lipinski's Rule of Five (molecular weight ≤500, H-bond donors ≤5, H-bond acceptors ≤10, and LogP ≤5) to prioritize compounds with likely favorable oral bioavailability. Exclude compounds with more than one violation. [1]

  • pH-Dependent Pharmacophore Compliance: Calculate the distribution of microspecies as a function of pH using appropriate software tools. Apply a threshold of ≥90% of microspecies matching the required HBD-HBA-HBD configuration at pH 7.4 to ensure target engagement under physiological conditions. [1]

  • Structural Clustering and Representative Selection: Cluster remaining compounds based on Bemis & Murcko (B&M) frameworks, which consider ring systems and linkers while treating all bonds as single and omitting substituents. Select one representative compound per structural group for subsequent molecular dynamics simulations to minimize redundancy while maximizing structural diversity. [1]

Molecular Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide critical insights into the stability and affinity of potential CK1ε inhibitors. The following protocol details the implementation:

  • System Preparation: Obtain the CK1ε structure from appropriate sources (PDB codes from co-crystallized inhibitors). Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and optimizing hydrogen bonding networks. Parameterize ligand structures using appropriate tools and generate topology files for the simulation system. [1]

  • Simulation Setup: Solvate the protein-ligand complex in a cubic water box with explicit water molecules, ensuring a minimum distance of 10 Å between the protein and box edges. Add ions to neutralize the system and achieve physiological salt concentration (0.15 M NaCl). Employ periodic boundary conditions to simulate a continuous system. [1]

  • Equilibration Protocol: Perform energy minimization using steepest descent algorithm to remove steric clashes. Conduct gradual equilibration in two phases: (1) Position-restrained MD with harmonic restraints on protein and ligand heavy atoms while allowing solvent and ions to relax; (2) Full system MD without restraints. Maintain constant temperature (300 K) and pressure (1 atm) using appropriate thermostats and barostats. [1]

  • Production Simulation: Run unrestrained MD simulations for a minimum of 100 ns to assess complex stability. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms. Calculate root-mean-square deviation (RMSD) of protein Cα atoms and ligand heavy atoms to evaluate structural stability. Monitor root-mean-square fluctuation (RMSF) to assess residual flexibility. [1]

  • Binding Free Energy Calculations: Employ molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods to calculate binding free energies. Use trajectory frames from the stable simulation period (typically last 50-80 ns) for energy calculations. Decompose binding energies per residue to identify key interactions and inform structure-activity relationships. [1]

Functional Validation in Cellular Models

Experimental validation of CK1ε inhibitors requires comprehensive assessment of target engagement, functional effects, and mechanistic consequences:

  • Target Engagement and Pathway Modulation: Treat appropriate cancer cell lines (e.g., colorectal cancer, breast cancer, or lymphoma models) with candidate inhibitors across a concentration range. Assess CK1ε pathway modulation through Western blot analysis of known substrates, including Disheveled (DVL) phosphorylation status and β-catenin stabilization. Evaluate downstream effects on Wnt target gene expression using quantitative PCR for genes such as MYC, CCND1, and AXIN2. [1] [2]

  • Oncogene Translation Assessment: Perform polysome profiling to analyze translational efficiency of oncogenes such as MYC, BCL2, and CCND1 following CK1ε inhibition. Combine with quantitative proteomics to measure changes in oncoprotein levels. Correlate with mRNA expression data to distinguish transcriptional from translational effects. [2]

  • Functional Phenotyping: Implement cell viability assays (MTT, CellTiter-Glo) across a panel of cancer cell lines to determine IC₅₀ values. Assess effects on apoptosis through Annexin V staining and caspase activation assays. Evaluate impacts on cell cycle distribution via propidium iodide staining and flow cytometry. For invasive cancer models, conduct migration and invasion assays using Transwell systems. [6]

  • Immune Modulatory Effects: In hematological malignancy models, analyze effects on T cell and NK cell populations through flow cytometry. Measure cytokine production and activation markers following CK1ε inhibition. Evaluate impacts on immune synapse formation and cytotoxic function in co-culture models. [7]

  • Predictive Biomarker Identification: Perform reverse-phase protein array (RPPA) or targeted phosphoproteomics to identify protein signatures predictive of response to CK1ε inhibition. Use machine learning approaches to integrate baseline protein levels with treatment response data. Validate predictive models in independent patient-derived samples or xenograft models. [6]

Clinical Translation and Therapeutic Applications

This compound Clinical Efficacy and Safety Profile

The clinical development of this compound has demonstrated its therapeutic potential in various hematological malignancies, particularly through its unique dual inhibition mechanism. An integrated safety analysis encompassing four open-label phase 1 and 2 studies with 371 adult patients with relapsed/refractory lymphoid malignancies revealed a manageable safety profile with a median treatment duration of 5.9 months. The analysis included patients with follicular lymphoma (n=147), marginal zone lymphoma (n=82), diffuse large B-cell lymphoma/mantle cell lymphoma (n=74), chronic lymphocytic leukemia (n=43), and other tumor types (n=25). The most frequent treatment-emergent adverse events of any grade included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher treatment-emergent adverse events occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and increased aminotransferase levels (5.7%). Notably, the incidence of immune-mediated toxicities was lower than with other PI3K inhibitors, with noninfectious colitis occurring in only 2.4% of patients and pneumonitis in 1.1%. Adverse events led to treatment discontinuation in 13.7% of patients, and only 1.1% of patients died from adverse events, none of which were deemed related to this compound. [2] [3]

The following diagram illustrates the integrated safety profile of this compound based on clinical trial data:

G This compound Treatment\n(n=371) This compound Treatment (n=371) Any Grade AEs\n(98.7%) Any Grade AEs (98.7%) This compound Treatment\n(n=371)->Any Grade AEs\n(98.7%) Grade ≥3 AEs\n(50.9%) Grade ≥3 AEs (50.9%) This compound Treatment\n(n=371)->Grade ≥3 AEs\n(50.9%) Serious AEs\n(25.6%) Serious AEs (25.6%) This compound Treatment\n(n=371)->Serious AEs\n(25.6%) Discontinuation\n(13.7%) Discontinuation (13.7%) This compound Treatment\n(n=371)->Discontinuation\n(13.7%) Diarrhea (52.3%) Diarrhea (52.3%) Any Grade AEs\n(98.7%)->Diarrhea (52.3%) Nausea (41.5%) Nausea (41.5%) Any Grade AEs\n(98.7%)->Nausea (41.5%) Fatigue (31.8%) Fatigue (31.8%) Any Grade AEs\n(98.7%)->Fatigue (31.8%) Neutropenia (N/S) Neutropenia (N/S) Grade ≥3 AEs\n(50.9%)->Neutropenia (N/S) ALT Increase (N/S) ALT Increase (N/S) Grade ≥3 AEs\n(50.9%)->ALT Increase (N/S) Grade ≥3 (7.3%) Grade ≥3 (7.3%) Diarrhea (52.3%)->Grade ≥3 (7.3%) Grade ≥3 (N/S) Grade ≥3 (N/S) Nausea (41.5%)->Grade ≥3 (N/S) Fatigue (31.8%)->Grade ≥3 (N/S) Grade ≥3 (11.3%) Grade ≥3 (11.3%) Neutropenia (N/S)->Grade ≥3 (11.3%) Grade ≥3 (5.7%) Grade ≥3 (5.7%) ALT Increase (N/S)->Grade ≥3 (5.7%)

Figure 2: this compound Clinical Safety Profile. Integrated analysis of adverse events (AEs) from clinical trials shows common any-grade AEs and their grade ≥3 incidence rates, with discontinuation rates and serious AEs highlighted.

Predictive Biomarkers and Patient Stratification

Recent advances in functional phenotyping have enabled the identification of potential predictive biomarkers for response to this compound treatment. A 2025 study performing protein profiling in patients with chronic lymphocytic leukemia (CLL) treated with this compound demonstrated that baseline levels of 30 (phospho)proteins could predict treatment response with significant accuracy. The study analyzed CLL cells from patients enrolled in two clinical trials: this compound monotherapy (NCT02742090, n=55) and this compound combined with the BTK inhibitor acalabrutinib (NCT04624633, n=12). Key findings revealed that this compound monotherapy led to significant changes in (phospho)protein levels, including AKT (pS473), specifically in responders but not in nonresponders. Additionally, the proportion of cytotoxic natural killer (NK) cells increased at the end of the study exclusively in responders, suggesting a role in the antitumor response. The machine learning model developed using baseline protein levels maintained its predictive power in the combination cohort, supporting its robustness across treatment contexts. Furthermore, drug sensitivity profiling at baseline suggested that PI3K + Bcl-2 inhibitors may represent an effective alternative therapeutic approach for this compound nonresponders. [6]

The clinical development timeline of this compound has followed a trajectory from initial discovery through regulatory approval and subsequent market withdrawal. This compound received FDA accelerated approval in February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who received at least one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who received at least three prior lines of systemic therapy. However, in 2022, this compound was withdrawn from the market following updated data from the UNITY-CLL clinical trial (NCT02612311) that revealed an increased risk of death in patients receiving the drug. This development highlights the complex risk-benefit considerations in oncology drug development and the importance of continuous monitoring of long-term outcomes. Despite this withdrawal, the unique dual inhibition mechanism of this compound continues to inform drug development efforts targeting CK1ε and PI3Kδ in hematological malignancies. [1] [4]

Conclusion and Future Perspectives

The strategic inhibition of CK1ε represents a promising approach in targeted cancer therapy, particularly through its role in regulating oncogene translation and modulating key signaling pathways such as Wnt/β-catenin. This compound has demonstrated the clinical feasibility of dual PI3Kδ/CK1ε inhibition, showing distinct efficacy in lymphoid malignancies while maintaining a more favorable safety profile compared to earlier PI3K inhibitors. The ongoing identification of novel CK1ε inhibitors, particularly 2,4-diaminopyrimidine-based compounds identified through advanced virtual screening approaches, provides valuable structural insights for future drug design. As our understanding of CK1ε biology continues to evolve, particularly its role in the phosphoswitch mechanism that regulates substrate preference, new opportunities emerge for developing more selective and potent inhibitors.

References

umbralisib immune-mediated toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Data and Incidence Rates

Table 1: Summary of Key Treatment-Emergent Adverse Events from Integrated Safety Analysis (N=371) [1] [2]

Adverse Event Any Grade Incidence (%) Grade ≥3 Incidence (%)
Diarrhea 52.3 7.3
Nausea 41.5 -
Fatigue 31.8 -
Neutropenia - 11.3
ALT/AST Increase ~32-33 5.7-6.7
Noninfectious Colitis 2.4 -
Pneumonia 7.8 -
Pneumonitis 1.1 -

Table 2: Comparative Incidence of Select Grade ≥3 Adverse Events with PI3Kδ Inhibitors [3] [4] [5]

PI3Kδ Inhibitor Diarrhea/Colitis (%) Transaminitis (ALT/AST Increase %) Pneumonitis (%)
Umbralisib 7.3 - 10.1 5.7 - 8 1.1
Idelalisib 9 - 16 13 - 25 -
Duvelisib 22 41 -

Mechanisms of Action and Immune-Mediated Toxicity

This compound's unique toxicity profile is attributed to its dual inhibitory activity and high isoform selectivity, which differentiates it from earlier generation PI3Kδ inhibitors.

G cluster_targets This compound Molecular Targets cluster_effects Cellular Effects & Hypothesized Impact on Toxicity This compound This compound PI3Kδ PI3Kδ This compound->PI3Kδ CK1ε CK1ε This compound->CK1ε BCR_Signaling Inhibition of B-cell Receptor Signaling PI3Kδ->BCR_Signaling Treg_Sparing Potential Regulatory T-cell (Treg) Sparing CK1ε->Treg_Sparing Inhibition of CK1ε may preserve Tregs Cytokine Reduced Pro-inflammatory Cytokine Release BCR_Signaling->Cytokine Treg_Sparing->Cytokine Reduced_Toxicity Lower Incidence of Immune-Mediated Toxicities Cytokine->Reduced_Toxicity

This compound's unique mechanism of action and hypothesized pathway to reduced immune-mediated toxicity.

Experimental Protocols for Toxicity Evaluation

For researchers aiming to investigate this compound's immune-mediated toxicity profile, the following methodologies from clinical studies provide a framework.

1. Clinical Trial Design for Safety Analysis

  • Integrated Safety Population: This analysis pooled data from four open-label phase 1/2 studies involving 371 adults with relapsed/refractory lymphoid malignancies [1] [2].
  • Dosing: Patients received the recommended phase 2 dose of this compound 800 mg or higher once daily until disease progression, unacceptable toxicity, or study withdrawal [1] [2].
  • Primary Metrics: Incidence, severity, and seriousness of treatment-emergent adverse events (TEAEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2].

2. Diagnostic Workflow for Suspected Immune-Mediated Colitis A defined clinical protocol should be followed for suspected cases, based on a published case report of Grade 3 colitis [3] [6]:

  • Step 1: Clinical Presentation & Initial Workup: Evaluate patient for new or worsening diarrhea, abdominal cramping, nausea, and anorexia. Initiate stool studies to rule out infectious causes (C. difficile, Shiga toxin, enteric pathogens, rotavirus, norovirus, CMV, cryptosporidium, giardia) [3] [6].
  • Step 2: Endoscopic and Histological Evaluation: If infectious workup is negative, proceed with esophagogastroduodenoscopy (EGD) and colonoscopy. Obtain biopsies from the duodenum, terminal ileum, and colon. Pathology report confirming marked active enteritis and colitis with no other identified cause supports drug-mediated toxicity [3] [6].
  • Step 3: Management and Resolution: Upon diagnosis, manage with drug discontinuation and administration of high-dose intravenous steroids (e.g., methylprednisolone 30 mg twice daily). Upon improvement, transition to oral prednisone (40 mg daily) with a very slow taper over several weeks to prevent symptom recurrence [3] [6].

Toxicity Management and Monitoring Guidelines

Based on clinical trial protocols and case reports, the following monitoring and management strategies are recommended.

Table 3: Clinical Management of this compound Immune-Mediated Toxicities

Toxicity Monitoring Frequency Management Action
Diarrhea/Colitis As clinically indicated Rule out infection. For Grade ≥2 persistent diarrhea, hold this compound; initiate corticosteroids (e.g., prednisone 1 mg/kg). For Grade 3+, permanently discontinue [3] [6].
Hepatotoxicity Every 2-4 weeks for first 6 months, then every 1-3 months [7]. For ALT/AST >5x ULN, hold this compound. Resume at reduced dose only if levels normalize. Permanently discontinue for ALT/AST >20x ULN or if accompanied by jaundice [7].
Neutropenia Periodic monitoring during treatment [8]. For Grade 3+ neutropenia, interrupt this compound and monitor blood counts. Consider granulocyte colony-stimulating factor (G-CSF) [8].
Infection Monitor for signs/symptoms [8]. Administer Pneumocystis jirovecii pneumonia (PJP) and antiviral prophylaxis [4].

Important Regulatory and Safety Status Note

It is critical to note that this compound received accelerated approval from the FDA in February 2021 for relapsed/refractory MZL and FL [8]. However, in June 2022, the FDA approval was withdrawn at the sponsor's initiative due to emerging data from a clinical trial showing an increased risk of death associated with its use [7] [9]. The deaths were not liver-related, and the precise nature of the excess mortality was not fully defined in the available literature [7].

References

Comprehensive Application Notes and Protocols for Umbralisib Dosing in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Dosing Fundamentals

Umbralisib (commercially known as Ukoniq) is a novel, oral kinase inhibitor targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), representing a distinct therapeutic class in the treatment of relapsed or refractory lymphoid malignancies. The recommended dosing regimen of 800 mg administered orally once daily with food was established through comprehensive phase 1 dose-escalation studies and validated in subsequent registrational trials. This dose was selected as it provided optimal target coverage while maintaining a manageable safety profile, positioned below the maximum tolerated dose of 1200 mg identified in early clinical development. The 800 mg daily dose (administered as four 200 mg tablets) demonstrated favorable pharmacokinetic properties including a half-life of approximately 91 hours, supporting once-daily administration and steady-state concentrations achieved within 5-7 days of initiation.

Treatment should be continued until disease progression or unacceptable toxicity, requiring diligent monitoring and proactive management of adverse events. The unique dual inhibition profile of this compound differentiates it from earlier generation PI3K inhibitors, as it exhibits >1,500-fold greater selectivity for PI3Kδ over α- and β-isoforms and approximately 225-fold greater selectivity over the γ-isoform, potentially contributing to its distinct toxicity profile. Importantly, this compound also uniquely inhibits CK1ε, a regulator of oncogenic protein translation, providing an additional mechanism of action beyond PI3Kδ inhibition alone. These pharmacological properties underpin both the efficacy and safety considerations detailed in these application notes [1] [2] [3].

Table 1: Key Dosing Recommendations and Pharmacokinetic Parameters

Parameter Specification Clinical Significance
Recommended Dose 800 mg orally once daily Below MTD of 1200 mg; balances efficacy and safety
Administration With food at approximately same time daily Food increases AUC by 61% and Cmax by 115%
Formulation 200 mg film-coated tablets Four tablets constitute one dose
Time to Peak (Tmax) ~4 hours Rapid absorption
Effective Half-life ~91 hours Supports once-daily dosing
Protein Binding >99.7% High degree of binding
Primary Metabolic Pathways CYP3A4, CYP2C9, CYP1A2 Potential for drug interactions

Clinical Evidence and Efficacy Data

Pivotal Clinical Trial Outcomes

The UTX-TGR-205 trial (NCT02793583), a multicenter, open-label, multi-cohort study, provided the pivotal efficacy data supporting this compound's accelerated approval. This study enrolled heavily pretreated patients with various lymphoid malignancies, with specific cohorts for marginal zone lymphoma (MZL) and follicular lymphoma (FL). Patients with MZL required at least one prior anti-CD20-based regimen, while those with FL required at least three prior lines of systemic therapy. The trial demonstrated that the 800 mg daily regimen produced meaningful clinical responses across these populations, with particularly durable responses observed in MZL patients [4].

The UNITY-NHL phase 2b trial further expanded understanding of this compound's clinical profile across indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy endpoints, this study demonstrated consistent activity across multiple lymphoma subtypes, including small lymphocytic lymphoma (SLL). The study confirmed that this compound achieves rapid and durable responses in heavily pretreated patients, with a manageable toxicity profile that allowed for prolonged administration in responding patients. These findings positioned this compound as a potentially useful option for patients who had exhausted multiple prior therapies [2].

Table 2: Efficacy Outcomes from Pivotal Clinical Trials

Parameter Marginal Zone Lymphoma (N=69) Follicular Lymphoma (N=117) Small Lymphocytic Lymphoma (UNITY-NHL)
Overall Response Rate 49% (95% CI: 37.0-61.6) 43% (95% CI: 33.6-52.2) 47.1% (across iNHL)
Complete Response Rate 16% 3% Not specified
Median Time to Response 2.7-4.6 months 2.7-4.6 months 2.7-4.6 months
Median Duration of Response Not reached (95% CI: 9.3-NE) 11.1 months (95% CI: 8.3-16.4) 18.3 months
Median Progression-Free Survival Not reached 10.6 months 20.9 months
Tumor Reduction Rate Not specified Not specified 86.4%
Special Populations and Prior Therapy Considerations

This compound has demonstrated particular utility in specific patient populations, including those intolerant to prior kinase inhibitor therapy. A dedicated phase 2 trial (NCT02742090) evaluated this compound in 51 patients with chronic lymphocytic leukemia (CLL) who were intolerant to prior BTK inhibitor or PI3K inhibitor therapy. The median progression-free survival in this challenging population was 23.5 months, with 58% of patients remaining on this compound for a longer duration than their prior kinase inhibitor. This suggests that this compound may provide a valuable therapeutic option for patients who discontinue other kinase inhibitors due to intolerance, potentially due to its distinct safety profile [5].

The safety profile of this compound appeared distinct from earlier generation PI3Kδ inhibitors, with lower incidence of certain immune-mediated toxicities that often limit therapy duration with other agents in this class. In the phase 1 first-in-human study, this compound demonstrated a favorable safety profile with fewer reports of colitis, increased transaminases, and pneumonitis compared to historical reports of other PI3Kδ inhibitors. This improved tolerability profile may contribute to the ability to maintain patients on therapy for extended periods, potentially enhancing duration of response in responding patients [1] [3].

Safety Profile and Toxicity Management

Adverse Event Spectrum and Monitoring Requirements

The safety profile of this compound 800 mg daily has been characterized in integrated analyses of 335 patients receiving the recommended dose. The most common adverse reactions (occurring in ≥15% of patients) included increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash. Most adverse events were manageable through dose modifications, supportive care, and close monitoring [6].

Serious adverse reactions occurred in approximately 18% of patients, most frequently related to diarrhea/colitis and infections. The median time to onset of Grade ≥3 infection was 2.4 months (range: 1 day to 21 months), emphasizing the need for vigilant monitoring throughout treatment. Grade ≥3 transaminase elevations occurred in 6.7%-7.2% of patients, typically emerging within the first few months of therapy. These findings underscore the importance of baseline and periodic monitoring of complete blood counts, hepatic function, and signs/symptoms of infection, diarrhea, or cutaneous reactions [2] [6].

Table 3: Recommended Monitoring and Prophylaxis During this compound Treatment

Parameter Baseline During Treatment Prophylaxis Recommendations
Hepatic Function AST, ALT, total bilirubin Every 4 weeks for first 6 months, then as clinically indicated None recommended
Complete Blood Count CBC with differential Every 2-4 weeks during treatment None recommended
Infection Signs/Symptoms Clinical assessment At each visit; educate patient to report fever/ symptoms immediately PJP prophylaxis; consider antiviral prophylaxis for CMV
Diarrhea/Colitis Clinical assessment At each visit; educate patient to report changes in bowel habits None recommended
Cutaneous Reactions Skin examination At each visit; educate patient to report new or worsening rash None recommended
Dose Modification Guidelines

Dose modifications represent a critical component of this compound management, allowing for continued treatment while mitigating adverse event severity. The recommended strategy follows a sequential approach: treatment interruption until adverse event resolution, followed by dose reduction if warranted, with permanent discontinuation for persistent or life-threatening toxicities. The dose reduction schedule progresses from 800 mg to 600 mg daily (first reduction), then to 400 mg daily (second reduction). Patients unable to tolerate 400 mg daily should permanently discontinue treatment [7] [6].

Specific guidelines have been established for managing hematologic toxicities. For neutropenia (ANC 0.5-1 × 10⁹/L), treatment should generally be maintained, while for ANC <0.5 × 10⁹/L, treatment should be withheld until recovery ≥0.5 × 10⁹/L, then resumed at the same or reduced dose. For thrombocytopenia with platelet count <25 × 10⁹/L or 25-50 × 10⁹/L with bleeding, treatment should be withheld until platelets recover to ≥25 × 10⁹/L and bleeding resolves [7].

For non-hematologic toxicities, specific management strategies include:

  • Hepatotoxicity: Withhold for AST/ALT >5-<20 × ULN until <3 × ULN, then resume at reduced dose; permanently discontinue for AST/ALT >20 × ULN
  • Diarrhea/Colitis: Withhold for severe diarrhea (>6 stools/day over baseline) or symptomatic colitis until resolved, then resume at reduced dose; discontinue for recurrent severe diarrhea or life-threatening events
  • Infections: Withhold for grade 3-4 infections until resolved; for confirmed PJP, permanently discontinue
  • Cutaneous Reactions: Withhold for severe reactions until resolution, then resume at reduced dose or discontinue; permanently discontinue for life-threatening reactions or SJS/TEN/DRESS [7] [6]

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Objective: To characterize the single-dose and steady-state pharmacokinetic profile of this compound 800 mg administered with food in patients with hematologic malignancies.

Methodology:

  • Administer 800 mg this compound (4 × 200 mg tablets) within 30 minutes of completing a medium-to-high fat meal
  • Collect blood samples pre-dose and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-dose
  • Separate plasma via centrifugation and store at -70°C until analysis
  • Quantify this compound concentrations using validated LC-MS/MS method with lower limit of quantification of 1 ng/mL
  • Calculate PK parameters using non-compartmental methods: C~max~, T~max~, AUC~0-24~, AUC~0-∞~, t~1/2~, CL/F, and V~z~/F

Note: In phase 1 studies, the micronized formulation demonstrated a T~max~ of ~4 hours, with food increasing exposure by approximately 61% based on AUC comparisons [1] [8].

Biomarker and PD Assessment Protocol

Objective: To evaluate target engagement and downstream pathway modulation following this compound 800 mg daily administration.

Methodology:

  • Collect peripheral blood mononuclear cells (PBMCs) at baseline, 4 hours post-first dose, and at end of cycle 1
  • Isplicate PBMCs using Ficoll density gradient centrifugation
  • Analyze phosphoprotein signaling by flow cytometry using antibodies against pAKT (S473), pS6 (S235/236), and p4EBP1 (T37/46)
  • Stimulate cells with anti-IgM (10 μg/mL, 15 minutes) to assess BCR signaling pathway inhibition
  • Express results as percentage reduction from baseline in phosphorylation levels
  • Correlate phosphorylation inhibition with plasma drug concentrations

Note: In preclinical models, this compound inhibited phosphorylation of AKT in response to B-cell receptor stimulation, demonstrating pathway engagement [1] [3].

Mechanism of Action and Signaling Pathways

This compound exhibits a unique dual inhibitory profile targeting both PI3Kδ and casein kinase-1ε (CK1ε), distinguishing it from other PI3K inhibitors. The inhibition of PI3Kδ disrupts B-cell receptor signaling and downstream survival pathways in malignant B-cells, while CK1ε inhibition affects the regulation of oncogenic protein translation and Wnt/β-catenin signaling. This dual mechanism may contribute to the observed efficacy and distinct safety profile [2] [3].

The diagram below illustrates the key signaling pathways affected by this compound's dual inhibition:

G BCR B-Cell Receptor Activation PI3Kdelta PI3Kδ BCR->PI3Kdelta Activates AKT AKT Activation PI3Kdelta->AKT PIP3 Production mTOR mTOR Signaling AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CK1epsilon CK1ε Translation Oncogenic Protein Translation CK1epsilon->Translation Regulates Oncogenes c-MYC, BCL-2, Cyclin D1 Translation->Oncogenes This compound This compound Dual Inhibition This compound->PI3Kdelta Inhibits This compound->CK1epsilon Inhibits

This compound Dual Inhibition of Key Signaling Pathways

The PI3Kδ pathway inhibition blocks conversion of PIP~2~ to PIP~3~, reducing AKT phosphorylation and downstream mTOR signaling, ultimately impairing malignant B-cell proliferation and survival. Concurrently, CK1ε inhibition disrupts regulation of cap-dependent translation initiation factors, reducing expression of oncoproteins such as c-MYC, BCL-2, and cyclin D1. This unique combination simultaneously targets proximal B-cell signaling and distal oncoprotein synthesis, potentially enhancing antitumor activity while sparing certain immune functions mediated by other PI3K isoforms [2] [3].

The distinctive safety profile of this compound may be attributed to its high selectivity for PI3Kδ over other PI3K isoforms (>1,500-fold selectivity over PI3Kα/β and ~225-fold over PI3Kγ) and its minimal inhibition of cytochrome P450 enzymes, reducing potential for drug-drug interactions. Preclinical models suggest that the absence of significant PI3Kγ inhibition may preserve regulatory T-cell function and reduce immune-mediated toxicities observed with less selective PI3K inhibitors [1] [2].

Important Safety Considerations and Warnings

Boxed Warnings and Risk Mitigation

While this compound did not carry formal boxed warnings in its initial approval, several serious adverse reactions warrant careful attention and proactive management. The most significant safety considerations include:

  • Infections: Serious, including fatal, infections occurred in patients treated with this compound, with grade 3 or higher infections in 10% of patients and fatal infections in <1%. The most frequent grade ≥3 infections included pneumonia, sepsis, and urinary tract infection. Risk mitigation: Provide prophylaxis for Pneumocystis jirovecii pneumonia (PJP) during treatment. Consider prophylactic antivirals to prevent cytomegalovirus (CMV) infection/reactivation. Monitor for new or worsening signs/symptoms of infection and withhold treatment for grade 3-4 infections [6].

  • Diarrhea/Non-infectious Colitis: Diarrhea or colitis occurred in a substantial proportion of patients and was grade 3 in 10% of patients in the UNITY-NHL trial. The median time to onset was 4.6 months, indicating need for ongoing vigilance. Risk mitigation: Monitor for development of diarrhea or colitis; provide supportive care as appropriate. Withhold treatment for severe diarrhea (>6 stools/day over baseline) or abdominal pain with mucus/blood in stool until resolved, then resume at reduced dose [2] [6].

  • Hepatotoxicity: Grade ≥3 ALT/AST elevations occurred in 6.7%/7.2% of patients in the UNITY-NHL trial. Risk mitigation: Monitor hepatic function at baseline and during treatment. Withhold treatment for AST/ALT >5-<20 × ULN until return to <3 × ULN, then resume at reduced dose; permanently discontinue for AST/ALT >20 × ULN [2] [6].

Additional Significant Precautions
  • Neutropenia: Grade 3-4 neutropenia occurred in 18% of patients in the phase 2 CLL intolerance study and 11.5% in the UNITY-NHL trial. Monitor blood counts periodically during treatment [5] [2].

  • Severe Cutaneous Reactions: Severe reactions including Stevens-Johnson syndrome, toxic epidermal necrolysis, and drug reaction with eosinophilia and systemic symptoms have been reported. Monitor for new or worsening skin rash and discontinue for life-threatening reactions [6].

  • Embryo-Fetal Toxicity: this compound can cause fetal harm based on mechanism of action. Advise patients of potential risk to a fetus and to use effective contraception during treatment and for at least one month after the last dose [7] [6].

Conclusion

The 800 mg once daily dosing regimen of this compound with food represents a clinically validated approach for managing patients with relapsed/refractory marginal zone lymphoma and follicular lymphoma. The comprehensive data supporting this dose regimen demonstrate meaningful clinical activity in heavily pretreated populations, with a manageable safety profile that differs from earlier generation PI3K inhibitors. The unique dual inhibition of PI3Kδ and CK1ε provides a distinct mechanism of action that potentially contributes to both the efficacy and safety observations.

Successful implementation of this compound therapy requires adherence to the recommended dosing guidelines, diligent monitoring for emerging toxicities, and prompt intervention with dose modifications when appropriate. The provided protocols and application notes offer guidance for researchers and clinicians implementing this compound treatment regimens, with emphasis on the importance of prophylactic measures for opportunistic infections and structured monitoring for hepatic, gastrointestinal, and hematologic adverse events. Further research continues to elucidate the full potential of this compound in combination regimens and across additional hematologic malignancies.

References

Historical Context and Regulatory Status

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key regulatory events for umbralisib:

Event Date Description Source
Accelerated Approval February 5, 2021 Approved for adult patients with relapsed or refractory Marginal Zone Lymphoma (MZL) who have received at least one prior anti-CD20-based regimen, and for relapsed or refractory Follicular Lymphoma (FL) who have received at least three prior lines of systemic therapy [1] [2] [3]. FDA
Safety Alert February 3, 2022 FDA issued a communication about a possible increased risk of death associated with this compound, based on data from the UNITY-CLL trial [4] [5]. FDA
Market Withdrawal April 15, 2022 TG Therapeutics voluntarily withdrew the drug from the market and requested the FDA withdraw its approval [4] [5]. TG Therapeutics
Approval Withdrawn May 31, 2022 The FDA officially withdrew approval for this compound in MZL and FL. Healthcare professionals were advised to stop prescribing it, and patients were advised to seek alternative treatments [4] [5]. FDA

Previously Approved Dosing and Administration

The information below details the dosage and administration guidelines that were in effect during the period when this compound was approved [6].

Standard Dosing

  • Recommended Dosage: 800 mg (four 200 mg tablets) taken orally once daily [6] [1].
  • Food Intake: To be taken with food [6] [1].
  • Timing: Should be taken at approximately the same time each day [6].
  • Form: Tablets must be swallowed whole, not chewed, crushed, cut, or broken [6].
  • Treatment Duration: Continued until disease progression or unacceptable toxicity [6].

Dose Modifications for Adverse Reactions Dose reductions were recommended to manage specific adverse reactions [6]:

  • First dose reduction: 600 mg (three 200 mg tablets) once daily.
  • Second dose reduction: 400 mg (two 200 mg tablets) once daily.
  • Permanently discontinue if unable to tolerate 400 mg once daily.

Clinical Trial Data and Efficacy

The FDA's accelerated approval in 2021 was based on efficacy data from the open-label, multicohort UNITY-NHL phase 2b trial. The key efficacy outcomes from the two relevant cohorts are summarized below [1] [2]:

Cohort Number of Patients Prior Therapies (Median) Overall Response Rate (ORR) Complete Response Rate Median Duration of Response
Marginal Zone Lymphoma (MZL) 69 2 49% 16% Not Reached
Follicular Lymphoma (FL) 117 3 43% 3.4% 11.1 months

Safety Profile and Monitoring Requirements

The safety profile of this compound was characterized by several significant risks that required intensive monitoring and management [6] [1].

Common Adverse Reactions The most common (occurring in ≥15% of patients) adverse reactions and laboratory abnormalities included: increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST), musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash [1] [2].

Serious Adverse Reactions and Management Serious adverse reactions occurred in 18% of patients in clinical trials. The following were considered key risks [6] [1]:

  • Infections: Serious, including fatal, infections (e.g., pneumonia, sepsis) occurred. Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was mandatory, and prophylactic antivirals to prevent cytomegalovirus (CMV) were recommended.
  • Neutropenia: Grade 3 or 4 neutropenia occurred. Monitoring of neutrophil counts was required.
  • Diarrhea/Colitis: Any grade diarrhea or colitis occurred in over half of patients, with Grade 3 occurring in 9%.
  • Hepatotoxicity: Grade 3 and 4 transaminase elevations occurred.
  • Severe Cutaneous Reactions: Severe skin reactions, including a fatal case, were reported.

Mechanism of Action

This compound was a kinase inhibitor with a novel dual-targeted mechanism [1] [7]:

  • PI3K-delta inhibition: The delta isoform of phosphoinositide 3-kinase is expressed in normal and malignant B-cells. Inhibiting this protein blocks the PI3K/AKT signaling pathway, which is critical for cell proliferation and survival.
  • CK1-epsilon inhibition: Casein kinase-1 epsilon is implicated in the pathogenesis of cancer cells, including the regulation of oncoprotein translation in lymphoid malignancies.

This dual inhibition contributed to the inhibition of CXCL12-mediated cell adhesion and CCL19-mediated cell migration [7].

G This compound This compound PI3K_delta PI3K-delta This compound->PI3K_delta Inhibits CK1_epsilon CK1-epsilon This compound->CK1_epsilon Inhibits Cell_Migration_Adhesion Cell Migration & Adhesion This compound->Cell_Migration_Adhesion Disrupts AKT AKT pathway PI3K_delta->AKT Activates Oncoprotein_Translation Oncoprotein Translation CK1_epsilon->Oncoprotein_Translation Regulates Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Oncoprotein_Translation->Cell_Proliferation

Visualization of this compound's Dual Mechanism of Action

References

Application Note: Umbralisib and Ibrutinib Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To evaluate the safety, tolerability, and efficacy of umbralisib, a next-generation PI3K-δ inhibitor, in combination with ibrutinib, a Bruton Tyrosine Kinase (BTK) inhibitor, in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) [1] [2].

Scientific Rationale: Dual inhibition of the B-cell receptor (BCR) signaling pathway represents a strategy to deepen clinical responses and overcome resistance to single-agent targeted therapy [1] [2]. Preclinical models demonstrated synergy between BTK and PI3K-δ inhibition, providing a strong rationale for this combination. This compound was selected for its unique kinome profile and a potentially differentiated safety profile compared to earlier PI3K-δ inhibitors, which may make it more suitable for combination regimens [2].

Detailed Experimental Protocol

The following protocol is adapted from a multicentre phase 1–1b study [1] [2].

Study Population
  • Diagnosis: Confirmed R/R CLL or R/R MCL.
  • Prior Therapy: Patients must have received at least one prior standard therapy.
  • Performance Status: ECOG Performance Status of ≤2.
  • Organ Function: Adequate bone marrow, hepatic, and renal function as defined by protocol [1].
Dosage and Administration
  • Ibrutinib: Administered orally at the standard FDA-approved dose (420 mg daily for CLL; 560 mg daily for MCL) [1].
  • This compound: Administered orally once daily at a dose of 800 mg (the Recommended Phase 2 Dose, RP2D) in continuous 28-day cycles [1].
  • Prophylaxis: Mandatory prophylaxis for Pneumocystis jirovecii pneumonia and herpes viruses is required [1].
Safety and Efficacy Assessments
  • Safety Monitoring: Adverse events (AEs) are graded according to CTCAE v4.03. Safety assessments occur continuously, with a dedicated Dose-Limiting Toxicity (DLT) observation period during the first cycle (28 days) [1].
  • Efficacy Evaluation:
    • Response Criteria: Use 2008 IW-CLL criteria for CLL and 2014 Lugano criteria for MCL [1].
    • Assessment Schedule: Conduct response assessments at approximately 8 weeks after initiation of therapy, and prior to cycles 6, 10, and 15. Thereafter, assessments can be performed every 6 cycles [1].

Summary of Key Clinical Data

The provided data offers a snapshot of the combination's profile from the phase 1–1b study.

Table 1: Efficacy Outcomes in R/R CLL and MCL (N=42) [1]

Disease Cohort Overall Response Rate (ORR) Complete Response (CR) Rate Notes
CLL (n=21) 90% 10% One patient achieved CR.
MCL (n=21) 62% 10% Two patients achieved CR.

Table 2: Common Adverse Events (Any Grade) in the Safety Population (N=42) [1]

Adverse Event Incidence (n) Incidence (%) Grade 3/4 Events
Diarrhea 22 52% 9.5% (Grade 3)
Infection 21 50% 17% (Grade 3/4)
Transaminitis 10 24% 2.4% (Grade 3)
Nausea 9 21% Not specified

Mechanistic Workflow & Predictive Biomarker Analysis

A 2025 study highlights how functional phenotyping can predict treatment response and reveal resistance mechanisms [3]. The following diagram illustrates the workflow for analyzing the cellular response to this compound and predicting patient-specific outcomes.

workflow start Patient CLL Cells (Baseline Sampling) ml_input (Phospho)Protein Profiling (30 Features) start->ml_input ml_model Machine Learning Model (Response Prediction) ml_input->ml_model resp Predicted Responder ml_model->resp non_resp Predicted Non-Responder ml_model->non_resp resp_mech Mechanism in Responders: • AKT (pS473) modulation • Increased cytotoxic NK cells resp->resp_mech Post-treatment Analysis non_resp_alt Alternative for Non-Responders: PI3K + Bcl-2 Inhibitors non_resp->non_resp_alt

This workflow demonstrates that baseline protein profiles can be used to predict patient response. The analysis revealed that in patients identified as responders, this compound monotherapy successfully modulated key signaling proteins like AKT (pS473) and led to an increased proportion of cytotoxic natural killer (NK) cells, suggesting an immune-mediated role in the antitumor response [3]. For patients predicted to be non-responders, drug sensitivity profiling at baseline indicated that a combination of PI3K and Bcl-2 inhibitors could be an effective alternative [3].

Critical Safety and Regulatory Note

The FDA has withdrawn the approval of this compound (Ukoniq) for Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) due to safety concerns revealing a possible increased risk of death [4]. This decision underscores the significant safety challenges associated with this class of drugs. Any further research or clinical development of this compound must be conducted within the context of rigorous clinical trials that prioritize comprehensive safety monitoring [4].

Key Conclusions for Researchers

  • Feasibility of Dual BCR Blockade: The combination of this compound and ibrutinib is pharmacologically feasible and shows encouraging clinical activity in R/R CLL and MCL [1] [2].
  • Predictive Biomarkers: Machine learning models applied to baseline (phospho)protein profiles hold promise for predicting individual patient responses, enabling a more personalized treatment approach [3].
  • Paramount Safety Considerations: The regulatory history of this compound highlights the critical importance of long-term safety evaluations. Managing adverse events like diarrhea, infections, and transaminitis is essential, and the overall risk-benefit ratio must be carefully evaluated for any future applications [1] [4].

References

Umbralisib Monotherapy: Detailed Application Notes and Experimental Protocols for Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Drug Profile and Mechanism of Action

Umbralisib (commercially known as Ukoniq) is an oral kinase inhibitor targeting key signaling pathways in B-cell malignancies. With a chemical structure of C₃₁H₂₄F₃N₅O₃ and molecular weight of 571.56 g/mol, this small molecule therapeutic represents a novel class of dual-kinase inhibitors with a unique mechanism of action. Unlike first-generation phosphoinositide 3-kinase (PI3K) inhibitors, this compound demonstrates selective binding affinity for both the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) and casein kinase-1 epsilon (CK1ε) [1]. This dual inhibition strategy simultaneously targets multiple oncogenic pathways while potentially mitigating the immune-related toxicities associated with earlier PI3K inhibitors.

The primary mechanism of this compound's antitumor activity involves disruption of the PI3K/AKT signaling pathway, which is hyperactivated in many B-cell malignancies and promotes cellular survival, proliferation, and migration [1]. By specifically inhibiting PI3Kδ, this compound interferes with B-cell receptor signaling, leading to reduced viability of malignant B lymphocytes and inhibition of their chemotaxis toward lymphoid tissues [2]. Additionally, the drug's unique inhibition of CK1ε affects the WNT signaling pathway and protein translation mechanisms, potentially contributing to its efficacy while sparing regulatory T-cell function [3]. This distinctive pharmacological profile may explain the differentiated tolerability observed in clinical trials compared to other agents in its class.

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Details
Bioavailability Not fully characterized Administered with food to enhance absorption
Volume of Distribution 312 L Extensive tissue distribution
Protein Binding 99.7% Highly bound to plasma proteins
Metabolism Hepatic (CYP2C9, CYP3A4, CYP1A2) Minor role for CYP3A4
Half-life 91 hours Suitable for once-daily dosing
Clearance 15.5 L/h
Excretion Feces (81%), Urine (3%) Primarily non-renal elimination

The pharmacokinetic profile of this compound supports its once-daily dosing regimen. With an extended elimination half-life of approximately 91 hours, the drug maintains therapeutic plasma concentrations throughout the dosing interval [1]. This compound is primarily metabolized by hepatic enzymes, with aldehyde oxidase playing a significant role in its biotransformation—a characteristic that differentiates it from many other kinase inhibitors that rely predominantly on cytochrome P450 metabolism [2]. This metabolic profile has implications for drug interaction potential, as this compound has reduced susceptibility to interactions with strong CYP3A4 inhibitors or inducers compared to agents that are predominantly CYP450-metabolized.

Clinical Trial Designs and Methodologies

Phase I Dose-Escalation Study Design

The initial clinical development of this compound began with a first-in-human, open-label, phase I dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory hematologic malignancies [2]. This trial employed a standard 3+3 design with dose escalation from 50 mg to 1800 mg administered orally once daily in 28-day cycles. The primary endpoints included determination of the maximum tolerated dose (MTD), recommended phase II dose (RP2D), and characterization of the safety profile. Secondary endpoints focused on pharmacokinetic parameters and preliminary antitumor activity assessed by standardized response criteria. The study population included patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and non-Hodgkin lymphomas who had exhausted standard treatment options. Based on the phase I results, the optimal biological dose was established at 800 mg once daily, which demonstrated favorable target engagement with an acceptable safety profile [2].

Phase II Monotherapy Trial Protocols

The phase II clinical development of this compound monotherapy employed a multicenter, single-arm design to evaluate efficacy in specific lymphoma subtypes. The pivotal UNITY-NHL trial investigated this compound in patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) [4] [5]. The key eligibility criteria required histologically confirmed MZL or FL, Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, and at least one prior line of therapy including an anti-CD20 monoclonal antibody-containing regimen. Patients received this compound at 800 mg once daily continuously until disease progression or unacceptable toxicity. The primary efficacy endpoint was overall response rate (ORR) as assessed by an independent review committee using the 2007 International Working Group criteria. Key secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and comprehensive safety evaluation.

Table 2: Key Patient Demographics in Phase II this compound Monotherapy Trials

Characteristic MZL Cohort (N=69) FL Cohort
Median Age 67 years Similar range
Prior Systemic Therapies (median) 2 3 or more
Prior Anti-CD20 Therapy 100% 100%
MZL Subtypes Extranodal (55%), Nodal (29%), Splenic (16%) Not applicable
Refractory to Last Therapy 38% Similar proportion
ECOG Performance Status 0-1 >90% >90%

The statistical analysis plan for these trials employed a two-stage design to ensure efficient evaluation of the primary endpoint. For the MZL cohort, the study was powered to detect an ORR of 45% compared to a historical control rate of 25%, with 90% power at a one-sided alpha of 0.025. The efficacy analysis was performed on both an intention-to-treat basis and per-protocol population. Time-to-event endpoints including DOR and PFS were analyzed using the Kaplan-Meier method with appropriate confidence intervals. The trials incorporated rigid safety monitoring with scheduled assessments every 2-4 weeks during the first six months, including physical examinations, laboratory evaluations (hematology, comprehensive metabolic panel), and periodic imaging studies to assess tumor response [4] [5].

Efficacy Results and Clinical Outcomes

Antitumor Activity in B-Cell Malignancies

This compound monotherapy demonstrated clinically significant antitumor activity across multiple B-cell malignancies, with particularly robust results in marginal zone lymphoma. In the phase II MZL cohort (n=69), with a median follow-up of 12.5 months, the independent review-assessed overall response rate was 52%, comprising 19% complete responses (CR) and 33% partial responses (PR) [4] [5]. An additional 36% of patients achieved stable disease, resulting in a clinical benefit rate of 88%. The median time to initial response was 2.7 months, indicating relatively rapid onset of activity. Importantly, the response durability was notable, with neither median duration of response nor median progression-free survival reached at the time of data cutoff. The estimated 12-month PFS rate was 66%, demonstrating sustained disease control in the majority of responding patients [6].

In patients with relapsed or refractory follicular lymphoma, this compound monotherapy showed similar efficacy, with reported ORR of approximately 43% in a pooled analysis of clinical trials [1]. The response patterns across subgroups revealed consistent activity regardless of prior treatment history, including patients who had received multiple lines of therapy. Notably, in the subset of patients refractory to their last line of therapy (38% of the MZL cohort), the ORR was maintained at 38%, indicating activity in this difficult-to-treat population [5]. The waterfall plot analysis of tumor burden reduction demonstrated that 86% of evaluable patients experienced some degree of tumor shrinkage, even if not meeting formal PR criteria, supporting the broad antitumor activity of this compound in heavily pretreated MZL patients.

Long-term Outcomes and Survival Data

With extended follow-up in ongoing studies, the long-term efficacy of this compound continues to be evaluated. Although median overall survival was not reached in the initial analyses, the estimated 12-month OS rate exceeded 80% in the MZL cohort [6]. The response kinetics analysis revealed that responses tended to deepen over time, with some patients achieving complete remission after initial partial response, supporting the concept of continuous treatment until progression. In a separate analysis of this compound in chronic lymphocytic leukemia, dynamic changes in (phospho)protein levels were observed specifically in treatment responders, including modulation of AKT (pS473) phosphorylation, providing pharmacodynamic evidence of target engagement [7]. Additionally, the proportion of cytotoxic natural killer (NK) cells increased significantly in responders but not in non-responders, suggesting a potential role for immune effector cells in the antitumor response to this compound.

Table 3: Summary of Efficacy Outcomes from this compound Monotherapy Trials

Efficacy Parameter MZL Cohort (n=69) FL Cohort CLL (Pooled Analysis)
Overall Response Rate 52% 43% Similar range
Complete Response Rate 19% Not specified Not specified
Partial Response Rate 33% Not specified Not specified
Clinical Benefit Rate 88% Not specified Not specified
Median Time to Response 2.7 months Similar Similar
12-Month PFS Rate 66% Not specified Not specified
12-Month OS Rate >80% Not specified Not specified

Safety and Tolerability Profile

Adverse Event Spectrum and Incidence

This compound monotherapy demonstrated a manageable safety profile across clinical trials, with adverse events (AEs) that were generally predictable and consistent with the drug's mechanism of action. The most common treatment-emergent adverse events of any grade included diarrhea (40-50%), nausea (30-40%), fatigue (30-40%), headache (20-30%), and elevated liver transaminases (20-25%) [2] [5]. The majority of these events were mild to moderate (grade 1-2) in severity and typically manageable with supportive care or dose modifications. The incidence of grade 3 or higher adverse events was observed in approximately 30-40% of patients, with the most clinically significant being neutropenia (10-15%), diarrhea (5-10%), hepatotoxicity (5-8%), and infections (5-10%). The discontinuation rate due to treatment-related adverse events ranged from 12% to 15% across studies, suggesting generally acceptable tolerability for a targeted agent in the relapsed/refractory setting [4].

The hepatotoxicity profile of this compound warrants particular attention in clinical management. In pooled clinical trial data, elevated serum transaminases (AST/ALT) occurred in 15-35% of patients, with grade 3-4 elevations (≥5 times upper limit of normal) observed in 5-8% of patients [2]. These elevations typically manifested within 4-12 weeks of treatment initiation and were generally reversible with dose interruption or modification. Notably, unlike some other PI3K inhibitors, this compound demonstrated low rates of immune-mediated toxicities such as colitis and pneumonitis, with no reported cases of colitis in the MZL expansion cohort [5]. This improved tolerability profile may be attributed to the drug's unique mechanism of CK1ε inhibition, which potentially spares regulatory T-cell function and reduces autoimmune-like toxicities.

Laboratory Abnormalities and Monitoring Requirements

Treatment with this compound was associated with predictable laboratory abnormalities that required regular monitoring. Hematologic toxicities included anemia (50-60%), thrombocytopenia (40-50%), and neutropenia (30-40%), with grade 3-4 neutropenia occurring in approximately 10-15% of patients [2] [5]. Metabolic disturbances included hyperglycemia (30-40%) and hyponatremia (20-25%), which were generally manageable with appropriate medical intervention. The recommended safety monitoring protocol includes baseline laboratory assessments followed by every 2-4 week evaluations during the first six months of therapy, then every 1-3 months thereafter, with more frequent monitoring if abnormalities develop. Specific dose modification guidelines recommend interruption for ALT/AST elevations >5 times ULN until resolution to baseline, followed by dose reduction upon resumption. Permanent discontinuation is recommended for life-threatening hepatotoxicity or elevations >20 times ULN, though such severe hepatotoxicity was rarely observed in clinical trials [2].

Biomarker and Predictive Modeling Approaches

Proteomic Profiling for Response Prediction

Recent advances in functional phenotyping have enabled the identification of potential predictive biomarkers for this compound response. A 2025 study utilized baseline levels of 30 (phospho)proteins from CLL cells as input features for machine learning models to predict individual treatment responses to this compound [7]. The experimental methodology involved peripheral blood collection from patients enrolled in this compound clinical trials (NCT02742090 and NCT04624633) prior to treatment initiation. Mononuclear cells were isolated via density gradient centrifugation, followed by selective purification of CD19+ B-cells using magnetic-activated cell sorting (MACS) to achieve >95% purity. The protein profiling was performed using multiplexed bead-based immunoassays capable of simultaneously quantifying multiple signaling proteins and phosphoproteins in small sample volumes. The resulting proteomic data was then used to train a support vector machine algorithm with cross-validation, which achieved significant prediction accuracy in both the monotherapy cohort and maintained predictive power in the combination therapy validation cohort [7].

The phosphoprotein analysis revealed distinct signaling network states in eventual responders versus non-responders. Specifically, this compound monotherapy led to significant modulation of AKT phosphorylation at S473 in responders but not in non-responders, suggesting that intact AKT signaling feedback may represent a resistance mechanism [7]. Additionally, drug sensitivity profiling of primary CLL cells at baseline suggested that PI3K inhibitor non-responders may retain sensitivity to Bcl-2 inhibitors, providing a rationale for alternative treatment strategies in these patients. These findings support the implementation of proteomic classifiers in future clinical trial designs to enable patient stratification and personalized treatment approaches.

Experimental Protocol for Functional Phenotyping

A detailed protocol for functional phenotyping of this compound response can be implemented as follows: First, primary patient samples are collected in heparin or EDTA tubes and processed within 24 hours of collection. CD19+ B-cell isolation is performed using negative selection magnetic beads to minimize receptor activation. Cells are then cryopreserved in liquid nitrogen until batch analysis. For signaling profiling, thawed cells are counted and viability-assessed (requiring >85% viability), then aliquoted for basal state analysis and ex vivo drug treatment. The drug sensitivity testing involves 48-hour exposure to a panel of targeted agents including this compound, idelalisib, venetoclax, and ibrutinib at clinically relevant concentrations. Following treatment, cells are processed for phosphoflow cytometry using a panel of antibodies targeting key signaling nodes (pAKT S473, pS6, pERK, pBTK) alongside viability dyes and surface markers for population tracking. Data acquisition is performed on a high-parameter flow cytometer with analysis using dimensionality reduction algorithms and population clustering approaches. The machine learning component incorporates feature selection from baseline phosphoprotein levels, drug sensitivity metrics, and clinical covariates to generate response prediction models validated through k-fold cross-validation [7].

G cluster_0 Biomarker Discovery Phase SampleCollection Patient Sample Collection CellProcessing CD19+ B-cell Isolation SampleCollection->CellProcessing Peripheral blood mononuclear cells ProteomicAnalysis Multiplexed Phosphoprotein Assay CellProcessing->ProteomicAnalysis Purified B-cells (>95% purity) DrugScreening Ex Vivo Drug Sensitivity Testing CellProcessing->DrugScreening Aliquoted cells for screening DataIntegration Data Integration & Feature Selection ProteomicAnalysis->DataIntegration 30 phosphoprotein signatures DrugScreening->DataIntegration Drug sensitivity profiles MLModel Machine Learning Prediction Model DataIntegration->MLModel Integrated features for training ClinicalDecision Treatment Stratification MLModel->ClinicalDecision Response prediction with confidence score

Figure 1: Experimental workflow for this compound response prediction incorporating proteomic profiling and ex vivo drug sensitivity screening.

Research Applications and Future Directions

Rational Combination Strategies

The mechanistic insights gained from this compound monotherapy studies have informed several rational combination approaches. Preclinical data suggests that dual B-cell receptor pathway inhibition by combining this compound with Bruton's tyrosine kinase (BTK) inhibitors demonstrates synergistic activity against malignant B-cells. A phase 1b/2 study investigating this compound in combination with the BTK inhibitor ibrutinib in relapsed/refractory CLL or mantle cell lymphoma reported an overall response rate of 90% with a 2-year progression-free survival rate of 90% [3]. With extended follow-up of nearly 5 years, the long-term combination therapy demonstrated durable clinical benefit with a 5-year PFS of 59% and median PFS of 83 months, suggesting that such dual pathway inhibition can provide sustained disease control in high-risk patients [3]. The safety profile of the combination was manageable, with adverse events consistent with the known profiles of each agent without significant overlapping toxicities.

Another promising approach involves combining this compound with the Bcl-2 inhibitor venetoclax, particularly for patients identified as potential this compound non-responders based on proteomic profiling [7]. This strategy leverages the complementary mechanisms of simultaneous PI3K pathway inhibition and direct promotion of apoptosis. Additional combination partners of interest include anti-CD20 monoclonal antibodies such as rituximab or obinutuzumab, which may enhance antibody-dependent cellular cytotoxicity while simultaneously targeting intracellular survival pathways. The sequential application of targeted therapies based on functional profiling of tumor dependencies represents a particularly innovative approach for personalizing treatment sequences in B-cell malignancies.

Clinical Development Considerations

The clinical development of this compound illustrates important considerations for oncology drug development. The drug received accelerated FDA approval in February 2021 based on response rates and duration of response from single-arm trials in relapsed/refractory MZL and FL [2]. However, in June 2022, FDA approval was voluntarily withdrawn following emerging data from the UNITY-CLL trial showing an unfavorable risk-benefit profile in the front-line CLL setting, highlighting the dynamic nature of oncology drug development [2]. This underscores the importance of continued benefit-risk assessment throughout a drug's lifecycle and the need for predictive biomarkers to identify patient populations most likely to benefit.

Future research directions should focus on refined patient selection using the proteomic classifiers described previously, exploration of novel administration schedules such as intermittent dosing to improve tolerability, and investigation in earlier lines of therapy for selected patient populations. Additionally, further mechanistic studies to understand the relationship between CK1ε inhibition and immune cell function may reveal opportunities for combining this compound with immunomodulatory approaches. As the field progresses toward increasingly personalized cancer therapy, the comprehensive functional profiling approaches developed in conjunction with this compound studies provide a methodological framework for future targeted agent development in hematologic malignancies and beyond.

References

Comprehensive Application Notes and Protocols: Umbralisib Phase 2 Clinical Trial Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Umbralisib (formerly marketed as Ukoniq) is an oral, small molecule dual kinase inhibitor that targets both phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), representing a novel class of targeted therapy for hematologic malignancies. The unique dual inhibition profile differentiates this compound from other PI3K inhibitors, potentially offering improved therapeutic efficacy while mitigating certain class-associated toxicities. Preclinical studies demonstrated that this compound exhibits significantly enhanced selectivity for the PI3Kδ isoform compared to earlier generation inhibitors, with more than 1,500-fold greater selectivity (Kd) for PI3Kδ over the α- and β-isoforms and approximately 225-times greater selectivity over the γ-isoform. [1]

The PI3K/AKT signaling pathway plays a critical role in cell survival, growth, and proliferation, with aberrant activation commonly observed in B-cell malignancies. By specifically inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound disrupts essential B-cell signaling pathways that drive migration of malignant B-cells to lymph nodes and bone marrow. Additionally, the inhibition of CK1ε impacts protein translation of key oncogenes (including MYC, BCL2, and CCND1) and modulates elements of the β-catenin/WNT signaling pathway, further contributing to the drug's antitumor activity. This dual mechanism simultaneously targets multiple pathogenic pathways in lymphoma development and progression. [2] [1]

Phase 2 Clinical Trial Designs and Methodologies

UNITY-NHL Trial: Study in Relapsed/Refractory Indolent NHL

The UNITY-NHL trial was a pivotal phase IIb, open-label, multicohort study conducted across 120 sites in nine countries. This comprehensive trial was designed to evaluate the efficacy and safety of this compound monotherapy in patients with various relapsed or refractory (R/R) non-Hodgkin lymphomas. The trial employed a robust methodology with specific patient cohorts for marginal zone lymphoma (MZL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). Eligible patients were adults (≥18 years) with histologically confirmed B-cell indolent NHL who had exhausted prior therapies—MZL patients required at least one prior line of therapy including an anti-CD20-based regimen, while FL and SLL patients required at least two prior systemic therapies including an anti-CD20 monoclonal antibody and an alkylating agent. All participants received this compound 800 mg orally once daily until disease progression, unacceptable toxicity, or study withdrawal. [1]

The trial incorporated stringent inclusion criteria to ensure appropriate patient selection. Participants were required to have measurable disease with documented progression and evidence of at least one of the following: bulky disease (>5 cm), elevated lactate dehydrogenase, B symptoms, threatened organ function, splenomegaly, cytopenias due to lymphoma, or effusions. Key exclusion criteria included prior anticancer therapy within 21 days of initiation, evidence of hepatitis B virus, hepatitis C virus, or known HIV infection. The primary endpoint was overall response rate (ORR), with secondary endpoints including time to response, duration of response, progression-free survival, and comprehensive safety assessment. The study mandated prophylaxis for Pneumocystis jirovecii pneumonia and antiviral therapy within 7 days before randomization to mitigate infection risks. [1]

BTK/PI3K Intolerant CLL Trial

A specialized phase 2 trial (NCT02742090) investigated this compound in chronic lymphocytic leukemia (CLL) patients intolerant to prior Bruton tyrosine kinase (BTK) inhibitor or PI3K inhibitor therapy. This multicenter single-arm study enrolled 51 patients who had discontinued prior kinase inhibitors due to intolerance rather than disease progression. Intolerance was strictly defined per protocol as unacceptable adverse events attributable to kinase inhibitor therapy despite optimal supportive care, including: ≥2 grade ≥2 nonhematological toxicities, ≥1 grade ≥3 nonhematological toxicity, ≥1 grade 3 neutropenia with infection or fever, or any grade 4 hematological toxicities. All toxicities were required to resolve to grade ≤1 before this compound initiation, and patients could not have evidence of disease progression for ≥14 days following prior kinase inhibitor discontinuation. The primary endpoint was progression-free survival, with secondary endpoints including time to treatment failure and safety evaluation. This trial design specifically addressed the growing clinical challenge of managing CLL patients who develop intolerance to first-generation kinase inhibitors. [3]

Table 1: Key Characteristics of this compound Phase 2 Clinical Trials

Trial Characteristic UNITY-NHL Trial [1] BTK/PI3K Intolerant CLL Trial [3]
Study Design Phase IIb, open-label, multicohort Phase 2, multicenter, single-arm
Patient Population R/R MZL, FL, SLL CLL intolerant to prior BTKi or PI3Ki
Prior Therapy Requirements MZL: ≥1 prior line; FL/SLL: ≥2 prior lines Discontinued prior KI due to intolerance
Sample Size 208 51
This compound Dosing 800 mg orally once daily 800 mg orally once daily
Primary Endpoint Overall Response Rate Progression-Free Survival
Key Secondary Endpoints Time to response, duration of response, PFS, safety Time to treatment failure, safety
Median Follow-up 27.7 months (efficacy), 21.4 months (safety) Data cutoff: September 3, 2019
Combination Therapy Trial

A phase 2 trial investigated this compound in combination with ublituximab and venetoclax for relapsed/refractory mantle cell lymphoma, demonstrating the versatility of this compound in combination regimens. Although full methodological details are limited in the available literature, this study represents an important approach to developing this compound-based combination therapies aimed at enhancing efficacy through synergistic mechanisms of action. [4]

Efficacy Results from Phase 2 Trials

UNITY-NHL Efficacy Outcomes

The UNITY-NHL trial demonstrated meaningful clinical activity of this compound in heavily pretreated patients with indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy evaluation, the trial reported an overall response rate of 47.1% across the entire cohort, with tumor reduction occurring in 86.4% of patients. The median time to response ranged from 2.7 to 4.6 months across different lymphoma subtypes, indicating a relatively rapid onset of action. The durability of response varied by lymphoma subtype, with the median duration of response not reached for marginal zone lymphoma, 11.1 months for follicular lymphoma, and 18.3 months for small lymphocytic lymphoma. Similarly, median progression-free survival was not reached for MZL, 10.6 months for FL, and 20.9 months for SLL, demonstrating clinically meaningful disease control across these difficult-to-treat populations. [1]

Efficacy in Intolerant CLL Population

The specialized trial focusing on CLL patients intolerant to prior kinase inhibitor therapy yielded particularly noteworthy results. With a median of 2 prior lines of therapy and 24% of patients having high-risk del17p and/or TP53 mutation, the study reported a median progression-free survival of 23.5 months. Remarkably, 58% of patients remained on this compound for a longer duration than their prior kinase inhibitor, validating the strategy of switching to this compound in cases of intolerance to other targeted therapies. This approach successfully addressed the significant clinical challenge of maintaining disease control in patients who develop intolerance to first-generation kinase inhibitors, representing an important advancement in the sequential treatment paradigm for CLL. [3]

Table 2: Efficacy Outcomes from this compound Phase 2 Clinical Trials

Efficacy Parameter UNITY-NHL Trial Results [1] BTK/PI3K Intolerant CLL Trial Results [3]
Overall Response Rate 47.1% (total cohort) Not specified
Tumor Reduction Rate 86.4% Not specified
Median Time to Response 2.7-4.6 months (varies by subtype) Not specified
Median Duration of Response MZL: Not reached; FL: 11.1 mo; SLL: 18.3 mo Not specified
Median Progression-Free Survival MZL: Not reached; FL: 10.6 mo; SLL: 20.9 mo 23.5 months
Treatment Continuation Not applicable 58% on this compound longer than prior KI

Safety Profile and Adverse Event Management

Overall Safety Findings

The safety profile of this compound has been characterized as manageable, with a potentially improved tolerability profile compared to earlier PI3K inhibitors. In the UNITY-NHL trial, 53.4% of patients experienced at least one grade ≥3 treatment-emergent adverse event (TEAE), with the most common being neutropenia (11.5%) and diarrhea (10.1%). Notably, transaminase elevations (grade ≥3) occurred in 6.7% (ALT) and 7.2% (AST) of patients, which is relatively lower than rates observed with other PI3K inhibitors. Treatment-emergent adverse events led to this compound discontinuation in 15.4% of patients, and 14.9% discontinued specifically due to treatment-related adverse events. This discontinuation rate compares favorably to other agents in the same class, potentially attributable to this compound's unique selectivity profile and dual mechanism of action. [1]

The diarrhea profile observed with this compound appears distinct from the colitis typically associated with other PI3K inhibitors. Most cases were low grade and manageable with supportive care, with only 10.1% of patients experiencing grade ≥3 diarrhea. This represents an important differentiation from earlier PI3K inhibitors where immune-mediated colitis often necessitated treatment discontinuation. Infections were observed but were generally consistent with those expected in a heavily pretreated lymphoma population, with grade ≥3 pneumonia occurring in 5.3% of patients. The integrated safety analysis of 347 patients with lymphoid malignancies treated with this compound in the relapsed/refractory setting demonstrated an overall discontinuation rate due to adverse events of less than 10%, further supporting its manageable safety profile. [1] [3]

Hepatotoxicity Monitoring and Management

Liver function abnormalities represent an important aspect of this compound safety management. In clinical trials, serum enzyme elevations occurred in 15% to 35% of patients, with elevations above 5 times the upper limit of normal (ULN) observed in 5% to 8% of patients, and occasionally above 20 times ULN (<1%). These elevations typically arose within 4 to 12 weeks of initiating therapy and generally resolved with dose modification or temporary discontinuation. Critically, no instances of serum enzyme elevations accompanied by jaundice or liver-related deaths were reported in clinical trials. The mechanism underlying hepatotoxicity is not fully understood but may involve direct toxicity to hepatocytes caused by PI3K inhibition or changes in B-cell activity inducing autoimmunity. [5]

Based on the clinical trial experience, specific monitoring protocols were established for this compound administration. The product label recommended regular monitoring of liver tests every 2 to 4 weeks during the first six months of therapy, and every 1 to 3 months thereafter, with more frequent monitoring if serum aminotransferase values rise. Guidance for dose management included holding this compound if ALT or AST values rise above 5 times ULN, with treatment resumption only after values normalize, followed by reduced dosing with careful monitoring. Elevations of aminotransferases exceeding 20 times ULN, or appearance of jaundice or symptoms of liver injury warranted permanent discontinuation. These structured monitoring and management protocols allowed for the safe administration of this compound while mitigating the risk of significant hepatotoxicity. [5]

Experimental Protocols and Methodologies

Patient Selection and Stratification

The methodological approach to patient selection in this compound trials incorporated sophisticated stratification factors to ensure meaningful results. The UNITY-NHL trial employed histological confirmation of B-cell indolent non-Hodgkin lymphoma subtyped according to WHO 2008 classification criteria, with central review to ensure diagnostic accuracy. Patients were stratified by lymphoma subtype (MZL, FL, SLL) and prior lines of therapy, creating homogeneous subgroups for analysis. The trial specifically enrolled patients with documented progression following prior therapies, ensuring a truly refractory population. For the MZL cohort, patients must have failed to achieve at least partial response or experienced progressive disease after the most recent systemic regimen, confirming the treatment-resistant nature of their disease. [1]

The CLL intolerance trial implemented stringent intolerance criteria that required comprehensive documentation of prior adverse events leading to kinase inhibitor discontinuation. Researchers collected detailed information on the nature, severity, timing, and management of these events, ensuring that enrolled patients had genuine intolerance rather than disease progression as the primary reason for discontinuing prior therapy. The protocol mandated a washout period between prior kinase inhibitor discontinuation and this compound initiation, with resolution of all toxicities to grade ≤1. This methodological rigor ensured that the study population appropriately represented the intended patient group—those with responsive disease but unacceptable toxicity to prior targeted therapies. Additionally, the trial incorporated correlative biomarker studies including fluorescence in situ hybridization, IGHV mutational status, and next-generation sequencing panels performed centrally for all enrolled patients, enabling sophisticated analysis of potential predictive factors for response. [3]

Response Assessment Methodology

Standardized response criteria were employed across this compound clinical trials to ensure consistent and reproducible efficacy evaluation. The UNITY-NHL trial utilized established lymphoma response criteria with overall response rate defined as the sum of patients achieving partial responses (PR) and complete responses (CR). Complete response was defined as complete disappearance of all evidence of disease and disease-related symptoms, while partial response required regression of measurable disease (≥50% decrease in sum of the products of diameters of index lesions) with no new disease sites. Response assessments were conducted at predefined intervals using computed tomography (CT) scans, with additional evaluations as clinically indicated. The consistent application of these standardized criteria ensured reliable comparison of efficacy outcomes across different trials and patient populations. [6] [1]

Progression-free survival was rigorously defined as the interval from Cycle 1/Day 1 to the earlier of the first documentation of definitive disease progression or death from any cause. Disease progression was characterized by specific radiographic and clinical criteria, including appearance of any new lesion >1.5 cm in any axis, at least a 50% increase from nadir in the sum of product diameters of index lesions, or the greatest transverse diameter of any individual previously involved node. This meticulous approach to defining and documenting disease progression ensured consistent endpoint evaluation across multisite trials. For the CLL intolerance trial, response assessments followed the International Workshop on Chronic Lymphocytic Leukemia guidelines, appropriately modified for the unique context of patients switching therapies due to intolerance rather than progression. [6] [3]

Regulatory Status and Clinical Implications

FDA Approval and Subsequent Withdrawal

This compound received accelerated approval from the U.S. Food and Drug Administration in February 2021 for the treatment of adults with relapsed or refractory marginal zone lymphoma who had received at least one prior anti-CD20-based regimen and for relapsed or refractory follicular lymphoma after at least three prior lines of systemic therapy. However, in a notable development, the FDA approval was voluntarily withdrawn in June 2022 following emerging data from clinical trials demonstrating excess mortality with this compound use compared to control treatments. It is important to emphasize that the reported excess mortality was not liver-related, though the specific causes were not fully delineated in the available literature. This regulatory history highlights the dynamic nature of drug development and the critical importance of ongoing post-marketing surveillance, particularly for agents receiving accelerated approval based on preliminary evidence. [5]

Clinical Implications and Future Directions

Despite the regulatory withdrawal, the methodological approaches and clinical findings from this compound phase 2 trials continue to inform drug development in hematologic malignancies. The demonstration that switching to this compound can provide durable disease control in patients intolerant to other kinase inhibitors establishes an important therapeutic strategy for managing treatment-related toxicities while maintaining disease control. Furthermore, the unique dual inhibition profile of this compound continues to generate scientific interest, particularly regarding how specific kinase inhibitor properties influence both efficacy and safety profiles. The phase 2 trial methodology refined in this compound studies—including stringent intolerance criteria, sophisticated patient stratification, and comprehensive safety monitoring—provides valuable templates for future drug development in challenging patient populations. [3]

The this compound development program exemplifies the complex risk-benefit assessments inherent in oncology drug development, particularly for patients with limited therapeutic options. The clinical trial data demonstrated meaningful efficacy in heavily pretreated populations, with a potentially improved tolerability profile compared to earlier PI3K inhibitors, yet ultimately raised safety concerns in controlled studies. This experience underscores the importance of robust phase 3 confirmation trials following accelerated approval and the need for careful individualization of therapy based on patient characteristics, prior toxicities, and alternative treatment options. [5] [1]

Visual Appendix: Signaling Pathways and Toxicity Management

This compound Dual Mechanism of Action

umbralisib_mechanism cluster_bcell B-Cell Signaling Pathway cluster_translation Oncogene Regulation This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits CK1epsilon CK1epsilon This compound->CK1epsilon Inhibits AKT AKT PI3Kdelta->AKT Activation OncogeneTranslation OncogeneTranslation CK1epsilon->OncogeneTranslation Regulates WntPathway WntPathway CK1epsilon->WntPathway Modulates mTOR mTOR AKT->mTOR Activation CellSurvival CellSurvival AKT->CellSurvival Promotes CellProliferation CellProliferation mTOR->CellProliferation Promotes

Diagram 1: this compound's dual mechanism of action simultaneously targets PI3Kδ in B-cell signaling pathways and casein kinase-1ε (CK1ε) in oncogene regulation, providing coordinated inhibition of multiple pathogenic processes in B-cell malignancies.

Hepatotoxicity Management Protocol

hepatotoxicity_management Baseline Baseline MonitorFreq MonitorFreq Baseline->MonitorFreq Initiate therapy Normal Normal MonitorFreq->Normal Q2-4Wks ×6Mo Then Q1-3Mo Normal->MonitorFreq Continue monitoring Elevation5x Elevation5x Normal->Elevation5x ALT/AST >5x ULN HoldDose HoldDose Elevation5x->HoldDose Hold this compound Elevation20x Elevation20x Elevation5x->Elevation20x ALT/AST >20x ULN Symptomatic Symptomatic Elevation5x->Symptomatic Jaundice/Symptoms ResumeReduced ResumeReduced HoldDose->ResumeReduced Normalizes ResumeReduced->MonitorFreq Increased frequency PermanentDC PermanentDC Elevation20x->PermanentDC Permanent D/C Symptomatic->PermanentDC Permanent D/C

Diagram 2: Structured hepatotoxicity management protocol implemented in this compound clinical trials, featuring graded responses to liver enzyme elevations and clear thresholds for dose modification or discontinuation.

References

Original Approved Indications and Key Trial Data

Author: Smolecule Technical Support Team. Date: February 2026

Prior to its market withdrawal, umbralisib was indicated for specific patient populations with relapsed or refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL). The table below summarizes the original FDA-approved indications and key efficacy data from the supporting clinical trials [1].

Disease Line of Therapy Prior Therapies Required Trial Outcome (Overall Response Rate)
Marginal Zone Lymphoma (MZL) Relapsed/Refractory At least one prior anti-CD20-based regimen [2] 52% (CR: 19%) in the UNITY-NHL trial MZL cohort [2]
Follicular Lymphoma (FL) Relapsed/Refractory At least three prior systemic therapies [1] Achieved primary endpoint (ORR 40-50%) in the UNITY-NHL trial FL cohort [2]

Critical Safety Findings and Market Withdrawal

The context for patient selection was drastically changed by emergent safety data. In February 2022, the U.S. Food and Drug Administration (FDA) issued a safety communication regarding a possible increased risk of death associated with this compound [3] [4]. This concern arose from an analysis of the UNITY-CLL trial, a Phase 3 study investigating this compound plus ublituximab in Chronic Lymphocytic Leukemia (CLL)—a condition for which the drug was not approved, but biologically related to its indications.

The trial data showed that patients receiving the this compound combination had a possible increased risk of death and experienced more serious adverse events compared to the control arm receiving standard therapy [3]. While the trial was in CLL, the FDA determined these findings had implications for its approved uses in MZL and FL. Consequently, This compound was withdrawn from the U.S. market on June 1, 2022 [1].

Integrated Safety Profile from Clinical Trials

An integrated safety analysis of four clinical trials involving 371 patients with relapsed/refractory lymphoid malignancies detailed the following key adverse events (AEs) with this compound 800 mg once daily [5]:

Safety Category Most Common Adverse Events (All Grades) Grade ≥3 Adverse Events Adverse Events of Special Interest
Overall Profile Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%) [5] Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase (5.7%) [5] Pneumonia (7.8%), Non-infectious Colitis (2.4%), Pneumonitis (1.1%) [5]
Hematologic Toxicities This compound can lower white blood cell and platelet counts, increasing infection and bleeding risk [1].
Other Serious Risks Severe diarrhea or non-infectious colitis; Serious liver problems; Serious skin reactions [1]

Emerging Predictive Biomarkers for Patient Selection

Current research focuses on identifying biomarkers to predict which patients are most likely to respond to PI3Kδ inhibition, which is critical for optimizing the therapeutic window for this drug class.

A 2025 study used machine learning to analyze baseline protein levels in CLL patients from this compound clinical trials. The research identified that differential baseline (phospho)protein profiles could distinguish between responders and non-responders [6].

  • In Responders: this compound monotherapy led to significant changes in (phospho)protein signaling, including a reduction in pAKT (pS473), and an increase in the proportion of cytotoxic Natural Killer (NK) cells, suggesting an role in the antitumor response [6].
  • Predictive Model: A machine learning model using baseline levels of 30 (phospho)proteins achieved significant accuracy in predicting patient response to this compound in cross-validation. This model also maintained predictive power in a separate cohort of patients receiving this compound in combination with the BTK inhibitor acalabrutinib [6].
  • Alternative for Non-responders: The same baseline drug sensitivity profiling suggested that non-responders to this compound monotherapy may be effectively treated with a combination of PI3K and Bcl-2 inhibitors [6].

Experimental Protocol: Predictive Biomarker Analysis

For research purposes, the following protocol outlines the methodology for identifying protein profiles predictive of this compound response, as described in the 2025 clinical trial [6].

1. Patient Enrollment and Sample Collection

  • Cohorts: Enroll patients from this compound clinical trials, including monotherapy and combination therapy arms (e.g., with acalabrutinib or ublituximab).
  • Baseline Samples: Collect peripheral blood or tumor tissue samples prior to treatment initiation.
  • Cell Isolation: Isplicate primary CLL or lymphoma cells using Ficoll density gradient centrifugation for functional assays.

2. Functional Phenotyping and Signaling Analysis

  • Phosphoprotein Profiling:
    • Perform mass cytometry (CyTOF) or phospho-flow cytometry on baseline and on-treatment samples.
    • Quantify levels of key signaling proteins (approx. 30 targets), including AKT (pS473), to map PI3K pathway activity.
  • Immunophenotyping:
    • Use flow cytometry to characterize immune cell subsets, particularly cytotoxic NK cells (CD56dim/CD16+), in the tumor microenvironment.
  • Ex Vivo Drug Sensitivity:
    • Conduct high-throughput drug screening on primary cells using a library of targeted agents.
    • Assess cell viability to identify synergistic combinations, such as PI3Kδ + Bcl-2 inhibitors.

3. Predictive Modeling and Validation

  • Feature Selection: Use baseline levels of the 30 (phospho)proteins as input features.
  • Model Training: Employ a machine learning algorithm (e.g., random forest, regularized logistic regression) to build a classifier predicting response (responder vs. non-responder).
  • Validation:
    • Perform k-fold cross-validation within the discovery cohort.
    • Test the model's predictive power in an independent validation cohort.

Conclusion for Researchers

The case of this compound underscores the critical nature of ongoing safety monitoring and post-market surveillance in oncology drug development. For researchers, it highlights several key points:

  • Safety Re-evaluation: Even drugs with a seemingly differentiated safety profile in early-phase trials can reveal significant risks in larger, randomized Phase 3 settings.
  • Biomarker-Driven Selection: The future of targeted therapies, particularly in classes with known toxicity concerns, is heavily dependent on the development of robust predictive biomarkers. The machine learning approach for this compound represents a modern pathway for precise patient selection.
  • Alternative Strategies: For patient populations identified as non-responders to PI3Kδ inhibition, rational combination therapies based on functional phenotyping may offer more effective and safer treatment options.

References

Comprehensive Application Notes and Protocols for Umbralisib in Lymphoid Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Umbralisib and Its Mechanism of Action

This compound (marketed as Ukoniq) is an oral targeted therapy agent that represents a novel approach in the treatment of relapsed or refractory lymphoid malignancies. As a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε), this compound possesses a unique mechanism of action distinct from earlier generation PI3K inhibitors [1]. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, proliferation, and survival, while CK1ε is implicated in the pathogenesis of malignant lymphocytes through regulation of protein translation for oncogenes such as MYC, BCL2, and CCND1 (cyclin D1) [1].

Compared to other approved PI3K inhibitors (idelalisib, duvelisib, and copanlisib), this compound demonstrates significantly greater selectivity for the PI3Kδ isoform, with preclinical analyses showing >1500-fold greater selectivity (Kd) for PI3Kδ over the α and β isoforms and approximately 225 times greater selectivity over the γ isoform [1]. This enhanced selectivity profile may contribute to its improved toxicity profile, particularly with regard to immune-mediated adverse events that have limited the use of earlier PI3K inhibitors [1]. The pharmacokinetic profile of this compound with a half-life suitable for once-daily dosing and no clinically relevant drug-drug interactions further enhances its clinical utility [1].

Clinical Indications and Regulatory Status

This compound received accelerated FDA approval in February 2021 for two specific hematologic malignancies [2]:

  • Relapsed or refractory marginal zone lymphoma (MZL) in adult patients who have received at least one prior anti-CD20-based regimen
  • Relapsed or refractory follicular lymphoma (FL) in adult patients who have received at least three prior lines of systemic therapy

It is important to note that as of June 1, 2022, this compound was withdrawn from the U.S. market due to safety concerns identified in subsequent clinical trials [3]. This withdrawal highlights the importance of careful risk-benefit assessment when considering this therapeutic agent, particularly in the context of emerging safety data.

The approval was based primarily on efficacy data from the open-label, multicenter, multicohort UTX-TGR-205 trial (NCT02793583) [2]. In the MZL cohort (n=69), an objective response rate of 49% was observed, with 16% achieving complete response. The median duration of response was not reached in this population. In the FL cohort (n=117), an objective response rate of 43% was observed, with a complete response rate of 3% and median duration of response of 11.1 months [2].

Safety Profile and Adverse Event Management

Comprehensive Safety Analysis

An integrated safety analysis of this compound across four clinical trials provides a comprehensive overview of its safety profile. This analysis included 371 adult patients (median age: 67 years) with relapsed/refractory non-Hodgkin lymphoma who received the recommended phase 2 dose of this compound 800 mg or higher once daily [1] [4]. The median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for ≥12 months [1].

Table 1: Overall Treatment-Emergent Adverse Events (Any Grade) in this compound-Treated Patients (N=371)

Adverse Event Incidence (Any Grade) Grade ≥3 Incidence Comments
Any TEAE 366 patients (98.7%) 189 patients (50.9%) Most events manageable with supportive care
Diarrhea 52.3% 7.3% Includes colitis component
Nausea 41.5% Not specified Mostly low grade
Fatigue 31.8% Not specified -
Neutropenia 11.3% (Grade ≥3) 11.3% Requires monitoring
Increased aminotransferases 5.7% (Grade ≥3) 5.7% Hepatotoxicity monitoring needed
Pneumonia 7.8% Not specified -
Noninfectious colitis 2.4% Not specified -
Pneumonitis 1.1% Not specified -

Table 2: Adverse Events of Special Interest and Management Strategies

Adverse Event Incidence Recommended Management
Infections Serious infections: 25.6% PJP prophylaxis; consider antiviral prophylaxis; monitor for signs/symptoms
Hepatotoxicity Grade ≥3: 5.7% Monitor LFTs at baseline and during treatment; dose modification for elevations
Severe cutaneous reactions Uncommon Withhold for severe reactions; discontinue if life-threatening
Diarrhea/colitis 52.3% (any grade); 7.3% (Grade ≥3) Dose modification based on severity; fluid support
Neutropenia Grade ≥3: 11.3% Monitor blood counts; growth factor support as needed

Treatment-emergent serious adverse events occurred in 25.6% of patients, and adverse events led to discontinuation of this compound in 13.7% of patients [1]. The analysis reported four deaths (1.1%) due to adverse events, none of which were deemed related to this compound [1]. Notably, no cumulative toxicities were reported, supporting the potential for long-term administration in responding patients [1].

Comparative Safety Profile

When compared to earlier PI3K inhibitors, this compound demonstrates a distinct safety profile with potentially lower rates of immune-mediated toxicities [1]. First-generation PI3K inhibitors such as idelalisib and duvelisib carry black box warnings for infections (21%-48%), diarrhea or colitis (14%-20%), and pneumonitis (4%-5%), with idelalisib also having warnings for hepatotoxicity (16%-18%) [1]. In contrast, the integrated safety analysis of this compound reported lower rates of these immune-mediated events, particularly for severe diarrhea/colitis (7.3% Grade ≥3) and hepatotoxicity (5.7% Grade ≥3) [1].

Treatment Duration Guidelines and Dose Modification Protocols

Recommended Dosing and Administration

The standard recommended dose of this compound is 800 mg (four 200 mg tablets) taken orally once daily until disease progression or unacceptable toxicity [5] [6]. Administration should occur at approximately the same time each day, and the tablets must be swallowed whole—not crushed, chewed, cut, or broken [5]. This compound should be taken with food to ensure consistent absorption [5].

For patients who experience vomiting after administration, no extra dose should be taken; the next dose should be taken at the regularly scheduled time [5]. If a dose is missed and it has been more than 12 hours until the next scheduled dose, the missed dose should be skipped and the regular schedule resumed [5].

Prophylactic Regimens and Supportive Care

Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) is recommended for all patients during this compound treatment [5] [6]. Additionally, consideration should be given to prophylactic antivirals to prevent cytomegalovirus (CMV) infection, including CMV reactivation [5] [6]. Appropriate hydration management is important for preventing complications from diarrhea, which affects approximately half of patients, particularly during the first three months of therapy [6].

Dose Modification Guidelines

Table 3: Dose Modification Schedule for Adverse Events

Adverse Reaction Severity Recommended Action Dose After Resolution
Hematologic Toxicities
Neutropenia ANC 0.5-1 × 10⁹/L Maintain dose -
ANC <0.5 × 10⁹/L Withhold until ANC ≥0.5 × 10⁹/L Resume at same or reduced dose
Thrombocytopenia Platelets <25 × 10⁹/L or 25-50 × 10⁹/L with bleeding Withhold until platelets ≥25 × 10⁹/L and bleeding resolved Resume at same or reduced dose
Hepatotoxicity AST/ALT >5-20 × ULN Withhold until <3 × ULN Reduced dose
AST/ALT >20 × ULN Discontinue permanently -
Diarrhea/Colitis Mild/moderate (up to 6 stools/day over baseline) or asymptomatic Grade 1 colitis Withhold until resolved Same or reduced dose
Severe (>6 stools/day over baseline) or abdominal pain, blood in stool Withhold until resolved Reduced dose
Life-threatening or recurrent severe Discontinue permanently -
Infections Grade 3 or 4 infections Withhold until resolved Same or reduced dose
Suspected PJP Withhold until evaluation Discontinue if confirmed
CMV infection or viremia Withhold until resolution Same or reduced dose
Cutaneous Reactions Severe reactions Withhold until resolution Reduced dose or discontinue
Life-threatening or SJS/TEN/DREss Discontinue permanently -

The recommended dose reduction schedule for management of adverse reactions follows a stepwise approach: first reduction to 600 mg once daily, followed by a second reduction to 400 mg once daily if needed [5]. Treatment should be permanently discontinued in patients unable to tolerate 400 mg once daily [5].

Special Population Considerations

Organ Impairment
  • Renal impairment: No dose adjustment is recommended for patients with mild or moderate renal dysfunction (CrCl 30-89 mL/min). Data are not available for patients with severe renal dysfunction (CrCl <30 mL/min) [5].
  • Hepatic impairment: No dose adjustment is recommended for patients with mild hepatic dysfunction. Data are not available for patients with moderate or severe hepatic impairment [5].
Specific Populations
  • Pediatric patients: Safety and effectiveness have not been established in patients younger than 18 years [5] [3].
  • Geriatric patients: No specific dose adjustments are recommended, although elderly patients may be more susceptible to adverse events, particularly infections [3].
  • Pregnant women: this compound may cause fetal harm based on its mechanism of action. Effective contraception should be used during treatment and for at least one month after the final dose [5] [3].
  • Breastfeeding women: Breastfeeding is not recommended during treatment and for at least one month after the final dose [5] [3].
  • Males of reproductive potential: this compound may impair fertility. Effective contraception should be used, and family planning discussions should occur prior to treatment initiation [5].

Drug Interaction Considerations

This compound has a complex metabolic profile that necessitates careful consideration of potential drug interactions. In vitro studies demonstrate that this compound is metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes [6]. Additionally, this compound inhibits CYP2C8, CYP2C9, CYP2C19, CYP3A4, and P-glycoprotein, and can induce CYP3A4 [6]. The clinical significance of these interactions has not been fully characterized, and concomitant administration with medications that are substrates of these enzymes should be approached cautiously with appropriate monitoring.

Notably, concomitant use with live vaccines is contraindicated due to the risk of infection in immunocompromised patients [3]. Specifically, the following live vaccines should be avoided: Bacillus of Calmette and Guerin vaccine, dengue tetravalent vaccine, measles virus vaccine, mumps virus vaccine, rubella virus vaccine, smallpox monkeypox vaccine, typhoid vaccine, varicella virus vaccine, and yellow fever vaccine [3].

Monitoring Guidelines and Assessment Protocols

Comprehensive monitoring is essential for the safe administration of this compound. The following monitoring protocol is recommended:

  • Complete blood counts: Regular monitoring throughout treatment, with increased frequency during the initial months of therapy and as clinically indicated [5] [3]
  • Hepatic function tests: At baseline and regularly during treatment, particularly during the first few months [5] [3]
  • Infection monitoring: Vigilant assessment for new or worsening signs and symptoms of infection throughout treatment [5]
  • Dermatologic assessment: Regular skin examinations for new or worsening cutaneous reactions [5]
  • Diarrhea/colitis monitoring: Close attention to bowel habits, particularly during the first three months of therapy [6]

Patients should be educated to immediately report symptoms suggestive of:

  • Hepatotoxicity (jaundice, dark urine, right upper abdominal pain, severe nausea or fatigue) [3]
  • Infection (fever, chills, cough, shortness of breath, burning with urination) [3]
  • Severe diarrhea (>6 stools per day over baseline), abdominal pain, or blood in stool [6]
  • Severe cutaneous reactions [5]

Mechanism of Action and Signaling Pathway Visualization

This compound's unique dual inhibition of PI3Kδ and CK1ε can be visualized through its effects on key signaling pathways in malignant B-cells:

G BCR B-Cell Receptor Activation PI3K_delta PI3K-δ Isoform BCR->PI3K_delta AKT AKT Activation PI3K_delta->AKT mTOR mTOR Signaling AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CK1_epsilon CK1ε Oncogenes Oncogene Translation (MYC, BCL2, CCND1) CK1_epsilon->Oncogenes This compound This compound Inhibition This compound->PI3K_delta Direct inhibition This compound->CK1_epsilon Direct inhibition

Diagram 1: this compound's dual mechanism of action simultaneously inhibits PI3Kδ-mediated survival signaling and CK1ε-mediated oncogene translation in malignant B-cells.

This dual mechanism disrupts two critical pathways supporting malignant B-cell survival and proliferation. The inhibition of PI3Kδ blocks downstream AKT and mTOR signaling, thereby reducing cellular proliferation and survival signals [1]. Simultaneously, CK1ε inhibition impairs the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), further compromising the malignant phenotype [1].

Conclusion

This compound represents a distinct therapeutic option in the PI3K inhibitor class, with its unique dual inhibition profile and potentially improved safety relative to earlier agents in this class. The recommended treatment duration is continuous until disease progression or unacceptable toxicity, with a median treatment duration of 5.9 months in clinical trials but demonstrated tolerability for extended administration in responders (28.8% of patients received treatment for ≥12 months) [1].

The successful clinical application of this compound requires diligent monitoring, proactive management of adverse events—particularly diarrhea, hepatotoxicity, and infections—and appropriate dose modifications according to established guidelines. The withdrawal of this compound from the U.S. market in 2022 due to safety concerns underscores the importance of careful patient selection and thorough discussion of risks and benefits when considering this therapeutic option [3].

Future research directions include exploration of this compound in combination regimens with other targeted agents, such as the demonstrated efficacy and tolerability when combined with ibrutinib in chronic lymphocytic leukemia [7], which may potentially enhance therapeutic efficacy while mitigating toxicity through reduced dosing strategies.

References

umbralisib clinical trial endpoints measurement

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Endpoints from Clinical Trials

The efficacy of umbralisib in treating relapsed or refractory indolent non-Hodgkin lymphoma (iNHL) was primarily evaluated through a series of key metrics in clinical trials. The data below summarizes the outcomes from a pivotal phase IIb study (UNITY-NHL, NCT02793583) [1].

Table 1: Key Efficacy Endpoints from the UNITY-NHL Phase IIb Trial (N=208) [1]

Endpoint Overall (n=208) Marginal Zone Lymphoma (MZL) Follicular Lymphoma (FL) Small Lymphocytic Lymphoma (SLL)
Overall Response Rate (ORR) 47.1% 49% (Cohort of 69) [2] 40-50% (Cohort of 118) [3] [4] Reported within overall cohort
Median Time to Response 2.7 - 4.6 months 2.7 months [3] [4] Consistent with overall range Consistent with overall range
Median Duration of Response (DOR) Varied by subtype Not Reached 11.1 months 18.3 months
Median Progression-Free Survival (PFS) Varied by subtype Not Reached 10.6 months 20.9 months
Patients with Tumor Reduction 86.4% 91% (in a separate MZL cohort) [3] [4] N/R N/R

N/R: Not Specifically Reported in the searched results for this subgroup.

Safety Profile and Monitoring Protocols

The safety profile of this compound was characterized across clinical trials, leading to specific monitoring and management protocols.

Table 2: Common and Key Adverse Events and Management [2] [1]

Adverse Event All Grades Incidence Grade ≥3 Incidence Monitoring and Management Protocol
Diarrhea Up to 52% [5] 10.1% [1] Patient education, supportive care (hydration, antidiarrheals). Dose interruption and reduction for severe cases.
Transaminitis (ALT/AST Elevation) 15-35% [2] 6.7%/7.2% [1] Monitor liver tests every 2-4 weeks for first 6 months, then every 1-3 months.
Neutropenia N/R 11.5% [1] Monitor complete blood count. Manage with dose interruption and growth factor support as needed.
Infections 50% [5] 17% (Grade 3/4) [5] Required prophylaxis for pneumocystis and herpes viruses. Monitor for signs of infection.

The product label recommended the following specific actions for hepatotoxicity [2]:

  • Withhold this compound if ALT/AST elevations are >5x the upper limit of normal (ULN).
  • Resume treatment at a reduced dose only when levels return to normal range, with increased monitoring.
  • Permanently discontinue this compound for elevations >20x ULN or if transaminase elevations are accompanied by jaundice or other symptoms of liver injury.

Mechanism of Action and Experimental Workflow

This compound's clinical activity is rooted in its unique mechanism of action, which differentiates it from other PI3K inhibitors.

1. Dual Kinase Inhibition: this compound is an oral, small molecule inhibitor that simultaneously targets two key kinases [2] [6] [7]:

  • Phosphatidylinositol 3-kinase delta (PI3Kδ): This kinase is a crucial component of B-cell receptor signaling, promoting survival and proliferation of malignant B-cells. Inhibition of PI3Kδ disrupts these pathways [2] [6].
  • Casein kinase 1 epsilon (CK1ε): This off-target inhibition is a unique feature of this compound. CK1ε is involved in cellular protein synthesis and is implicated in the pathogenesis of lymphomas. Inhibition of CK1ε is believed to modulate the tumor microenvironment and preserve regulatory T-cell (Treg) function, which is thought to contribute to this compound's improved immune-mediated toxicity profile compared to other PI3Kδ inhibitors [7].

2. Experimental Workflow for Response Assessment: The following diagram outlines the general workflow for evaluating patient response in a typical this compound monotherapy trial.

Diagram Title: this compound Trial Response Assessment Workflow

The primary methodology for assessing efficacy was based on standardized oncologic criteria [1] [4]:

  • Primary Endpoint Measurement: The Overall Response Rate (ORR), defined as the sum of Complete Response (CR) and Partial Response (PR), was assessed by an Independent Review Committee (IRC) using standardized criteria (e.g., 2007 International Working Group criteria) [4].
  • Secondary Endpoint Measurement:
    • Duration of Response (DOR): Calculated from the first documentation of response to disease progression.
    • Progression-Free Survival (PFS): Calculated from the start of treatment to disease progression or death from any cause.
    • Time to Response: Calculated from the start of treatment to the first documentation of response.
  • Assessment Schedule: Tumor response was typically assessed radiologically approximately 8 weeks after initiation of therapy, and then prior to specific treatment cycles (e.g., cycles 6, 10, 15) and every 6 cycles thereafter [5].

Key Considerations for Clinical Development

  • Unique Safety Profile: this compound was associated with a relatively lower incidence of severe immune-mediated toxicities (like colitis and pneumonitis) compared to other PI3Kδ inhibitors, attributed to its dual inhibition of CK1ε which helps preserve regulatory T-cell function [7].
  • Regulatory Status: this compound received accelerated FDA approval in February 2021 for relapsed/refractory MZL and FL [2] [6]. However, this approval was voluntarily withdrawn in June 2022 following reports of excess mortality in a confirmatory trial, underscoring the critical importance of long-term safety monitoring in the development of targeted therapies [2].

References

Comprehensive Application Note: Umbralisib in Lymphoma - Response Assessment, Mechanisms, and Clinical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Umbralisib and Its Role in B-cell Malignancies

This compound (TGR-1202) represents a novel therapeutic class in the treatment of relapsed/refractory B-cell malignancies, specifically receiving accelerated FDA approval in 2021 for marginal zone lymphoma (MZL) and follicular lymphoma (FL) before subsequent market withdrawal due to safety concerns in 2022. As a dual kinase inhibitor targeting both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), this compound exhibits a distinct mechanism from earlier PI3K inhibitors, potentially offering improved efficacy with a differentiated safety profile [1] [2]. The unique chemical structure and kinase inhibition profile of this compound contribute to its clinical performance, with >1,500-fold greater selectivity for PI3Kδ over α and β isoforms and approximately 225 times greater selectivity over the γ isoform, potentially mitigating certain class-associated toxicities [1]. This application note provides researchers and clinical developers with comprehensive protocols and assessment criteria for evaluating this compound in lymphoid malignancies, integrating efficacy data, safety management, and experimental methodologies from pivotal clinical trials.

Clinical Efficacy and Safety Data Analysis

Efficacy Outcomes Across Lymphoma Subtypes

Table 1: this compound Monotherapy Efficacy in B-cell Malignancies

Lymphoma Subtype Trial Identifier Patient Population Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Treatment
Follicular Lymphoma UNITY-NHL (NCT02793583) ≥2 prior therapies (n=118) 40-50% (IRC) Not specified Not reached
Marginal Zone Lymphoma UNITY-NHL (NCT02793583) ≥1 prior anti-CD20 (n=69) 52% (IRC) 19% (IRC) 10.1 months
Various B-cell Malignancies Phase 1/1b (NCT02006485) Advanced CLL/B-NHL (n=46) Not specified Not specified Not specified

This compound demonstrated promising efficacy across multiple B-cell malignancies, particularly in heavily pretreated patient populations. In the pivotal UNITY-NHL trial, the follicular lymphoma cohort met its primary endpoint with an ORR of 40-50% as determined by an Independent Review Committee (IRC) in 118 patients who had received at least two prior lines of therapy, including an alkylating agent and CD20-targeting monoclonal antibody [3]. Similarly, in the marginal zone lymphoma cohort, this compound achieved an impressive ORR of 52% with a complete response rate of 19% per IRC assessment, leading to the FDA's Breakthrough Therapy Designation in January 2019 [3] [4]. The clinical benefit rate in the MZL cohort was 88%, demonstrating substantial disease control despite the relapsed/refractory nature of the population [3].

Table 2: Integrated Safety Profile of this compound (Pooled Analysis, n=371)

Adverse Event All Grades (%) Grade ≥3 (%) Management Strategies
Diarrhea 52.3 7.3 Supportive care, dose interruption, reduction for persistent symptoms
Nausea 41.5 <2 Antiemetics, take with food
Fatigue 31.8 <2 Energy conservation, dose adjustment if severe
Neutropenia Not specified 11.3 Monitor blood counts, growth factor support
ALT/AST Elevation 15-35 5-8 Regular monitoring, dose modification for >5× ULN
Non-infectious Colitis 2.4 <2 Corticosteroids, drug discontinuation for severe cases
Pneumonia 7.8 7.8 Prophylaxis in high-risk patients, prompt treatment
Safety Profile and Adverse Event Management

The integrated safety analysis of 371 patients receiving this compound 800 mg daily revealed a manageable toxicity profile with low rates of immune-mediated toxicities that often limit other PI3K inhibitors [1]. The median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for ≥12 months, indicating acceptable tolerability for extended therapy [1]. The most frequent all-grade adverse events included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%), while grade ≥3 events were less common, including neutropenia (11.3%), diarrhea (7.3%), and aminotransferase elevations (5.7%) [1]. Notably, serious adverse events occurred in 25.6% of patients, with AEs leading to discontinuation in 13.7% [1]. Hepatotoxicity monitoring is crucial, as serum enzyme elevations occurred in 15-35% of patients, with 5-8% experiencing elevations >5× ULN; these typically arose within 4-12 weeks of initiation and often resolved with dose modification [2].

Mechanism of Action and Signaling Pathway Inhibition

Dual Kinase Inhibition Strategy

This compound employs a novel dual inhibition approach targeting both PI3Kδ and casein kinase-1ε (CK1ε), representing a distinct mechanism from earlier PI3K inhibitors [1]. The PI3Kδ inhibition component blocks an essential signaling pathway in B-cell development, survival, and function, particularly crucial in malignant B-cells where this pathway is often constitutively active [5] [1]. Meanwhile, the CK1ε inhibition component disrupts protein translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), providing an additional antitumor mechanism beyond BCR pathway suppression [1]. This dual activity potentially enables synergistic effects against malignant B-cells while potentially mitigating toxicities through this compound's unique isoform selectivity profile [1].

Signaling Pathway and Rationale for Combination Therapy

The B-cell receptor (BCR) signaling pathway represents a central therapeutic target in lymphoid malignancies, with malignant B-cells often manipulating this pathway through gain-of-function mutations, loss-of-function mutations of negative regulators, or autocrine receptor activation [5]. This compound's position in this pathway enables rational combination strategies with other targeted agents, including ublituximab (a glycoengineered anti-CD20 monoclonal antibody) and ibrutinib (a Bruton tyrosine kinase inhibitor) [5]. Preclinical studies have demonstrated synergistic activity between this compound and ublituximab, while clinical trials have shown ORRs above 80% when this compound is combined with ibrutinib in patients with chronic lymphocytic leukemia [5]. The triplet combination of ublituximab, this compound, and ibrutinib has demonstrated tolerability and favorable efficacy in advanced B-cell malignancies without reaching a maximum tolerated dose in phase 1 evaluation [5].

umbralisib_mechanism BCR B-Cell Receptor BTK BTK BCR->BTK PI3Kd PI3Kδ BTK->PI3Kd AKT AKT PI3Kd->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival CK1e CK1ε Oncogenes MYC, BCL2, CCND1 CK1e->Oncogenes Oncogenes->Survival This compound This compound PI3K_Inhibit Inhibits This compound->PI3K_Inhibit CK1_Inhibit Inhibits This compound->CK1_Inhibit PI3K_Inhibit->PI3Kd CK1_Inhibit->CK1e

Diagram 1: this compound Dual Inhibition of PI3Kδ and CK1ε Signaling Pathways - This diagram illustrates this compound's novel mechanism of action simultaneously targeting key components of B-cell receptor signaling (PI3Kδ) and oncogene translation (CK1ε).

Response Assessment Criteria and Methodologies

Standardized Response Criteria Application

Consistent response assessment in lymphoma trials requires adherence to established international criteria. For non-Hodgkin lymphoma (NHL) cohorts, the Revised Response Criteria for Malignant Lymphoma (2007 International Working Group criteria) should be employed, while chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) cohorts should be evaluated using the International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines [5]. These criteria incorporate radiographic assessment, bone marrow evaluation, and clinical examination to categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD). In the UNITY-NHL trial, independent review committees (IRC) were utilized to provide unbiased response assessment, with investigator-assessed responses also collected for comparison [3]. The objective response rate (ORR, comprising CR + PR) typically serves as the primary endpoint in single-arm registration-directed trials, while progression-free survival (PFS) and duration of response (DOR) provide additional efficacy measures.

Assessment Scheduling and Methodology

Efficacy assessments should be performed at protocol-defined intervals to ensure consistent evaluation across trial sites. Recommended timing includes baseline imaging within 28 days of treatment initiation, followed by first post-treatment assessment at week 8, and subsequent evaluations approximately every 12 weeks through month 12 [5]. Beyond month 12, assessments can be conducted every 6 months or according to treating physician discretion while maintaining rigorous documentation [5]. Assessment methodologies should include:

  • CT imaging of neck, chest, abdomen, and pelvis with contrast when possible
  • PET-CT for fluorodeoxyglucose-avid lymphomas
  • Bone marrow biopsy for confirmation of complete response in CLL/SLL
  • Physical examination with documentation of palpable lymphadenopathy and organomegaly
  • Laboratory studies including complete blood count with differential and comprehensive metabolic panel

The response criteria should be explicitly defined in the trial protocol, with all investigators trained in consistent application. In the UNITY-NHL follicular lymphoma cohort, the predetermined target ORR of 40-50% was successfully achieved, demonstrating the viability of this compound in this treatment-resistant population [3].

Experimental Protocols and Workflow

Clinical Trial Design Considerations

Optimal trial design for this compound evaluation incorporates appropriate patient selection, dosing strategies, and endpoint selection. The phase 1/1b study (NCT02006485) utilized a standard 3+3 dose-escalation design to evaluate escalating doses of this compound (400 mg, 600 mg, 800 mg) with fixed doses of ublituximab (900 mg) and ibrutinib (420 mg for CLL/560 mg for B-NHL) [5]. This design enabled determination of the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) while establishing a recommended phase 2 dose. Eligibility criteria typically include adults (≥18 years) with histologically confirmed B-NHL or CLL/SLL with measurable disease, adequate organ function (ANC ≥0.75×10⁹/L, platelets ≥50×10⁹/L, bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN, creatinine ≤2.0 mg/dL), and ECOG performance status ≤2 [5]. For NHL cohorts, patients should be refractory to or relapsed after at least one prior treatment regimen, while CLL/SLL cohorts may include both treatment-naïve and relapsed/refractory patients depending on trial phase [5].

Drug Administration and Monitoring Protocols

This compound administration follows a continuous daily dosing schedule at the recommended phase 2 dose of 800 mg once daily until disease progression or unacceptable toxicity [5] [1]. In combination regimens, ublituximab is typically administered intravenously on days 1, 8, and 15 of cycle 1, day 1 of cycles 2-6, and on day 1 of cycles 9 and 12, while ibrutinib is administered orally daily concurrently with this compound [5]. Critical monitoring parameters include:

  • Liver function tests every 2-4 weeks during the first six months, then every 1-3 months thereafter
  • Complete blood count with differential at least monthly
  • Infusion-related reactions monitoring during and after ublituximab administration
  • Infection surveillance with consideration of PCP and antiviral prophylaxis
  • Diarrhea monitoring with prompt intervention for grade ≥2 events

Dose modification guidelines should be predefined for management of toxicities, particularly hepatotoxicity (hold for ALT/AST >5× ULN, resume at reduced dose upon resolution to normal range), severe diarrhea, and neutropenia [2]. Permanent discontinuation is recommended for elevations of aminotransferases >20× ULN or appearance of jaundice/symptoms of liver injury [2].

umbralisib_workflow Start Patient Screening & Enrollment C1 Cycle 1 (28 days) • this compound 800mg daily • Ublituximab: D1,8,15 • Ibrutinib: Daily Start->C1 C2_6 Cycles 2-6 (28 days each) • this compound 800mg daily • Ublituximab: D1 only • Ibrutinib: Daily C1->C2_6 Monitoring Safety Monitoring • LFTs: q2-4w ×6mo, then q1-3mo • CBC: Monthly • Diarrhea assessment C1->Monitoring C7_12 Cycles 7-12 (28 days each) • this compound 800mg daily • Ibrutinib: Daily C2_6->C7_12 Response Response Assessment • Week 8, then q12w through m12 • Then q6m or per MD discretion C2_6->Response Beyond Beyond Cycle 12 • this compound 800mg daily • Ibrutinib: Daily C7_12->Beyond End Treatment Continuation Until Progression or Unacceptable Toxicity Beyond->End Response->C7_12 Monitoring->C2_6

Diagram 2: this compound Combination Therapy Treatment and Monitoring Workflow - This diagram outlines the comprehensive treatment schedule and monitoring requirements for this compound combination therapy regimens based on phase 1/1b trial protocols.

Regulatory Considerations and Future Directions

Risk-Benefit Profile and Safety Monitoring

Despite demonstrated efficacy across multiple B-cell malignancies, this compound's regulatory journey highlights the importance of ongoing risk-benefit evaluation. The FDA granted accelerated approval in February 2021 based on response rates from the UNITY-NHL trial, but approval was withdrawn in June 2022 due to emerging safety concerns from follow-up studies showing excess mortality [2]. The specific nature of these safety signals wasn't fully delineated but appeared to represent a class-effect toxicity profile rather than liver-specific injury, as no clinically apparent acute liver injury with jaundice was reported in trials [2]. Researchers should implement rigorous safety monitoring with particular attention to infection risk, hepatic toxicity, and gastrointestinal effects, while maintaining transparency about the benefit-risk calculus in specific patient populations.

Combination Strategies and Future Applications

Novel combination approaches continue to be explored to enhance this compound's efficacy while potentially mitigating toxicity. The triplet combination of ublituximab, this compound, and ibrutinib has demonstrated tolerability without reaching a maximum tolerated dose in phase 1 evaluation, with the most common adverse events including diarrhea (59%), fatigue (50%), infusion-related reaction (43%), and dizziness (37%) [5]. Grade 3/4 adverse events were infrequent, with neutropenia (22%) being most common, and serious AEs including rash, pneumonia, and atrial fibrillation (each 4%) [5]. Additional combinations with anti-PD-1 agents have shown promise, with one study demonstrating a 90% response rate in relapsed/refractory CLL and 50% in Richter's transformation with the combination of this compound, ublituximab, and pembrolizumab [4]. Future research directions should focus on biomarker identification to predict response, sequential therapy strategies, and novel mechanism-based combinations to maximize therapeutic efficacy while maintaining manageable toxicity profiles.

Conclusion

This compound represents a significant advancement in PI3Kδ inhibition through its unique dual targeting strategy and differentiated safety profile. The comprehensive protocols and assessment criteria outlined in this application note provide researchers with practical frameworks for evaluating this compound in clinical and preclinical settings. Despite regulatory setbacks, the compelling efficacy observed in difficult-to-treat populations, particularly follicular lymphoma and marginal zone lymphoma, underscores the continued importance of understanding this compound's mechanism and optimal clinical application. Future research should focus on refining patient selection, optimizing combination strategies, and implementing proactive toxicity management to maximize the therapeutic potential of this novel agent in the treatment landscape of B-cell malignancies.

References

Comprehensive Laboratory Monitoring and Analytical Protocols for Umbralisib in Clinical Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Umbralisib and Its Mechanism of Action

This compound (marketed as Ukoniq) is an oral, dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) approved for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) who have received at least one prior anti-CD20-based regimen and follicular lymphoma (FL) who have received at least three prior lines of therapy [1] [2]. Unlike earlier PI3K inhibitors, this compound demonstrates >1500-fold greater selectivity for the PI3Kδ isoform over α and β isoforms, and approximately 225-fold greater selectivity over the γ isoform, contributing to its unique safety profile [2]. Additionally, its inhibition of CK1ε impacts the translation of oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), providing a dual mechanism of action [2].

It is critical for researchers and clinical developers to note that this compound was withdrawn from the U.S. market on June 1, 2022, due to safety concerns revealed in a post-marketing clinical trial [1]. This underscores the paramount importance of rigorous laboratory monitoring and safety assessment during oncologic drug development. The following application notes provide detailed protocols for monitoring this compound in clinical and preclinical research settings.

Laboratory Monitoring Requirements and Parameters

Essential Safety Monitoring Parameters

Based on integrated safety analyses of this compound across clinical trials, the following laboratory parameters require regular monitoring to assess patient safety and manage potential adverse events [1] [2] [3]. The monitoring frequency outlined below is derived from clinical study protocols and prescribing information.

Table 1: Laboratory Monitoring Parameters and Schedule for this compound Clinical Research

Monitoring Parameter Baseline Frequency During Treatment Clinical Significance
Complete Blood Count (CBC) with differential Required Every 2-4 weeks for first 3 months, then monthly or as clinically indicated Monitor for neutropenia, thrombocytopenia, anemia [1] [2]

| Hepatic Function Panel (ALT, AST, Alkaline Phosphatase, Total Bilirubin) | Required | Every 2-4 weeks for first 3 months, then monthly or as clinically indicated | Detect drug-induced liver injury; grade ≥3 elevations occurred in 5.7% of patients [2] | | Renal Function Panel (Serum Creatinine, BUN) | Required | Periodic monitoring recommended | Assess renal clearance; mild hepatic/renal impairment does not require dose adjustment [1] | | Serum Glucose | Recommended | Periodic monitoring, especially in diabetic patients | Hyperglycemia reported as common AE (any grade: ~90%; grade 3: 16%) [4] | | Infectious Disease Markers | As clinically indicated | During episodes of fever or infection | Serious infections (e.g., pneumonia) occurred in 7.8% of patients [2] |

Management of Notable Adverse Events

The following table summarizes the incidence of key treatment-emergent adverse events (TEAEs) from an integrated analysis of 371 patients with relapsed/refractory lymphoid malignancies receiving this compound monotherapy (800 mg daily) [2], along with recommended management strategies for clinical researchers.

Table 2: Notable Adverse Events and Management Strategies in this compound Clinical Trials

Adverse Event All Grades Incidence Grade ≥3 Incidence Management Recommendations
Diarrhea 52.3% 7.3% Monitor for non-infectious colitis; interrupt dose for severe symptoms [1] [2]
Neutropenia Not specified 11.3% Monitor CBC regularly; consider dose interruption for grade ≥3 neutropenia [2]
Hepatic Transaminase Elevation Not specified 5.7% Regular liver function monitoring; dose modification for grade ≥3 elevation [1] [2]
Nausea 41.5% <2% Typically low-grade; administer with food to reduce gastrointestinal irritation [1]
Fatigue 31.8% <2% Generally manageable; assess for other contributing factors [2]
Non-infectious Colitis 2.4% Majority of cases Serious but uncommon; monitor for persistent diarrhea, abdominal pain [2]
Pneumonitis 1.1% Majority of cases Rare but serious; monitor for cough, dyspnea, hypoxia [2]

Analytical Method for Quantifying this compound in Biological Matrices

UPLC-MS/MS Protocol for this compound Quantification

A novel, sensitive, and stable ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in biological fluids, particularly rat plasma [5]. This method is essential for pharmacokinetic studies and herb-drug interaction assessments.

Materials and Reagents:

  • This compound and Internal Standard (IS): Duvelisib (purity >98%)
  • Solvents: Methanol and Acetonitrile (HPLC grade)
  • Formic acid (Analytical Reagent grade)
  • Ultrapure water from Milli-Q Water Purification System

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class system
  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Column Temperature: 40°C
  • Injection Volume: 2.0 μl
  • Autosampler Temperature: 10°C
  • Mobile Phase: Gradient elution with solvent A (acetonitrile) and solvent B (0.1% formic acid in water)
  • Flow Rate: 0.40 ml/min
  • Gradient Program: Initial 10% A (0.5 min), linear increase to 90% A (0.5-1.0 min), maintain 90% A (1.0-1.6 min), return to 10% A (1.6-1.7 min), and re-equilibrate at 10% A (1.7-2.0 min)

Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer
  • Ionization Mode: Electro-spray ionization (ESI) positive mode
  • Detection Mode: Selective reaction monitoring (SRM)
  • Ion Transitions: this compound m/z 572.30 → 246.10; Duvelisib (IS) m/z 416.88 → 281.88
  • Collision Energy: 30 eV for this compound, 20 eV for IS
  • Cone Voltage: 15 V for this compound, 20 V for IS
  • Capillary Voltage: Optimized for sensitivity
  • Gas Flow Rates: Collision gas (0.15 ml/min), cone gas (200 L/h), desolvation gas (1000 L/h)
  • Desolvation Temperature: 600°C

Sample Preparation:

  • Protein precipitation with acetonitrile
  • Centrifugation at 4,000 × g, 25°C for 8 minutes
  • Collection of supernatant for analysis

Method Validation Parameters:

  • Linearity Range: 0.5-1,000 ng/ml
  • Precision (RSD%): <15%
  • Accuracy (RE%): <15%
  • Mean Recovery: 86.3-96.2%
  • Matrix Effect: 97.8-112.0%

This method has been successfully applied to investigate the herb-drug interaction between this compound and sophocarpine, demonstrating that sophocarpine significantly reduces this compound exposure (AUC0→∞ decreased from 5416.665 ± 1,451.846 ng/ml•h to 2462.799 ± 535.736 ng/ml•h) and peak concentration, potentially through induction of this compound metabolism [5].

Metabolic Pathway Considerations

This compound is primarily metabolized by three CYP450 isoforms: CYP2C9, CYP3A4, and CYP1A2 [5]. This metabolic profile creates potential for drug-drug interactions that must be considered in clinical trial design and pharmacokinetic assessment. Unlike other kinase inhibitors (e.g., ibrutinib, acalabrutinib, duvelisib, idelalisib) that undergo extensive CYP3A4-mediated metabolism, this compound's diverse metabolic pathways may contribute to its distinct drug interaction profile [3].

Research Applications and Clinical Trial Considerations

Biomarker Development for PI3K Pathway Inhibition

The development of predictive and response biomarkers is crucial for optimizing PI3K inhibitor therapy. The following approaches are relevant for this compound clinical development programs [6]:

Table 3: Biomarker Strategies for PI3K Inhibitor Development

Biomarker Category Specific Markers Utility Limitations
Predictive Biomarkers PIK3CA mutations, PTEN loss Patient selection Tumor heterogeneity, compensatory pathways complicate prediction [6]
Pharmacodynamic Markers AKT (pThr308, pSer473), PRAS40 (pThr246), 4EBP1 (pSer65, pThr70), RPS6 (pSer240, pSer244) Confirm target engagement Regulation by alternative pathways; technical challenges in sample handling [6]
Metabolic Response Markers Plasma glucose, insulin, C-peptide Surrogate measure of pathway modulation Subject to compensatory release; relationship to dose response not fully established [6]
Functional Imaging 18F-FDG-PET, 18F-FLT-PET, Diffusion-weighted MRI Early assessment of treatment response Not yet standardized for PI3K inhibitors in clinical trials [6]
Circulating Biomarkers Circulating tumor cells (CTCs), Cell-free DNA (cfDNA) Minimally invasive monitoring Low plasma DNA levels may limit detection; variable between patients [6]
Special Population Considerations

Hepatic Impairment: No clinically significant differences in this compound pharmacokinetics were observed in patients with mild hepatic impairment. However, caution is recommended in those with moderate to severe hepatic impairment due to limited data [5].

Drug Interactions: Concomitant administration of this compound with strong CYP3A4 inducers or inhibitors should be avoided. Additionally, coadministration with sophocarpine (a component of Compound kushen injection) should be carefully monitored due to significant pharmacokinetic interactions observed in preclinical models [5].

Visual Workflows for this compound Monitoring and Management

Laboratory Monitoring Workflow

The following diagram illustrates the comprehensive laboratory monitoring protocol for this compound administration in clinical trials:

UmbralisibMonitoring This compound Laboratory Monitoring Workflow Start Patient Screening Baseline Baseline Laboratory Assessment: • CBC with differential • Hepatic function panel • Renal function panel • Serum glucose Start->Baseline Dosing Initiate this compound 800mg daily Baseline->Dosing EarlyPhase Early Phase Monitoring (First 3 months): • CBC every 2-4 weeks • Hepatic panel every 2-4 weeks Dosing->EarlyPhase Maintenance Maintenance Phase Monitoring: • CBC monthly • Hepatic panel monthly • As clinically indicated EarlyPhase->Maintenance AEAssessment Adverse Event Assessment Maintenance->AEAssessment Regular monitoring MildAE Grade 1-2 AE AEAssessment->MildAE Mild/Moderate SevereAE Grade ≥3 AE AEAssessment->SevereAE Severe MildAE->Maintenance Continue monitoring with supportive care DoseMod Dose Modification • Interruption • Reduction • Discontinuation SevereAE->DoseMod Resume Resume treatment when AE resolves to Grade ≤1 with close monitoring DoseMod->Resume Resume->Maintenance

Safety Management Pathway

This diagram outlines the management pathway for addressing key adverse events during this compound treatment:

SafetyManagement This compound Key Adverse Event Management AE Adverse Event Detected Hepatic Hepatotoxicity (Transaminase Elevation) AE->Hepatic Diarrhea Diarrhea/Colitis AE->Diarrhea Infect Infection/Fever AE->Infect Neutropenia Neutropenia AE->Neutropenia HepaticG3 Grade ≥3 Elevation Hepatic->HepaticG3 HepaticG12 Grade 1-2 Elevation Hepatic->HepaticG12 HepaticAction Dose Interruption Monitor LFTs weekly until resolution HepaticG3->HepaticAction ResumeDose Resume at same or reduced dose HepaticG12->ResumeDose Continue monitoring HepaticAction->ResumeDose If resolves to Grade ≤1 Discontinue Consider permanent discontinuation HepaticAction->Discontinue If persistent or life-threatening DiarrheaAssess Assess for non-infectious colitis Diarrhea->DiarrheaAssess InfectAssess Evaluate for source Initiate appropriate antimicrobial therapy Infect->InfectAssess NeutropeniaAssess Monitor CBC Assess for fever/infection Neutropenia->NeutropeniaAssess DoseHold Dose Interruption until resolution DiarrheaAssess->DoseHold Grade ≥3 InfectAssess->DoseHold Serious infection NeutropeniaAssess->DoseHold Grade ≥3 with fever/infection DoseHold->ResumeDose When AE resolves to Grade ≤1

Conclusion

This compound represents a unique PI3Kδ/CK1ε inhibitor with a distinct safety profile compared to earlier generation PI3K inhibitors. The comprehensive laboratory monitoring protocols and analytical methods detailed in these application notes provide researchers with essential tools for the safe and effective evaluation of this compound in clinical and preclinical settings. The withdrawal of this compound from the commercial market highlights the critical importance of rigorous safety monitoring, proactive management of adverse events, and continued refinement of biomarker strategies in oncologic drug development.

Future directions for this compound research should focus on optimizing patient selection through validated biomarkers, exploring combination therapies with improved safety profiles, and understanding the mechanisms underlying its distinct toxicity pattern compared to other PI3K inhibitors.

References

Comprehensive Application Notes and Protocols for Umbralisib Concomitant Medication Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Umbralisib represents a novel class of dual-targeted anticancer therapy with a unique mechanism of action as an inhibitor of both phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small molecule therapeutic was granted accelerated approval by the US Food and Drug Administration for the treatment of relapsed/refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) based on demonstrated efficacy in clinical trials. The approval was particularly significant for patients with MZL who had received at least one prior anti-CD20-based therapy and those with FL who had received at least three prior systemic therapies, addressing an important unmet medical need in these lymphoid malignancies.

The management of this compound therapy presents unique challenges due to its complex metabolic profile and interaction potential. As an orally administered agent with continuous dosing regimens until disease progression or unacceptable toxicity, understanding and managing concomitant medications is essential for optimizing therapeutic outcomes while minimizing adverse events. The withdrawal of this compound from the U.S. market in June 2022 due to emerging safety concerns further underscores the critical importance of appropriate medication management and vigilant monitoring during therapy. This document provides comprehensive application notes and experimental protocols to support researchers and clinicians in navigating these complexities.

Drug Interaction Profiles and Mechanisms

Pharmacokinetic and Metabolic Pathways

This compound exhibits complex pharmacokinetics characterized by a prolonged elimination half-life of approximately 91 hours and high protein binding (99.7%), contributing to its significant drug interaction potential. The metabolic profile of this compound involves primarily hepatic metabolism through multiple cytochrome P450 enzymes, with in vitro studies demonstrating involvement of CYP3A4, CYP2C9, and CYP1A2 isoforms. This multi-enzyme pathway creates numerous points for potential metabolic interactions with concomitant medications. The extensive metabolism results in primarily fecal excretion (81%), with minimal renal elimination (3%), which has important implications for patients with hepatic impairment versus renal dysfunction.

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Clinical Significance
Bioavailability Not fully characterized Food affects absorption; recommend administration with food
Protein Binding 99.7% Potential for displacement interactions with highly protein-bound drugs
Elimination Half-life 91 hours Enables once-daily dosing but prolongs interaction risk
Primary Metabolism CYP3A4, CYP2C9, CYP1A2 Multiple metabolic pathways increase interaction potential
Excretion Feces (81%), Urine (3%) Limited renal excretion reduces need for renal adjustment
Comprehensive Drug-Drug Interactions

This compound has an extensive drug interaction profile with 200 documented drug interactions, including 53 major interactions and 147 moderate interactions. The most clinically significant interactions occur with strong CYP3A inducers and inhibitors, which can dramatically alter this compound exposure. Additionally, this compound's potential to cause hepatotoxicity and immunosuppression creates synergistic risks when combined with other hepatotoxic or myelosuppressive agents. The following table summarizes the key interaction categories and clinical management recommendations.

Table 2: Clinically Significant Drug Interaction Categories with this compound

Interaction Category Risk Level Mechanism Clinical Management
Strong CYP3A4 Inhibitors Major Increased this compound exposure Avoid combination; if necessary, monitor for toxicity
Strong CYP3A4 Inducers Major Decreased this compound efficacy Avoid combination; consider alternative agents
Moderate CYP3A4 Inhibitors Moderate Increased this compound exposure Monitor for adverse effects; dose reduction may be needed
Hepatotoxic Agents Major Additive liver injury Avoid combination; increased monitoring of liver function
Immunosuppressants Major Increased infection risk Prophylactic antibiotics; vigilant infection monitoring
Antiarrhythmics Moderate QTc prolongation (theoretical) Baseline and periodic ECG monitoring
Drug-Disease Interactions and Contraindications

This compound therapy requires special consideration in patients with specific pre-existing conditions due to potential disease exacerbation. The manufacturer identifies four disease interactions of particular concern: hepatic impairment, severe gastrointestinal conditions, active infections, and bleeding disorders. In patients with moderate to severe hepatic impairment (Child-Pugh B or C), this compound exposure may be increased due to reduced metabolic capacity, necessitating closer monitoring and potential dose adjustments. Similarly, patients with pre-existing gastrointestinal conditions such as inflammatory bowel disease or colitis are at heightened risk for exacerbation of this compound-induced diarrhea and colitis.

The immunosuppressive effects of this compound warrant extreme caution in patients with active infections or history of recurrent infections. Clinical trials demonstrated increased susceptibility to opportunistic infections, including pneumonia and urinary tract infections. Additionally, this compound's potential to cause myelosuppression (particularly neutropenia and thrombocytopenia) creates additive risks in patients with pre-existing cytopenias or bleeding disorders. In these populations, enhanced monitoring and prophylactic measures are essential components of therapy management.

Clinical Management Strategies

Concomitant Medication Assessment Protocol

A systematic approach to medication assessment should be implemented before initiating this compound therapy. The protocol should include:

  • Comprehensive medication review: Document all prescription medications, over-the-counter products, and herbal supplements. Particular attention should be paid to CYP3A4 modulators, anticoagulants, hepatotoxic agents, and QTc-prolonging medications.

  • Risk stratification: Categorize concomitant medications based on interaction potential (contraindicated, high-risk, moderate-risk, low-risk) using standardized interaction databases and clinical guidelines.

  • Therapeutic alternatives: Identify alternative agents with lower interaction potential for essential medications that pose significant interaction risks. For example, consider non-hepatotoxic analgesics instead of acetaminophen, or non-enzyme inducing antiepileptics for seizure prophylaxis.

  • Timing and sequencing: For medications with unavoidable interactions, establish appropriate timing strategies such as staggered administration or temporary holds of concomitant medications during this compound initiation.

Monitoring and Toxicity Management Framework

Robust monitoring protocols are essential for safe this compound administration. The following framework should be implemented:

  • Baseline assessment: Complete blood count with differential, comprehensive metabolic panel (including liver function tests), electrocardiogram if risk factors for QTc prolongation exist, and infection screening.

  • Ongoing monitoring: Weekly blood counts for the first month, biweekly for the second month, then monthly thereafter; liver function tests every two weeks for the first three months, then monthly; regular assessment for signs of infection, diarrhea, or hepatotoxicity.

  • Toxicity response protocols: Clear guidelines for dose modification based on toxicity grade, including criteria for treatment interruption, dose reduction, or permanent discontinuation. Specific algorithms for managing severe diarrhea/colitis, hepatotoxicity, and severe cytopenias should be established.

Experimental Protocols for Interaction Studies

UPLC-MS/MS Method for this compound Quantification

A robust ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in biological matrices, enabling precise pharmacokinetic studies and interaction assessments [1].

4.1.1 Materials and Equipment
  • This compound reference standard (purity >98%)
  • Internal standard: Duvelisib or structurally analogous compound
  • UPLC system: Waters ACQUITY UPLC I-Class with binary solvent manager, sample manager, and column manager
  • Mass spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)
  • Mobile phases: Solvent A: acetonitrile; Solvent B: 0.1% formic acid in water
  • Sample preparation: Protein precipitation with acetonitrile
4.1.2 Chromatographic Conditions

The analytical method employs a gradient elution program with a total run time of 2.0 minutes at a flow rate of 0.40 mL/min. The initial mobile phase composition is maintained at 10% solvent A for 0.5 minutes, followed by a linear increase to 90% solvent A over 0.5 minutes. This composition is maintained for 0.6 minutes before returning to initial conditions over 0.1 minutes, with a 0.3-minute re-equilibration period. The column temperature is maintained at 40°C, and the autosampler temperature at 10°C with an injection volume of 2.0 μL.

4.1.3 Mass Spectrometric Parameters

Detection is performed using selective reaction monitoring (SRM) in positive ion mode with the following transitions:

  • This compound: m/z 572.30 → 246.10
  • Internal standard (duvelisib): m/z 416.88 → 281.88

Optimal MS parameters include:

  • Capillary voltage: 3.0 kV
  • Source temperature: 150°C
  • Desolvation temperature: 600°C
  • Desolvation gas flow: 1000 L/h
  • Cone gas flow: 200 L/h
  • Collision gas flow: 0.15 mL/min
  • Collision energy: 30 eV for this compound, 20 eV for internal standard

This method has been validated over a linear range of 0.5-1000 ng/mL with precision and accuracy within ±15%, making it suitable for comprehensive pharmacokinetic studies.

umbralisib_workflow Sample_Preparation Sample Preparation Protein precipitation with acetonitrile UPLC_Separation UPLC Separation BEH C18 column, gradient elution (0.5-2.0 min runtime) Sample_Preparation->UPLC_Separation MS_Detection MS Detection ESI+ SRM mode m/z 572.30→246.10 UPLC_Separation->MS_Detection Data_Analysis Data Analysis Quantitation via internal standard Linear range: 0.5-1000 ng/mL MS_Detection->Data_Analysis

In Vivo Pharmacokinetic Interaction Study Design

To evaluate the effect of concomitant medications on this compound pharmacokinetics, a controlled animal study design can be implemented. The following protocol outlines a comprehensive approach to assess drug interactions in a relevant in vivo model.

4.2.1 Animal Model and Dosing
  • Animals: Male Sprague-Dawley rats (200 ± 20 g), acclimated for 7 days under controlled conditions (temperature 25-28°C, humidity 50-60%, 12h light/dark cycle)
  • Group allocation: Animals randomly divided into control and intervention groups (n=6 per group)
  • Dosing regimen:
    • Control group: this compound 80 mg/kg orally
    • Intervention group: Pretreatment with interacting drug (e.g., sophocarpine 20 mg/kg) for 7 days, followed by this compound 80 mg/kg 0.5 hours after last pretreatment dose
  • Formulation: this compound suspended in carboxymethyl cellulose sodium (CMC-Na) for oral administration
4.2.2 Sample Collection and Processing
  • Blood collection: Serial blood samples (0.3-0.5 mL) collected via tail vein or cannula at predetermined time points: 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose
  • Sample processing: Blood samples centrifuged at 4,000 × g for 8 minutes at 25°C; plasma transferred and stored at -80°C until analysis
  • Sample analysis: Thawed plasma samples processed using the UPLC-MS/MS method described in section 4.1
4.2.3 Pharmacokinetic Analysis

Non-compartmental analysis should be performed to determine key pharmacokinetic parameters:

  • C~max~: Maximum observed plasma concentration
  • T~max~: Time to reach C~max~
  • AUC~0-t~: Area under the plasma concentration-time curve from zero to last measurable time point
  • AUC~0-∞~: Area under the plasma concentration-time curve from zero to infinity
  • t~1/2~: Terminal elimination half-life
  • CL/F: Apparent oral clearance
  • V~z~/F: Apparent volume of distribution

Statistical comparison of parameters between control and intervention groups using appropriate tests (e.g., Student's t-test or ANOVA) will reveal significant pharmacokinetic interactions.

Safety Profile and Toxicity Management

Adverse Event Spectrum and Incidence

This compound therapy is associated with a characteristic profile of adverse events that require proactive management. Clinical trial data reveals a comprehensive safety profile with both class-specific and unique toxicities.

Table 3: Comprehensive Adverse Event Profile of this compound

Adverse Event Incidence Grade 3/4 Severity Time to Onset Risk Factors
Diarrhea/Colitis 58% 10-15% Variable (days to months) Prior GI inflammation, autoimmune history

| Hepatic Toxicity | ALT increase: 33% AST increase: 32% | 5-10% | Early (2-8 weeks) | Pre-existing liver disease, hepatotoxic medications | | Neutropenia | 33% | 15-20% | Early (2-4 weeks) | Baseline cytopenias, myelosuppressive agents | | Rash | 18% | 2-5% | Variable | Allergic history, concomitant immune therapies | | Fatigue | 41% | 5-8% | Early to late | Advanced age, poor performance status | | Upper Respiratory Infection | 21% | 2-4% | Variable | Immunosuppression, exposure risks | | Musculoskeletal Pain | 27% | 3-6% | Variable | Pre-existing inflammatory conditions | | Nausea/Vomiting | 38%/21% | 2-4% | Early (first week) | Prior GI sensitivity, concomitant emetogenic drugs |

Management Algorithms for Key Toxicities
5.2.1 Diarrhea and Colitis Management

Diarrhea represents the most frequent adverse event associated with this compound therapy, ranging from mild symptoms to severe, life-threatening colitis. A graded management approach is essential:

  • Grade 1 (mild): Continue this compound; initiate supportive care with loperamide; ensure adequate hydration; monitor for progression
  • Grade 2 (moderate): Temporarily interrupt this compound until resolution to Grade ≤1; initiate antidiarrheals; consider infectious workup; resume at same dose upon improvement
  • Grade 3 (severe): Immediately interrupt this compound; initiate corticosteroid therapy (e.g., prednisone 1-2 mg/kg/day); conduct comprehensive diagnostic evaluation; consider permanent discontinuation for persistent or recurrent symptoms
  • Grade 4 (life-threatening): Permanently discontinue this compound; hospitalize for aggressive management; administer intravenous steroids; consider additional immunosuppressants for refractory cases
5.2.2 Hepatotoxicity Management

Hepatotoxicity, manifested as transaminase elevations, requires vigilant monitoring and prompt intervention:

  • Grade 1 (ALT/AST > ULN - 3× ULN): Continue this compound with weekly monitoring; investigate other causes
  • Grade 2 (ALT/AST >3 - 5× ULN): Continue this compound with twice weekly monitoring; consider temporary interruption if persistent
  • Grade 3 (ALT/AST >5 - 20× ULN): Immediately interrupt this compound; monitor liver function twice weekly; resume at reduced dose (600 mg daily) when recovery to Grade ≤1
  • Grade 4 (ALT/AST >20× ULN): Permanently discontinue this compound; provide comprehensive supportive care
5.2.3 Myelosuppression Management

Hematologic toxicities require dose modification and supportive care:

  • Neutropenia:
    • Grade 3 (ANC 0.5-1.0 × 10^9/L): Interrupt this compound until recovery to Grade ≤2; consider growth factor support
    • Grade 4 (ANC <0.5 × 10^9/L): Interrupt this compound; administer growth factors; consider dose reduction upon recovery
  • Thrombocytopenia:
    • Grade 3 (platelets 25-50 × 10^9/L): Interrupt this compound until improvement to Grade ≤2; monitor for bleeding
    • Grade 4 (platelets <25 × 10^9/L): Interrupt this compound; consider platelet transfusions; permanent discontinuation if life-threatening bleeding

toxicity_management AE_Detection Adverse Event Detection Regular monitoring and patient reporting Grade_Assessment Toxicity Grading CTCAE criteria application AE_Detection->Grade_Assessment Management_Strategy Management Strategy Selection Based on grade and type Grade_Assessment->Management_Strategy Intervention Intervention Implementation Dose modification, supportive care Management_Strategy->Intervention Resolution_Monitoring Resolution Monitoring Until return to baseline or acceptable level Intervention->Resolution_Monitoring

Conclusion and Future Directions

The management of this compound concomitant medications requires a systematic, evidence-based approach that addresses its complex pharmacokinetic profile and significant drug interaction potential. The protocols outlined in this document provide a framework for optimizing therapeutic outcomes while minimizing risks in both clinical and research settings. The withdrawal of this compound from the market due to safety concerns, including increased mortality risk in clinical trials, underscores the critical importance of vigilant medication management and toxicity monitoring.

Future research directions should focus on personalized dosing strategies based on pharmacogenetic testing for CYP polymorphisms, development of predictive biomarkers for toxicity risk, and exploration of novel combination regimens with improved safety profiles. Additionally, further investigation into the mechanistic basis for this compound's unique toxicity profile may inform the development of next-generation PI3Kδ inhibitors with enhanced therapeutic indices. As the field of targeted therapy continues to evolve, these application notes and protocols will serve as a foundation for the safe and effective use of this compound and related agents in the treatment of lymphoid malignancies.

References

Comprehensive Application Notes and Protocols for Umbralisib Long-Term Extension Studies in Chronic Lymphocytic Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Umbralisib and Its Mechanism of Action

This compound (UKONIQ) is a first-in-class, oral small molecule inhibitor that uniquely targets both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This dual mechanism differentiates it from other PI3K inhibitors and contributes to its distinct efficacy and safety profile. The PI3Kδ isoform plays a critical role in B-cell receptor signaling, proliferation, and survival, making it a valuable therapeutic target in B-cell malignancies like chronic lymphocytic leukemia (CLL). Meanwhile, CK1ε inhibition may help regulate oncoprotein translation and influence T-cell function, potentially contributing to this compound's reduced immune-mediated toxicity compared to other PI3K inhibitors.

The molecular structure of this compound contributes to its enhanced selectivity for the PI3Kδ isoform, which may reduce off-target effects. Additionally, unlike other kinase inhibitors that are metabolized primarily through CYP3A4/5 pathways, this compound undergoes non-CYP-mediated metabolism, potentially reducing drug-drug interactions and making it suitable for patients with polymorphic CYP variants who may be intolerant to other kinase inhibitors. These pharmacological properties make this compound particularly valuable for long-term administration in chronic conditions like CLL, where extended treatment duration is often necessary to maintain disease control.

Table 1: Key Pharmacological Properties of this compound

Property Description Clinical Significance
Primary Targets PI3Kδ, CK1ε Dual mechanism with potential immunomodulatory effects
Selectivity Greater selectivity for PI3Kδ vs other PI3K isoforms Potentially reduced off-target toxicity
Metabolism Non-CYP mediated Reduced drug-drug interactions; suitable for CYP polymorphic patients
Dosing 800 mg once daily Convenient oral administration
Half-life Prolonged Suitable for once-daily dosing

Integrated Safety Profile and Long-Term Tolerability Data

Based on comprehensive analysis of multiple clinical trials involving 371 patients with relapsed/refractory lymphoid malignancies, this compound demonstrates a manageable long-term safety profile with a median treatment duration of 5.9 months (range: 0.1-75.1 months), with 28.8% of patients receiving treatment for ≥12 months. The most frequent treatment-emergent adverse events (AEs) of any grade included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade ≥3 AEs occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and elevated aminotransferases (5.7%). Importantly, immune-mediated toxicities such as non-infectious colitis (2.4%) and pneumonitis (1.1%) occurred at relatively low rates compared to other PI3K inhibitors.

Long-term extension studies have provided critical insights into the management of chronic toxicities associated with continuous PI3K inhibition. The integrated safety analysis revealed that AEs led to treatment discontinuation in 13.7% of patients, with no cumulative toxicities reported after extended exposure. This favorable long-term tolerability profile supports the use of this compound in extended treatment protocols, particularly when compared to other PI3K inhibitors like idelalisib and duvelisib, which have higher discontinuation rates due to immune-mediated toxicities.

Table 2: Comprehensive Safety Profile of this compound 800 mg Daily from Integrated Analysis (N=371)

Adverse Event All Grades (%) Grade ≥3 (%) Management Strategies
Diarrhea 52.3 7.3 Antidiarrheals, dose interruption/reduction
Nausea 41.5 <2 Anti-emetics, take with food
Fatigue 31.8 <2 Schedule modification, supportive care
Neutropenia 22.6 11.3 Monitor blood counts, G-CSF support
ALT/AST Elevation 20.2 5.7 Regular monitoring, dose modification
Rash 15.1 <2 Topical steroids, antihistamines
Non-infectious Colitis 2.4 2.4 Corticosteroids, treatment interruption

Long-Term Efficacy Results from Clinical Trials

This compound Monotherapy in KI-Intolerant Patients

In a pivotal phase 2 trial (NCT02742090) evaluating this compound monotherapy in 51 CLL patients intolerant to prior Bruton tyrosine kinase inhibitors (BTKi) or PI3K inhibitors, the median progression-free survival (PFS) was 23.5 months, with 58% of patients remaining on this compound longer than their prior kinase inhibitor. This study demonstrated that "class switching" to this compound is an effective strategy for patients who develop intolerance to other kinase inhibitors. The population was heavily pretreated (median of 2 prior lines), with 24% having del(17p) and/or TP53 mutation and 65% having unmutated IGHV status—prognostic factors typically associated with poorer outcomes. The most common AEs leading to prior KI discontinuation were rash (27%), arthralgia (18%), and atrial fibrillation (16%), yet these specific toxicities recurred at relatively low rates with this compound, highlighting its differentiated safety profile.

Combination Therapy with BTK Inhibitors

Long-term follow-up (median 57.6 months) of a phase 1/1b study (NCT02268851) investigating ibrutinib plus this compound in relapsed/refractory CLL demonstrated remarkable durability of response with this dual B-cell receptor pathway inhibition approach. The 5-year PFS was 59% and median PFS was 83 months, which compares favorably with historical results of ibrutinib monotherapy. The best overall response rate was 95%, with complete responses achieved in 33% of patients. Notably, in high-risk subgroups, outcomes were particularly encouraging: patients with unmutated IGHV status had 5-year PFS and overall survival of 80%, while those with TP53-aberrant disease had 3-year PFS and OS of 71%. These results suggest that dual BCR inhibition may overcome the negative prognostic impact of these biological features.

Triple Combination Therapies

The phase 1/1b study (NCT02006485) evaluating the triplet combination of ublituximab, this compound, and ibrutinib demonstrated promising efficacy with an overall response rate of 84% across 46 patients with CLL or B-cell non-Hodgkin lymphoma. The maximum tolerated dose of this compound in this combination was not reached, and the recommended phase 2 dose was established at 800 mg daily when combined with standard doses of ibrutinib and ublituximab. This study supported the development of the ULTRA-V program evaluating this compound plus ublituximab with venetoclax, which is exploring time-limited therapy in both treatment-naïve and relapsed/refractory CLL patients.

Key Design Elements for Long-Term Extension Studies

Study Population and Inclusion Criteria

Long-term extension studies for this compound should enroll patients with histologically confirmed CLL who have completed parent studies without disease progression or unacceptable toxicity. Key inclusion criteria typically include: completion of the initial treatment phase in the parent study; maintained adequate organ function (absolute neutrophil count ≥0.75 × 10⁹/L, platelets ≥50 × 10⁹/L, hepatic transaminases ≤2.5 × ULN, creatinine clearance ≥50 mL/min); resolution of any significant treatment-related toxicities to grade ≤1; and continued Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. For studies focusing on KI-intolerant populations, specific criteria defining intolerance should be standardized across sites, typically including: unacceptable AEs attributable to prior KI therapy requiring discontinuation despite optimal supportive care; persistent toxicities that are not due to disease progression; and resolution of prior KI toxicities to grade ≤1 before this compound initiation.

Treatment Administration in Extension Phase

During the long-term extension phase, patients typically continue receiving This compound 800 mg orally once daily until disease progression, unacceptable toxicity, withdrawal of consent, or study termination. For combination therapy studies, partners continue at standard doses: ibrutinib 420 mg daily for CLL, ublituximab 900 mg IV on day 1 of each cycle after initial intensive dosing, or venetoclax with standard ramp-up and daily dosing. Dose modifications (reduction to 600 mg or 400 mg daily) are permitted for management of treatment-related AEs, with specific guidelines for dose holds and re-initiation based on toxicity severity and resolution. Prophylaxis for Pneumocystis jirovecii pneumonia is recommended, and consideration of prophylactic antivirals to prevent CMV infection/reactivation is advised, particularly for patients receiving combination therapies.

Study Assessments and Endpoints

The assessment schedule in long-term extension studies should include clinic visits every 4-8 weeks during the first year and every 8-12 weeks thereafter. Key assessments at each visit include: physical examination, vital signs, performance status, laboratory studies (CBC with differential, comprehensive metabolic panel), and documentation of concomitant medications and adverse events. Disease response assessments should be performed every 12 weeks during the first year and every 12-24 weeks thereafter using standardized criteria (iwCLL 2018 guidelines for CLL). Additional biomarker assessments (e.g., MRD testing, genetic profiling) may be incorporated at specified timepoints based on study objectives.

The primary endpoints for long-term extension studies typically include: long-term safety and tolerability (characterized by type, frequency, severity, and relationship to study treatment of AEs and laboratory abnormalities); and secondary endpoints include: progression-free survival, overall survival, duration of response, and patient-reported outcomes. For studies with time-limited treatment approaches, rates of undetectable minimal residual disease (uMRD) may be incorporated as a key secondary endpoint.

Experimental Protocols and Methodologies

Safety Monitoring Protocol

Comprehensive safety monitoring is essential throughout this compound treatment. The following protocol outlines the standardized approach:

  • Baseline Assessments: Complete medical history, physical examination, ECG, echocardiogram (for patients with cardiac risk factors), laboratory studies (CBC with differential, comprehensive metabolic panel including liver function tests, lipase, uric acid), and infectious disease screening (HBsAg, HBcAb, anti-HCV, CMV IgG/IgM for patients with symptoms).

  • Ongoing Monitoring:

    • Weeks 1-8: CBC weekly; liver function tests every 2 weeks
    • After Week 8: CBC every 4-8 weeks; liver function tests every 4-12 weeks
    • Continuous: Blood pressure monitoring at each visit (due to risk of hypertension)
    • As needed: Lipase and amylase for patients with abdominal symptoms
  • Management of Specific Toxicities:

    • Diarrhea/Colitis: For Grade 1-2 diarrhea, initiate antidiarrheals and ensure adequate hydration. For Grade 3 diarrhea (>6 stools/day over baseline) or any grade with concerning features (blood, mucus, abdominal pain, fever), withhold this compound and initiate diagnostic workup. Consider colonoscopy for persistent symptoms. After resolution to Grade ≤1, resume at reduced dose (600 mg). For recurrent Grade 3 diarrhea or any grade colitis, permanently discontinue.
    • Hepatotoxicity: For ALT/AST >3-5× ULN, monitor weekly. For ALT/AST >5-20× ULN, withhold until <3× ULN, then resume at reduced dose. For ALT/AST >20× ULN, permanently discontinue.
    • Neutropenia: For Grade 3 neutropenia (ANC 0.5-1.0 × 10⁹/L), monitor weekly. For Grade 4 neutropenia (ANC <0.5 × 10⁹/L), withhold until ANC >0.5 × 10⁹/L, then resume at reduced dose with G-CSF support.
    • Infection: For any grade infection, initiate appropriate anti-infectives. For Grade ≥3 infection, withhold until resolution, then consider resuming at same or reduced dose with appropriate prophylaxis.
Response Assessment Methodology

Standardized response assessment is critical for evaluating long-term efficacy:

  • Radiographic Assessments: CT scans of neck, chest, abdomen, and pelvis with contrast (unless contraindicated) should be performed every 12 weeks during the first year, then every 12-24 weeks thereafter. For patients who achieve complete response, consider extending imaging intervals to every 24 weeks after 2 years of continuous response.

  • Laboratory Assessments:

    • CLL Response: Peripheral blood flow cytometry (CD5+, CD19+, CD20dim, CD23+) to quantify lymphocyte counts and assess for immunophenotypic evidence of CLL.
    • Hematologic Parameters: Serial CBCs to assess for cytopenias related to CLL bone marrow infiltration versus treatment-related myelosuppression.
    • Minimal Residual Disease (MRD): Assessed in peripheral blood and bone marrow aspirate using flow cytometry (sensitivity 10⁻⁴) or next-generation sequencing (sensitivity 10⁻⁶) at specified timepoints (e.g., every 24 weeks during extension phase).
  • Response Criteria: Utilize iwCLL 2018 guidelines with the following definitions:

    • Complete Response (CR): Absence of lymphadenopathy, hepatosplenomegaly, constitutional symptoms; ANC >1.5 × 10⁹/L, platelets >100 × 10⁹/L, hemoglobin >11 g/dL; lymphocytes <4 × 10⁹/L without CLL phenotype.
    • Partial Response (PR): ≥50% decrease in lymphadenopathy, hepatosplenomegaly, and lymphocytes; plus improvement in cytopenias.
    • Progressive Disease (PD): ≥50% increase in lymph nodes, liver, or spleen; or transformation to aggressive lymphoma; or new cytopenias due to CLL.
Biomarker Analysis Protocol

Comprehensive biomarker analysis provides insights into mechanisms of response and resistance:

  • Genetic Profiling:

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirate collected at baseline, every 24 weeks, and at progression.
    • Analysis Methods: Next-generation sequencing panel for CLL-relevant mutations (TP53, ATM, NOTCH1, SF3B1, BIRC3); FISH for del(17p), del(11q), trisomy 12, del(13q); IGHV mutational status.
    • Processing: DNA extraction using commercial kits, library preparation, sequencing on Illumina platforms, and analysis using established bioinformatics pipelines.
  • Functional Phenotyping:

    • Phosphoprotein Signaling: Multiplexed phosphoflow cytometry or mass cytometry to quantify signaling pathway activation (BCR, PI3K/AKT, MAPK) at baseline and during treatment.
    • Immune Monitoring: Multicolor flow cytometry panels to characterize T-cell (CD4+, CD8+, Treg) and NK-cell subsets at baseline and serially during treatment.
    • Drug Sensitivity Testing: Ex vivo drug sensitivity profiling of primary CLL cells using assays measuring viability after exposure to single agents or combinations.

G BiomarkerAnalysis Biomarker Analysis Protocol GeneticProfiling Genetic Profiling BiomarkerAnalysis->GeneticProfiling FunctionalPhenotyping Functional Phenotyping BiomarkerAnalysis->FunctionalPhenotyping ResponsePrediction Response Prediction Model BiomarkerAnalysis->ResponsePrediction SampleCollection Sample Collection (PBMCs, Bone Marrow) GeneticProfiling->SampleCollection DNAAnalysis DNA Extraction & Sequencing GeneticProfiling->DNAAnalysis MutationProfile Mutation Profile (TP53, ATM, NOTCH1) GeneticProfiling->MutationProfile FISHAnalysis FISH Analysis (Cytogenetics) GeneticProfiling->FISHAnalysis PhosphoProtein Phosphoprotein Signaling FunctionalPhenotyping->PhosphoProtein ImmuneMonitoring Immune Cell Phenotyping FunctionalPhenotyping->ImmuneMonitoring DrugSensitivity Ex Vivo Drug Sensitivity FunctionalPhenotyping->DrugSensitivity MLModel Machine Learning Prediction Model ResponsePrediction->MLModel AlternativeOptions Alternative Treatment Options for Non-responders ResponsePrediction->AlternativeOptions

Figure 1: Comprehensive Biomarker Analysis Workflow for this compound Studies

Regulatory Considerations and Risk Management

The development of this compound has encountered significant regulatory challenges that must be addressed in long-term extension study designs. In 2022, the FDA placed a partial clinical hold on studies featuring this compound plus ublituximab (U2) in CLL and non-Hodgkin lymphoma due to a possible increased mortality risk observed in the UNITY-CLL trial. This trial showed that while U2 significantly prolonged progression-free survival compared to obinutuzumab plus chlorambucil (median 31.9 months vs. 17.9 months), the overall survival hazard ratio was 1.23, indicating a 23% higher risk of death in the U2 arm. When COVID-19-related deaths were excluded, the hazard ratio improved to 1.04, suggesting that the pandemic may have disproportionately affected this immunocompromised population.

Long-term extension studies must incorporate comprehensive risk mitigation strategies to address identified safety concerns:

  • Infection Management: Implement aggressive infection prophylaxis including PJP prophylaxis (trimethoprim-sulfamethoxazole or alternatives) and consideration of antiviral prophylaxis for herpes viruses and CMV. Monitor for signs and symptoms of infection at each visit, with prompt evaluation and treatment of febrile episodes.

  • Cardiovascular Monitoring: Regular ECG monitoring for patients with cardiac risk factors, with prompt evaluation of any symptoms suggesting arrhythmia (palpitations, dizziness, syncope). Collaborate with cardiology for management of atrial fibrillation if it develops.

  • Hepatotoxicity Surveillance: Frequent liver function test monitoring, particularly during the first 6 months of treatment, with clear guidelines for dose modification based on severity of transaminase elevations.

  • Pregnancy Prevention: this compound may cause fetal harm. Ensure adequate contraception in patients of reproductive potential throughout treatment and for several months after discontinuation.

These safety considerations highlight the importance of careful patient selection for long-term extension studies, particularly favoring patients who have demonstrated tolerance to this compound during the initial treatment period and those without significant comorbid conditions that might increase their vulnerability to specific treatment-related risks.

Conclusion and Future Directions

This compound represents a promising therapeutic option for patients with CLL, particularly those with intolerance to other kinase inhibitors or high-risk disease features. The long-term extension study design outlined in these application notes provides a framework for systematically evaluating the durable efficacy and safety of this compound-based therapies. The unique dual mechanism targeting both PI3Kδ and CK1ε, favorable metabolic profile, and manageable toxicity spectrum position this compound as a valuable component of combination regimens in B-cell malignancies.

Future research directions should focus on optimizing combination strategies with other targeted agents, including BTK inhibitors and BCL-2 antagonists, with particular emphasis on time-limited treatment approaches that may further improve the risk-benefit profile. The development of predictive biomarkers—including protein signatures identified through machine learning approaches—will be crucial for patient selection and personalization of therapy. Additionally, further exploration of this compound in earlier lines of therapy and in distinct molecular subsets of CLL may expand its therapeutic utility while the ongoing evaluation of its immunomodulatory effects may reveal novel applications in immuno-oncology.

Drug Overview and Key Safety Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Umbralisib is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) [1] [2]. It received accelerated FDA approval in February 2021 for the treatment of certain relapsed or refractory lymphomas [1] [2].

However, in June 2022, the FDA announced an investigation into a possible increased risk of death associated with this compound based on findings from a clinical trial (the UNITY-CLL trial) [3]. This led to the subsequent withdrawal of the drug's marketing authorization [4]. The information below is presented as a historical reference for research and development purposes.

Dosage and Initial Administration

The recommended dosage for this compound in its approved indications was 800 mg (four 200 mg tablets) taken orally once daily with food [1] [5]. Treatment was intended to be continued until disease progression or unacceptable toxicity occurred [1] [5].

Critical Concomitant Medications:

  • Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was required during treatment [1] [5].
  • Prophylactic antivirals were recommended to prevent cytomegalovirus (CMV) infection and reactivation [1] [5].

Dose Modification Protocol

The following tables summarize the recommended dose modifications and management strategies for specific adverse reactions (AR), based on the original prescribing information [5].

Table 1: Dose Reduction Schedule for Adverse Reactions

Reduction Sequence Dosage Regimen
Starting Dose 800 mg once daily
First Reduction 600 mg once daily
Second Reduction 400 mg once daily
Permanently discontinue if unable to tolerate 400 mg once daily.

Table 2: Management of Hematologic Adverse Reactions

Adverse Reaction Severity Action
Neutropenia ANC 0.5 - 1.0 x 10⁹/L Maintain dose.
ANC < 0.5 x 10⁹/L Withhold until ANC ≥ 0.5 x 10⁹/L, then resume at same dose. If recurs, resume at reduced dose.
Thrombocytopenia Platelets < 50 x 10⁹/L with bleeding or < 25 x 10⁹/L Withhold until platelets ≥ 25 x 10⁹/L and bleeding resolved, then resume at same dose. If recurs, resume at reduced dose.

Table 3: Management of Non-Hematologic Adverse Reactions

Adverse Reaction Severity / Description Action
Hepatotoxicity AST/ALT >5 to <20 x ULN Withhold until <3 x ULN, then resume at reduced dose.
AST/ALT >20 x ULN Permanently discontinue.
Diarrhea/ Colitis Grade 1 (asymptomatic) or Grade 2 (up to 6 stools/day over baseline) Withhold until resolved, then resume at same or reduced dose.
Grade 3 (>6 stools/day over baseline) or with abdominal pain, mucus/blood in stool Withhold until resolved, then resume at reduced dose.
Life-threatening or recurrent severe diarrhea/colitis Permanently discontinue.
Infection Grade 3 or 4 Withhold until resolved, then resume at same or reduced dose.
Suspected PJP Withhold until evaluated; discontinue if confirmed.
CMV infection or viremia Withhold until resolved, then resume at same or reduced dose.
Severe Cutaneous Reactions Severe Withhold until resolved, then resume at reduced dose or discontinue.
Life-threatening (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) Permanently discontinue.
Recurrence after rechallenge Permanently discontinue.
Other ARs Other severe ARs Withhold until resolved, then resume at same or reduced dose.
Other life-threatening ARs Permanently discontinue.

Clinical Monitoring Requirements

Robust clinical and laboratory monitoring was essential for patient safety during this compound treatment. Key monitoring parameters included [1] [5]:

  • Hepatic Function: Monitor at baseline and regularly during treatment (e.g., every 2-4 weeks for the first 6 months).
  • Blood Counts: Monitor periodically, including neutrophil and platelet counts.
  • Signs/Symptoms of Infection: Monitor for new or worsening signs, including fever.
  • Diarrhea/Colitis: Monitor for new or worsening symptoms.
  • Cutaneous Reactions: Monitor for new or worsening rashes.

Analytical Method for Bioanalysis

In research settings, such as pharmacokinetic studies, a robust bioanalytical method is crucial. One published LC-MS/MS method used this compound as an internal standard (IS) for quantifying another drug, sotorasib, demonstrating its applicability in bioanalysis [6].

Experimental Protocol Summary [6]:

  • Chromatography:
    • Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)
    • Mobile Phase: Isocratic, Methanol: Ammonium Acetate Buffer (pH 4.0) (50:50 v/v)
    • Flow Rate: 1.0 mL/min
    • Run Time: 5.0 minutes
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI)
    • Mode: Multiple Reaction Monitoring (MRM)
    • Transition for this compound (IS): m/z 572.55 → 139.84
  • Sample Preparation:
    • Technique: Protein precipitation
    • Procedure: A 200 µL plasma aliquot was mixed with 300 µL methanol and 500 µL acetonitrile, then vortexed and centrifuged. The supernatant was injected for analysis.

This workflow can be visualized in the following diagram:

workflow start Start with Plasma Sample prep Sample Preparation: • Add 300 µL Methanol • Add 500 µL Acetonitrile • Vortex and Centrifuge start->prep inject Collect Supernatant and Inject into LC-MS/MS prep->inject analyze Chromatographic Separation (C18 Column, 5.0 min Run) inject->analyze detect Mass Spectrometric Detection (MRM: m/z 572.55 → 139.84) analyze->detect result Data Analysis and Quantitation detect->result

Conclusion for Researchers

The dose modification protocol for this compound was a critical component for managing its significant and complex toxicity profile in clinical practice. The safety monitoring and proactive dose adjustments were essential due to the high frequency of adverse reactions such as hepatotoxicity, diarrhea/colitis, and infections [1] [4]. The eventual market withdrawal of this compound underscores the challenges associated with the safety profile of PI3K inhibitor class and highlights the paramount importance of rigorous risk-benefit assessments in oncology drug development [4] [3]. This detailed protocol serves as a valuable case study for researchers developing and managing targeted therapies.

References

Umbralisib Patient Monitoring Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and clinicians, vigilant patient monitoring during umbralisib therapy is critical to managing its safety profile. The key is proactive surveillance for immune-mediated and hepatic adverse events, which require structured protocols for detection and management.

Summary of Monitoring Schedule and Key Parameters

The table below outlines the core quantitative monitoring schedule derived from clinical trial data and prescribing guidelines [1] [2].

Table 1: Recommended Monitoring Schedule and Key Parameters

Monitoring Domain Key Parameters Baseline Ongoing Monitoring Frequency Key Actions & Thresholds

| Hepatic Function | ALT, AST, Total Bilirubin | Yes | Every 2-4 weeks for the first 6 months, then every 1-3 months thereafter [2]. More frequently if elevations occur. | Withhold if ALT/AST >5x ULN [1]. Discontinue if ALT/AST >20x ULN or if accompanied by jaundice [1] [2]. | | Infection & CBC | Neutrophils, Platelets, Signs/Symptoms of Infection | Yes | Periodic blood counts; vigilant clinical monitoring [1]. | Withhold for ANC <0.5 x 10⁹/L or Platelets <25 x 10⁹/L [1]. Provide PJP and consider antiviral prophylaxis [1]. | | Gastrointestinal | Diarrhea, Stool Frequency/Consistency, Abdominal Pain | Yes (patient education) | At every clinical encounter. | Grade and manage based on severity (see Protocol 2). | | Dermatologic | Rash, Blistering, Mucosal Lesions | Yes | At every clinical encounter. | Withhold for severe reactions. Discontinue for life-threatening reactions like SJS/TEN [1]. |

Protocol 1: Hepatic Adverse Event Management

This compound is associated with serum enzyme elevations in a significant number of patients (grade ≥3 in 5.7% in an integrated analysis) [3]. The following workflow provides a structured response to hepatotoxicity.

hepatic_ae_management This compound Hepatotoxicity Management start Check LFTs (ALT/AST) decision1 ALT/AST >5x ULN? start->decision1 action1 Withhold this compound decision1->action1 Yes decision3 ALT/AST >20x ULN OR signs of jaundice? decision1->decision3 No decision2 Levels return to <3x ULN? action1->decision2 decision2->action1 No action2 Resume at reduced dose with frequent monitoring decision2->action2 Yes action3 Permanently discontinue This compound decision3->start No decision3->action3 Yes

Procedure:

  • Baseline Assessment: Obtain hepatic function panel (ALT, AST, Alkaline Phosphatase, Total Bilirubin) before initiating therapy [1].
  • Monitoring: Schedule LFTs as per Table 1. Increase frequency to every 1-2 weeks upon any observed elevation.
  • Dose Modification:
    • Withholding Dose: As shown in the workflow, withhold this compound for ALT/AST >5x ULN [1].
    • Dose Reduction: Once LFTs resolve to <3x ULN, resume therapy at a reduced dose (First reduction: 600 mg; Second: 400 mg) [1].
    • Permanent Discontinuation: Discontinue this compound for life-threatening events, including ALT/AST >20x ULN or appearance of jaundice [1] [2].
Protocol 2: Diarrhea and Colitis Management

Diarrhea was a frequent (52.3%) and sometimes severe (7.3% grade ≥3) treatment-emergent adverse event [3]. It is critical to distinguish between low-grade diarrhea and more serious non-infectious colitis.

Procedure:

  • Patient Education: Prior to therapy initiation, educate patients to immediately report any onset of diarrhea, abdominal pain, or blood/mucus in stool [1].
  • Assessment: Evaluate for infectious causes (e.g., C. difficile) and severity.
    • Grade 1-2 (Mild/Moderate): Up to 6 stools per day over baseline.
    • Grade 3 (Severe): >6 stools per day over baseline; limiting self-care ADL [1].
  • Dose Modification:
    • Grade 1-2 (Persistent or Recurrent): Withhold this compound until resolution to Grade ≤1. Resume at the same or a reduced dose [1].
    • Grade 3 (Severe): Withhold this compound until resolution to Grade ≤1. Resume at a reduced dose [1].
    • Life-Threatening or Recurrent Severe Colitis: Permanently discontinue this compound [1].
Experimental Protocol: Liver Function Monitoring in Clinical Trials

This detailed methodology is suitable for generating the pharmacokinetic and safety data referenced in the application notes.

Objective: To evaluate the incidence, timing, and severity of this compound-induced hepatotoxicity in a clinical trial setting.

Materials:

  • Patients with relapsed/ref refractory lymphoid malignancies eligible for this compound therapy (800 mg orally daily).
  • Equipment for venipuncture.
  • Standard clinical chemistry analyzers.

Workflow:

  • Baseline Sample: Collect blood serum for ALT, AST, and Total Bilirubin within 7 days prior to cycle 1, day 1.
  • On-Treatment Sampling: Collect samples for LFTs:
    • High-Frequency Phase: Every 2 weeks for the first 2 cycles (Cycles 1-2).
    • Reduced-Frequency Phase: Every 4 weeks for the subsequent 4 cycles (Cycles 3-6).
    • Maintenance Phase: Every 12 weeks after Cycle 6 until treatment discontinuation.
  • Data Analysis:
    • Calculate the incidence and grade of AST/ALT elevations per CTCAE criteria.
    • Analyze the time to onset of the first Grade ≥3 event.
    • Correlate LFT elevations with dose reductions, interruptions, and discontinuations.

Research Implications and Conclusion

The monitoring protocols highlight the significant management required for this compound's toxicities. The subsequent voluntary withdrawal of the drug from the market due to an unfavorable risk-benefit profile in long-term follow-up fundamentally changes its clinical relevance [2]. For the research community, this compound serves as a critical case study in the on-target, off-tumor toxicities associated with PI3Kδ inhibition and the absolute necessity of long-term safety surveillance, even after accelerated approval.

Future drug development in this class should focus on:

  • Improved Selectivity: Designing inhibitors with cleaner profiles to reduce immune-mediated toxicities.
  • Biomarker Identification: Discovering predictive biomarkers for efficacy and toxicity to better select patient populations.
  • Novel Dosing Strategies: Exploring intermittent dosing schedules to mitigate cumulative toxicity while maintaining anti-tumor efficacy.

References

managing umbralisib associated diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Important Drug Status Notice

Umbralisib (Ukoniq) was voluntarily withdrawn from the U.S. market on June 1, 2022 [1] [2]. The decision was based on updated data from the UNITY-CLL clinical trial, which showed an increased risk of death[ citation:4] [2]. The U.S. FDA determined that the risks of treatment with this compound outweigh its benefits[ citation:7]. All subsequent information is based on data from before the market withdrawal and is intended for historical and research context only.

Clinical Overview of this compound-Associated Diarrhea

In clinical trials, diarrhea and non-infectious colitis were among the most common adverse reactions associated with this compound [3] [4]. The following table summarizes the key characteristics and management strategies as they were understood during the drug's active use.

Aspect Clinical Characteristics & Management
Incidence & Timing Very common; occurred in approximately 43% of patients in phase 1 trial [5]. Often occurred within the first 3 months of therapy [6].
Spectrum of Severity Ranged from mild/moderate diarrhea (up to 6 stools/day over baseline) to severe diarrhea (>6 stools/day over baseline), abdominal pain, bloody stools, or non-infectious colitis [4].
Recommended Management Supportive Care: Maintain adequate hydration [1] [7]. Dose Modifications: Withhold, then resume at reduced dose, or discontinue based on severity/recurrence [8] [4].
Differentiating Colitis Monitor for symptoms like abdominal pain, stool with mucus or blood, change in bowel habits, or peritoneal signs [4].

Detailed Dose Modification Guidelines

The official prescribing information provided specific protocols for managing diarrhea and colitis. The logic for clinical management is summarized in the diagram below.

Start Patient on this compound Develops Diarrhea/Colitis Assess Assess Severity Start->Assess MildMod Mild/Moderate Diarrhea OR Asymptomatic Colitis (Grade 1) Assess->MildMod Severe Severe Diarrhea OR Abdominal Pain/Mucus/Blood OR Change in Bowel Habits Assess->Severe LifeThreat Life-Threatening Diarrhea/Colitis Assess->LifeThreat Action1 If PERSISTENT: Withhold dose until resolved. Resume at same or reduced dose. If it RECURS: Withhold dose until resolved. Resume at REDUCED dose. MildMod->Action1 Action2 Withhold dose until resolved. Resume at REDUCED dose. Severe->Action2 Action3 Discontinue this compound Permanently. LifeThreat->Action3 Recurrence Does Severe Diarrhea or Colitis of any grade RECUR? Action2->Recurrence Action2b Discontinue this compound Permanently. Recurrence->Action2b Yes

Insights for Research and Development

For professionals in drug development, the clinical profile of this compound-associated diarrhea offers several insights:

  • Toxicity Profile Distinction: Early-phase trials suggested this compound had a distinct safety profile compared to other PI3Kδ inhibitors, with potentially fewer severe autoimmune-like toxicities such as colitis [5]. The subsequent emergence of long-term safety concerns, including excess mortality, highlights the critical importance of prolonged follow-up in confirmatory trials.
  • Proactive Monitoring and Prophylaxis: Clinical protocols mandated close monitoring and prophylactic measures. Patients were to receive prophylaxis for Pneumocystis jirovecii pneumonia (PJP), and consideration was given to prophylactic antivirals to prevent cytomegalovirus (CMV) infection or reactivation [8] [4], which could complicate gastrointestinal symptom profiles.
  • Comprehensive Differential Diagnosis: When managing diarrhea in patients on this compound, the evaluation needed to consider not only drug-induced causes but also infectious etiologies, given the drug's potential to cause immunosuppression and neutropenia [1] [4].

References

umbralisib adverse event management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Umbralisib Adverse Event Management Guide

The tables below summarize the incidence and management strategies for common and serious adverse events (AEs) associated with this compound, primarily based on an integrated safety analysis of 371 patients with relapsed/refractory lymphoid malignancies [1].

Common Adverse Events & Management Strategies Table: Frequency and management of non-serious, common adverse events.

Adverse Event Incidence (Any Grade) Grade ≥3 Incidence Management Strategies for Researchers
Diarrhea 52.3% 7.3% Monitor for progression to colitis; ensure hydration; rule out infectious causes [1].
Nausea 41.5% Not Specified Administer with food; dose interruption may be considered [1] [2].
Fatigue 31.8% Not Specified Supportive care; assess for other contributing factors [1].
Neutropenia Not Specified 11.3% Monitor complete blood counts; watch for signs of infection; may require dose interruption [1].
Increased Aminotransferases Not Specified 5.7% Monitor liver function tests; manage with dose interruption or reduction [1].

Serious Adverse Events & Protocol Guidance Table: Incidence and protocol recommendations for serious adverse events (SAEs) and events of special interest.

Adverse Event / Category Incidence (Any Grade) Grade ≥3 Incidence Key Protocol Recommendations
Serious AEs (All) 25.6% Not Specified Report all SAEs; expedited reporting required for events with a reasonable possibility of being drug-related [3].
Infections (Pneumonia) 7.8% Not Specified Monitor for signs/symptoms; consider PCP and antiviral prophylaxis per protocol [4] [1].
Non-infectious Colitis 2.4% Not Specified Differentiate from simple diarrhea; may include abdominal pain, fever, bloody stool; requires prompt intervention [1].
Rash / Cutaneous Reactions Not Specified Not Specified Monitor for serious skin reactions; assess causality and expectedness [3].
Hepatotoxicity Not Specified Not Specified Defined by elevated liver enzymes; monitor LFTs; compare to institution's ULN [3].

Experimental Protocols for Safety Investigation

For researchers investigating the mechanistic basis of this compound's safety profile, the following preclinical methodology provides a foundational protocol.

Ex Vivo Drug Synergy & Viability Assay [5]

This protocol assesses the combined effect of this compound with other agents (e.g., Ruxolitinib) on primary patient samples, which can also inform understanding of toxicity mechanisms.

  • Primary Cell Preparation: Use viably frozen primary patient mononuclear cells (BMMCs). Resuspend cells in serum-free expansion media supplemented with relevant cytokines (e.g., 10 ng/mL GM-CSF for myeloid cells).
  • Drug Treatment Plate Setup:
    • Plate cells into a 384-well plate.
    • Treat with this compound and the combination drug (e.g., Ruxolitinib) across a concentration range (e.g., 3nM to 10μM) for 72 hours.
    • Include DMSO vehicle controls.
  • Viability Measurement:
    • After 72 hours, add CellTiter-Glo reagent to each well to measure ATP content as a surrogate for cell viability.
    • Measure luminescence using a microplate reader.
    • Calculate viability as a percentage of the luminescence in DMSO control wells.
  • Synergy Calculation: Analyze the combination data using models like the Zero Interaction Potency (ZIP) model to determine if the drug interaction is synergistic, additive, or antagonistic.

The experimental workflow for this protocol is as follows:

G start Start: Primary Patient Samples prep Cell Preparation & Plating start->prep treat Drug Treatment (this compound ± Combination) prep->treat incubate 72-Hour Incubation treat->incubate measure Viability Measurement (CellTiter-Glo Assay) incubate->measure analyze Data Analysis & Synergy Calculation (ZIP) measure->analyze end End: Mechanism Insight analyze->end

FAQ for Laboratory Researchers

Q1: How is the safety profile of this compound distinct from other PI3Kδ inhibitors? A1: this compound was designed for greater selectivity toward the PI3Kδ isoform and uniquely inhibits Casein Kinase-1ε (CK1ε). Integrated analysis suggests a differentiated safety profile with low rates of immune-mediated toxicities like severe colitis and hepatotoxicity compared to earlier generation PI3Kδ inhibitors [4] [1].

Q2: What are the critical data points to collect for an adverse event report in a research setting? A2: Per regulatory guidelines, the minimum dataset for a reportable AE includes [3]:

  • An identifiable patient (per protocol confidentiality).
  • An identifiable reporter.
  • Documented drug exposure.
  • A description of the event, including seriousness, expectedness, and an assessment of relatedness.

Q3: What key signaling pathways should be investigated to understand this compound's mechanism and toxicities? A3: this compound primarily inhibits the PI3Kδ/AKT signaling pathway, crucial for B-cell survival and proliferation. Its unique dual inhibition of CK1ε may also affect the translation of oncogenes like MYC. The following diagram illustrates its core mechanism of action:

G bcr B-Cell Receptor (BCR) Stimulation pi3k PI3Kδ Activation bcr->pi3k akt AKT Activation pi3k->akt survival Cell Proliferation & Survival Signals akt->survival ck1 CK1ε Activity oncogenes Oncogene Protein Translation (e.g., MYC, CYCLIN D1) ck1->oncogenes umb This compound Inhibition umb->pi3k Inhibits umb->ck1 Inhibits

References

Umbralisib Safety Profile & Discontinuation Reasons

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate the main safety events and causes for the withdrawal of umbralisib, based on clinical trial data and regulatory announcements.

Table 1: Key Adverse Events (AEs) and Laboratory Abnormalities from Clinical Trials

Event Category Specific Event Incidence in Clinical Trials (from pooled safety cohort, n=335) Management Notes
Hepatotoxicity [1] ALT/AST Elevations 15-35% (all grades); 5-8% (>5x ULN); <1% (>20x ULN) Onset within 4-12 weeks. Monitor LFTs every 2-4 weeks for first 6 months.
Infections [2] Serious/Fatal Infections 10% (Grade ≥3); <1% (fatal) PJP prophylaxis recommended; consider antiviral prophylaxis for CMV.
Hematologic Toxicity [2] Neutropenia 9% (Grade 3); 9% (Grade 4) Monitor neutrophil counts at least every 2 weeks for the first 2 months.
Gastrointestinal Toxicity [2] [3] Diarrhea/Colitis 53% (all grades); 9% (Grade 3) Manage with antidiarrheals or steroids. Withhold dose for severe cases.
Other Common AEs [3] Diarrhea, Nausea, Fatigue 43%, 42%, 31% (all grades) Most common treatment-emergent AEs.

Table 2: Primary Reasons for this compound's Withdrawal from the Market

Reason Details Source
Increased Overall Survival Risk An increasing imbalance in overall survival was observed in the UNITY-CLL Phase 3 trial, with higher risk of death in the this compound-containing arm (U2) compared to the control arm. [4] [2]
Regulatory Action The FDA withdrawal was based on data showing excess mortality. The sponsor, TG Therapeutics, voluntarily withdrew the drug from the market. [1] [4] [2]
Serious Adverse Events The drug was associated with serious AEs, including infections, diarrhea/colitis, and hepatotoxicity, which contributed to the negative risk-benefit profile. [1] [2]

FAQs on this compound Discontinuation

Here are answers to anticipated technical questions.

  • What was the specific safety signal that triggered the withdrawal? The decisive factor was an increasing imbalance in overall survival (OS) from the UNITY-CLL trial. An ad hoc analysis requested by the FDA showed a higher risk of death for patients on the this compound-ublituximab (U2) regimen compared to those on the control regimen of obinutuzumab plus chlorambucil [4] [2].

  • How did this compound's hepatotoxicity profile compare to other PI3K inhibitors? While this compound caused serum enzyme elevations, it was noted for having a "distinct" safety profile from other PI3Kδ inhibitors, with fewer immune-mediated adverse events reported in early studies [3]. However, like idelalisib, hepatotoxicity remained a significant and dose-limiting concern [1].

  • Are there any circumstances where this compound is still available for use? No. Following the FDA's withdrawal of approval in June 2022, healthcare professionals were advised to stop prescribing the drug immediately and transition patients to alternative therapies [4]. The manufacturer (TG Therapeutics) indicated it might make this compound available in limited circumstances for patients deriving benefit via expanded access programs, but it is no longer commercially available [4].

Experimental Considerations for PI3K Inhibitor Research

The case of this compound highlights critical areas for troubleshooting in oncology drug development. The diagram below outlines the interconnected factors that contributed to its failure.

G This compound\n(PI3Kδ/CK1ε Inhibitor) This compound (PI3Kδ/CK1ε Inhibitor) On-Target Toxicity On-Target Toxicity This compound\n(PI3Kδ/CK1ε Inhibitor)->On-Target Toxicity Off-Target/Immune-Mediated Toxicity Off-Target/Immune-Mediated Toxicity This compound\n(PI3Kδ/CK1ε Inhibitor)->Off-Target/Immune-Mediated Toxicity Increased Mortality Risk\n(UNITY-CLL Trial) Increased Mortality Risk (UNITY-CLL Trial) This compound\n(PI3Kδ/CK1ε Inhibitor)->Increased Mortality Risk\n(UNITY-CLL Trial) Hepatotoxicity\n(ALT/AST Elevations) Hepatotoxicity (ALT/AST Elevations) On-Target Toxicity->Hepatotoxicity\n(ALT/AST Elevations) Hyperglycemia\n(Insulin Resistance) Hyperglycemia (Insulin Resistance) On-Target Toxicity->Hyperglycemia\n(Insulin Resistance) Infections\n(Pneumonia, Sepsis) Infections (Pneumonia, Sepsis) Off-Target/Immune-Mediated Toxicity->Infections\n(Pneumonia, Sepsis) Diarrhea/Non-Infectious Colitis Diarrhea/Non-Infectious Colitis Off-Target/Immune-Mediated Toxicity->Diarrhea/Non-Infectious Colitis Neutropenia Neutropenia Off-Target/Immune-Mediated Toxicity->Neutropenia Negative Risk-Benefit Profile Negative Risk-Benefit Profile Increased Mortality Risk\n(UNITY-CLL Trial)->Negative Risk-Benefit Profile Serious Adverse Events Serious Adverse Events Hepatotoxicity\n(ALT/AST Elevations)->Serious Adverse Events Infections\n(Pneumonia, Sepsis)->Serious Adverse Events Diarrhea/Non-Infectious Colitis->Serious Adverse Events FDA Approval Withdrawn\n(June 2022) FDA Approval Withdrawn (June 2022) Negative Risk-Benefit Profile->FDA Approval Withdrawn\n(June 2022) Voluntary Market Withdrawal\nby Sponsor Voluntary Market Withdrawal by Sponsor Negative Risk-Benefit Profile->Voluntary Market Withdrawal\nby Sponsor Serious Adverse Events->Negative Risk-Benefit Profile

Based on this case, key experimental protocols for future PI3K inhibitor development should focus on:

  • Robust Preclinical Safety Signaling: Intensify investigation into mechanisms behind hepatotoxicity and immune-mediated toxicities (like colitis) in animal models. The distinct profile of this compound suggests these AEs are not fully predictable by class alone [1] [3].
  • Proactive On-Target Toxicity Management: For "on-target" effects like hyperglycemia (common with PI3Kα inhibitors like alpelisib), develop preemptive management protocols. This includes baseline HbA1c screening and collaboration with endocrinologists for early intervention, as elevated baseline HbA1c is a significant risk factor for severe hyperglycemia requiring dose modification [5].
  • Trial Design and Endpoint Selection: The this compound case underscores the FDA's heightened focus on overall survival (OS) data, even for accelerated approvals based on response rates. Future trials should be powered to detect OS differences and include plans for managing emerging long-term safety signals [4] [2].

References

umbralisib dose reduction rechallenge protocol

Author: Smolecule Technical Support Team. Date: February 2026

Dose Reduction Protocol

The recommended starting dose of umbralisib is 800 mg taken orally once daily with food [1]. In the event of adverse events, the protocol allows for step-wise dose reductions.

The table below outlines the dose reduction steps and key management strategies for specific AEs:

Aspect Protocol Details
Standard Dose 800 mg orally, once daily [1].
First Reduction 600 mg once daily [1].
Second Reduction 400 mg once daily [1]. Permanently discontinue if 400 mg is not tolerated [1].
General Rechallenge After withholding for AE resolution, resume at the same or a reduced dose [1]. Successful rechallenge after reduction has been reported [2].
Hepatotoxicity AST/ALT >5-20 x ULN: Withhold until <3 x ULN, then resume at a reduced dose. AST/ALT >20 x ULN: Discontinue permanently [1].
Diarrhea/Colitis Severe (≥6 stools/day over baseline) or symptomatic colitis: Withhold until resolved, then resume at a reduced dose. Recurrent severe diarrhea or life-threatening colitis: Discontinue permanently [1].
Infection Grade 3 or 4 infections: Withhold until resolved, resume at same or reduced dose. Suspected PJP infection: Withhold until evaluated; discontinue if confirmed [1]. CMV infection/viremia: Withhold until resolution, then resume at same or reduced dose [1].
Neutropenia ANC <0.5 x 10⁹/L: Withhold until ANC ≥0.5 x 10⁹/L, then resume. If recurrence happens, resume at a reduced dose [1].

Supporting Clinical Evidence

The protocols above are supported by data from clinical trials, which demonstrate their practical application and success.

  • Evidence for Rechallenge Success: A phase 2 study specifically noted that among patients requiring dose modifications, some were successfully rechallenged with this compound after the adverse event resolved, allowing treatment to continue [2].
  • Integrated Safety Profile: A large integrated safety analysis of 371 patients with relapsed/refractory lymphoid malignancies confirmed the overall tolerability of this compound. This analysis reported that adverse events led to treatment discontinuation in 13.7% of patients, suggesting that the majority of AEs can be managed without stopping therapy permanently [3] [4]. The most common grade ≥3 AEs were neutropenia, diarrhea, and elevated aminotransferase levels, which align with the dose modification guidelines [2] [3].

Safety Monitoring & Prophylaxis Recommendations

For a complete experimental or clinical protocol, the following monitoring and prophylactic measures are recommended.

Monitoring Area Recommendations
Hepatic Function Monitor at baseline and periodically during treatment (e.g., every 2-4 weeks for the first 6 months) [5] [1].
Blood Counts Monitor for neutropenia and thrombocytopenia; periodic testing recommended [1].
Infections Monitor for new or worsening signs/symptoms of infection [1].
Cutaneous Reactions Monitor for new or worsening skin rashes [1].
PJP Prophylaxis Should be provided during treatment [1].
Antiviral Prophylaxis Consider prophylactic antivirals to prevent CMV infection and reactivation [1].

Dose Modification Decision Workflow

For a visual summary, the diagram below outlines the key decision points in the management of this compound-related adverse events.

Start This compound 800mg Daily AE Adverse Event (AE) Occurs Start->AE Assess Assess AE Type and Severity AE->Assess Hold WITHHOLD Dose Assess->Hold Per Protocol Guidance Manage Provide Supportive Care and/or Specific Treatment Hold->Manage Resolved AE Resolved (to Grade ≤1)? Manage->Resolved Reduce RESUME at REDUCED Dose Resolved->Reduce Yes Disc DISCONTINUE This compound Resolved->Disc No (Life-threatening) or Specific Criteria Met Reduce->Start If no further issues

References

managing umbralisib hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Umbralisib Hepatotoxicity Profile

The table below summarizes the incidence and characteristics of liver enzyme elevations observed in an integrated safety analysis of this compound monotherapy (800 mg or higher once daily) in 371 patients with relapsed/refractory lymphoid malignancies [1]:

Parameter Incidence (n=371) Details
Any Grade ALT/AST Elevation Not precisely quantified Common adverse event; rates of serum enzyme elevations in trials ranged from 15% to 35% [2].
Grade ≥3 ALT/AST Elevation 5.7% of patients Defined as elevations >5 times the upper limit of normal (ULN) [1].
Elevations >20x ULN <1% of patients Occurred occasionally [2].
Time to Onset 4 to 12 weeks Typical range after initiating therapy [2].
Clinical Liver Injury Not reported No instances of enzyme elevations accompanied by jaundice or liver-related deaths in trials [2].

Mechanism of Hepatotoxicity & Pharmacokinetics

This compound is a dual inhibitor of phosphatidylinositol 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε) [1] [3]. The exact mechanism behind the serum enzyme elevations is not definitively known but may involve direct hepatocyte toxicity from kinase inhibition or changes in B-cell activity [2].

The diagram below illustrates the hypothesized pathways for this compound-induced hepatotoxicity and its metabolic fate:

umbralisib_toxicity cluster_1 Proposed Hepatotoxicity Mechanisms cluster_2 Primary Metabolism This compound This compound Mech1 Direct Hepatocyte Toxicity (PI3Kδ Inhibition) This compound->Mech1 Mech2 Immunogenic Effect (Altered B-cell Activity) This compound->Mech2 AO Aldehyde Oxidase (in Liver) This compound->AO CYP Cytochrome P450 (Minor role: CYP3A4, CYP2C9, CYP1A2) This compound->CYP Hepatotoxicity Serum ALT/AST Elevation Mech1->Hepatotoxicity Mech2->Hepatotoxicity Metabolites Drug Metabolites AO->Metabolites CYP->Metabolites Fecal Fecal Elimination Metabolites->Fecal 81% of dose Urinary Urinary Elimination Metabolites->Urinary 3% of dose

Key pharmacokinetic parameters include [2] [3]:

  • Absorption: Rapidly absorbed in the GI tract. A high-fat meal increases bioavailability (AUC increased by 61%, Cmax by 115%).
  • Metabolism: Primarily metabolized by aldehyde oxidase in the liver, with a minor role for CYP3A4, CYP2C9, and CYP1A2 enzymes.
  • Elimination: The mean half-life is approximately 91 hours. It is predominantly eliminated via the feces (81% of the dose), with a small amount recovered in urine (3%).

Recommended Monitoring & Management Protocol

Based on the prescribing information available at the time of its use, the following monitoring and management strategy was recommended.

Baseline and Monitoring Schedule

  • Before Initiation: Obtain serum liver tests (ALT, AST, and bilirubin) [2].
  • During Treatment: Monitor liver tests every 2 to 4 weeks for the first 6 months, and every 1 to 3 months thereafter [2].
  • More Frequent Monitoring: Is required if serum aminotransferase levels rise [2].

Dose Modification Guidelines The table below outlines the recommended actions for managing hepatotoxicity based on severity [2]:

Toxicity Grade Action
ALT/AST >5x ULN Withhold this compound. Resume only when levels return to normal range, at a reduced dose and with careful monitoring.
ALT/AST >20x ULN Permanently discontinue this compound.
Elevated Aminotransferases with Jaundice or other signs of liver injury Permanently discontinue this compound.

Key Considerations for Clinical Research

  • Adverse Event Profile: In clinical trials, the most frequent any-grade adverse events included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher neutropenia occurred in 11.3% of patients [1].
  • Market Status: this compound received accelerated FDA approval in February 2021 for relapsed/refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [3]. However, FDA approval was withdrawn in June 2022 due to emerging data showing an excess mortality risk in subsequent trials [2] [3]. The deaths were not related to liver injury [2].

References

umbralisib neutropenia management guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring and Management Guidelines

The table below summarizes the core monitoring and management strategy for umbralisib-induced neutropenia based on clinical trial data and prescribing information [1] [2]:

Aspect Guideline Summary
Recommended Monitoring Monitor neutrophil counts at least every 2 weeks for the first 2 months of therapy, then as clinically indicated [1] [2].
Frequency for Grade 3-4 Monitor neutrophil counts at least weekly in patients with established neutropenia (Grade 3-4) [1] [2].
Grade 3 Neutropenia (ANC <1.0 - 0.5 x 10⁹/L) Interrupt this compound dosing. Consider supportive care with growth factors (e.g., G-CSF). Once resolved, resume this compound at the same or a reduced dose based on clinical context [1] [2].
Grade 4 Neutropenia (ANC <0.5 x 10⁹/L) Interrupt this compound dosing. Implement supportive care. Once resolved, resume therapy at a reduced dose or permanently discontinue, depending on severity and persistence [1] [2].

Clinical Trial Context and Data

Understanding the incidence and context of neutropenia from clinical trials helps in risk-benefit assessment.

  • Integrated Safety Analysis: In a pooled analysis of 371 patients with relapsed/refractory lymphoid malignancies, neutropenia was a common laboratory abnormality [3]. Grade 3 or higher neutropenia occurred in 11.3% of patients, making it one of the most frequent serious adverse events [3].
  • Clinical Trial in CLL: A phase 2 study in chronic lymphocytic leukemia (CLL) patients reported neutropenia as the most common grade ≥3 adverse event, with an incidence of 18% [4].
  • Pivotal UNITY-NHL Trial: In the cohorts for marginal zone lymphoma (MZL) and follicular lymphoma (FL), neutropenia (all grades) was reported in 33% of patients. Grade 3 or 4 neutropenia occurred in 18% of patients collectively (9% Grade 3 and 9% Grade 4) [1] [2].

Experimental Protocols for Researchers

For researchers investigating this compound-induced neutropenia, the following methodologies from cited studies provide a foundation.

1. Clinical Trial Design for Safety Monitoring The UNITY-NHL trial (NCT02793583) was an open-label, multi-cohort, phase 2b study that established the safety profile of this compound 800 mg taken orally once daily [1] [2].

  • Patient Population: Adults with relapsed/refractory indolent non-Hodgkin lymphoma (iNHL), including MZL and FL.
  • Safety Data Collection: Treatment-emergent adverse events (TEAEs) were recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) throughout the treatment period until a specified follow-up time [1] [3].
  • Laboratory Assessments: Hematologic parameters, including absolute neutrophil count (ANC), were systematically monitored at protocol-specified intervals (e.g., baseline, every 2 weeks initially) and as clinically needed [1] [2].

2. Integrated Safety Analysis Methodology An integrated analysis pooled data from four phase 1/2 monotherapy trials to provide a comprehensive safety profile [3].

  • Population: 371 adult patients with various relapsed/refractory B-cell malignancies treated with this compound ≥800 mg daily.
  • Data Pooling and Analysis: Safety data from the individual studies were pooled. The incidence, severity (grade), and seriousness of TEAEs were analyzed. Rates of discontinuation and dose modification due to AEs were also calculated.
  • Outcome Measurement: The primary goal was to characterize the safety and tolerability profile, with a specific focus on neutropenia rates and management outcomes.

Neutropenia Management Workflow

The following diagram illustrates the decision-making pathway for managing neutropenia during this compound treatment, based on the prescribing guidelines:

umbralisib_neutropenia_management This compound Neutropenia Management Start Patient on this compound Monitor Monitor ANC: First 2 months: Q2W Then: As clinically indicated Start->Monitor Decision_Check Check ANC Grade Monitor->Decision_Check Scheduled Check G0_G2 Grade 0-2 Neutropenia (ANC ≥ 1.0 x 10⁹/L) Decision_Check->G0_G2 ANC ≥ 1.0 G3 Grade 3 Neutropenia (ANC 0.5 - <1.0 x 10⁹/L) Decision_Check->G3 ANC 0.5 - <1.0 G4 Grade 4 Neutropenia (ANC < 0.5 x 10⁹/L) Decision_Check->G4 ANC < 0.5 Action_Continue Continue therapy per standard monitoring G0_G2->Action_Continue Action_Interrupt Interrupt this compound Dosing G3->Action_Interrupt G4->Action_Interrupt Action_Support Implement Supportive Care (e.g., G-CSF) Action_Interrupt->Action_Support Decision_Resolved ANC Resolved? (To Grade ≤1) Action_Support->Decision_Resolved Action_Resume Resume at Same or Reduced Dose Action_Resume_Reduced Resume at Reduced Dose or Permanently Discontinue Decision_Resolved->Action_Interrupt No Decision_Resolved->Action_Resume Yes, from Grade 3 Decision_Resolved->Action_Resume_Reduced Yes, from Grade 4

Important Safety Context

Note that this compound (Ukoniq) received accelerated approval in February 2021 but had its approval withdrawn in June 2022 [5] [6]. The decision was based on data from a clinical trial (UNITY-CLL) showing an increased risk of death in patients taking this compound compared to the control arm [5] [6]. While the drug is an important subject for research, its clinical use is no longer actively promoted.

References

optimizing umbralisib treatment duration

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Data Summary

The tables below summarize key efficacy and safety data from clinical trials to inform risk-benefit assessments.

Table 1: Summary of Umbralisib's Efficacy in Key Trials

Malignancy Trial Description Overall Response Rate (ORR) Other Efficacy Outcomes Citation

| MZL & FL | Pivotal trial in R/R patients | MZL: 49% FL: 43% | Tumor reduction observed in 86.4% of patients in a related analysis. | [1] | | CLL (KI-intolerant) | Phase 2 trial in patients intolerant to prior BTK or PI3K inhibitors | Not Specified | Median PFS: 23.5 months 58% of patients were on this compound longer than their prior KI. | [2] | | Various Lymphomas | Integrated analysis of four Phase 1/2 trials (N=371) | Not Specified | Median treatment duration: 5.9 months; 28.8% of patients received treatment for ≥12 months. | [3] |

Table 2: Incidence of Select Adverse Events from Integrated Safety Analysis (N=371)

Adverse Event All Grades (%) Grade ≥3 (%) Citation
Diarrhea 52.3 7.3 [3]
Any Serum ALT/AST Elevation 15-35 (across trials) 5-8 [4]
Increased Aminotransferases Not Specified 5.7 [3]
Neutropenia Not Specified 11.3 [3]
Non-infectious Colitis 2.4 Not Specified [3]
Pneumonitis 1.1 Not Specified [3]

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended starting dose and schedule for this compound in clinical trials? The recommended phase 2 dose used in trials was 800 mg orally once daily with food [4] [3] [1]. Treatment was typically continued until disease progression or unacceptable toxicity.

Q2: How should hepatotoxicity, a common adverse event, be monitored and managed?

  • Monitoring: Conduct liver tests (ALT, AST) every 2-4 weeks for the first six months, and every 1-3 months thereafter [4].
  • Management:
    • Hold this compound if ALT/AST elevations exceed 5 times the upper limit of normal (ULN).
    • Resume treatment at a reduced dose only after levels fall to normal, with careful monitoring.
    • Permanently discontinue for elevations >20x ULN or if jaundice/symptoms of liver injury appear [4].

Q3: Are there any novel combination strategies being explored to deepen response and allow for time-limited therapy? Yes, research has investigated "add-on" approaches. One study added this compound and ublituximab (U2) to ibrutinib in CLL patients with detectable minimal residual disease (MRD). The primary goal was to convert a continuous therapy into a time-limited one. This triplet regimen was administered until patients achieved undetectable MRD (U-MRD) or for a maximum of 24 cycles, after which they entered a treatment-free observation period [5].

Experimental Protocols & Workflows

Protocol 1: Monitoring and Managing Hepatotoxicity in Preclinical/Clinical Studies Objective: To systematically identify and manage this compound-induced liver enzyme elevations. Materials: Animal models or human subjects, equipment for serum biochemistry. Procedure:

  • Baseline Measurement: Obtain serum ALT/AST levels before initiating treatment.
  • Regular Monitoring: Schedule blood draws for liver function tests as per the monitoring guideline (e.g., every 2-4 weeks initially) [4].
  • Data Analysis & Dose Modification:
    • Plot ALT/AST levels over time.
    • Apply pre-defined dose modification rules based on the grade of elevation, including dose holds, reductions, or discontinuation [4].

Protocol 2: An "Add-On" Combination Therapy Workflow for MRD-Driven Treatment Duration This protocol outlines a strategy to optimize treatment duration by using MRD as a biomarker. The following diagram illustrates the workflow from a clinical trial where U2 was added to ibrutinib:

MRD_Workflow U2 Add-On MRD-Driven Therapy Workflow Start Start On_Ibrutinib Patients on Ibrutinib (≥6 months) Start->On_Ibrutinib Screen_MRD Screen for Detectable MRD On_Ibrutinib->Screen_MRD Add_U2 Add this compound & Ublituximab (U2) Screen_MRD->Add_U2 Cycle Treat in 28-Day Cycles Monitor MRD every 3 cycles Add_U2->Cycle Decision Achieved U-MRD? OR 24 Cycles Completed? Cycle->Decision Post-Cycle Assessment Decision:s->Cycle No TFO Enter Treatment- Free Observation Decision->TFO Yes End End TFO->End

Mechanism of Action & Signaling Pathway

This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε) [4] [1]. This targeted mechanism disrupts critical survival and proliferation signals in malignant B-cells. The diagram below illustrates the key signaling pathways and the points of inhibition.

Umbralisib_Mechanism This compound Dual Inhibition of PI3Kδ and CK1ε BCR B-Cell Receptor (BCR) Stimulation PI3Kd PI3Kδ BCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival CK1e CK1ε Oncogenes Oncogene Protein Synthesis (e.g., MYC, BCL2, Cyclin D1) CK1e->Oncogenes This compound This compound Inhibition This compound->PI3Kd Inhibits This compound->CK1e Inhibits

References

addressing umbralisib drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Profile of Umbralisib

The table below summarizes the known interactions for this compound, which are critical for researchers to consider during study design and data analysis [1].

Interaction Category Number/Type of Interactions Clinical Significance & Notes
Total Drug Interactions 200 drugs A significant number of potential interactions requiring careful review of concomitant medications.
Major Drug Interactions 53 interactions Highly clinically significant. Avoid combinations; the risk of the interaction outweighs the benefit.
Moderate Drug Interactions 147 interactions Moderately clinically significant. Use only under special circumstances with close monitoring.
Disease Interactions 4 conditions Use with caution in patients with specific pre-existing conditions.
Alcohol/Food Interactions 1 interaction Patients should be advised on any dietary restrictions.

Safety Profile & Key Adverse Events

For researchers analyzing clinical data or designing related compounds, understanding this compound's safety profile is essential. Key monitoring parameters and common adverse events (AEs) are listed below [2].

Monitoring Area Specific Adverse Events / Risks

| Hematologic | • Decreased white blood cell count (increased infection risk) • Decreased platelet count (increased bleeding risk) | | Gastrointestinal | • Severe diarrhea • Non-infectious colitis (watch for fever, stomach cramps, watery/bloody diarrhea) | | Hepatobiliary | • Serious liver problems (watch for upper stomach pain, dark urine, pale stools, jaundice) | | Infections | • Serious infections (including opportunistic infections) | | Dermatologic | • Serious skin reactions (e.g., exfoliative dermatitis, skin redness, scaling) | | Other | • Fatigue, nausea, musculoskeletal pain |

Frequently Asked Questions for a Research Context

Q: What was the primary reason for this compound's market withdrawal? A: The FDA withdrew approval for this compound in June 2022 after results from the UNITY-CLL trial indicated a potential increased risk of death and a higher incidence of serious adverse events in patients taking the this compound-ublituximab (U2) combination compared to the control arm. This decision was based on data from a CLL study, but the safety concerns were deemed relevant to its other approved indications as well [3].

Q: Are there special handling or dosing considerations for patients with comorbidities? A: Yes, the drug's prescribing information advised using caution in patients with active infections, liver disease, or pre-existing stomach or bowel problems, as these conditions could be worsened by the medication [2].

Q: What is the clinical significance of the large number of drug interactions? A: With 200 known drug interactions, a thorough review of a patient's medication list (including over-the-counter drugs) would have been mandatory before and during treatment. The high number of major interactions (53) suggests that concurrent use with many common medications would have been contraindicated or required significant dose adjustment and monitoring [1].

This compound's Mechanism and Toxicity Pathway

The DOT code below generates a diagram illustrating this compound's mechanism of action and the subsequent toxicities that led to its market withdrawal, based on clinical findings.

umbralisib_toxicity_pathway cluster_mechanism Mechanism of Action (Intended) cluster_downstream Downstream Effects cluster_toxicities Key Identified Toxicities (UNITY-CLL) This compound This compound PI3K_delta Inhibits PI3K-δ This compound->PI3K_delta CK1_epsilon Inhibits CK1-ε This compound->CK1_epsilon Altered_Immune_Signaling Altered Immune Cell Signaling PI3K_delta->Altered_Immune_Signaling Apoptosis Induces Malignant B-Cell Apoptosis Altered_Immune_Signaling->Apoptosis Therapeutic Effect Increased_Mortality Increased Risk of Death Altered_Immune_Signaling->Increased_Mortality Safety Signal Serious_Adverse_Events Serious Adverse Events Altered_Immune_Signaling->Serious_Adverse_Events Infections Serious Infections Altered_Immune_Signaling->Infections Hepatotoxicity Hepatotoxicity Altered_Immune_Signaling->Hepatotoxicity GI_Toxicity Severe Diarrhea/ Colitis Altered_Immune_Signaling->GI_Toxicity

This diagram illustrates the dualistic nature of this compound: its therapeutic apoptosis effect versus the serious safety signals that emerged from altered immune signaling.

Recommendation for Researchers

When developing next-generation inhibitors based on a similar mechanism, the case of this compound underscores the critical need for:

  • Robust Comedication Analysis: Proactively plan for and screen a wide range of drug interactions in preclinical and early-phase studies.
  • Enhanced Safety Monitoring: Implement intensive monitoring protocols for hepatotoxicity, severe gastrointestinal events, and infections, especially in combination regimens.
  • Risk-Benefit Reevaluation: Continually assess the overall survival data, as improvements in progression-free survival may not always translate to a long-term overall survival benefit.

References

minimizing umbralisib immune-mediated toxicities

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms & Toxicity Profile of Umbralisib

This compound is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-1epsilon (CK1ε) [1]. Its unique toxicity profile is theorized to stem from this dual targeting:

  • PI3Kδ Inhibition: PI3Kδ is expressed primarily in hematopoietic cells. Its inhibition disrupts normal B-cell and T-cell signaling, which can lead to immune-mediated complications such as colitis, transaminitis, and pneumonitis [2] [1].
  • CK1ε Inhibition: This is a key differentiator from other PI3Kδ inhibitors. CK1ε inhibition is believed to modulate the Wnt/β-catenin signaling pathway, which may help preserve regulatory T-cell function and potentially mitigate the severity of immune-mediated toxicities, leading to a lower incidence of severe events compared to earlier-generation PI3K inhibitors [2] [1].

The table below summarizes the incidence of key immune-mediated adverse events (AEs) from an integrated safety analysis of 371 patients with relapsed/refractory lymphoid malignancies receiving this compound 800 mg daily [3]:

Adverse Event Any Grade Incidence (%) Grade ≥3 Incidence (%)
Diarrhea/Colitis 52.3% 7.3%
Increased ALT/AST 32-33% 5.7%
Non-infectious Colitis 2.4% (Included in diarrhea)
Pneumonitis 1.1% (Not specified)

Monitoring & Prophylaxis Protocols

Consistent and proactive monitoring is the first line of defense in managing toxicities.

1. Baseline and Ongoing Monitoring Schedule

  • Hepatic Function: Monitor AST, ALT, and total bilirubin at baseline and throughout treatment [4] [5].
  • Complete Blood Count (CBC): Monitor for neutropenia and other cytopenias at baseline and periodically during treatment [4] [5].
  • Infection Surveillance: Monitor for new or worsening signs of infection, including fever, cough, and other flu-like symptoms [4] [5].
  • Dermatologic Assessment: Monitor for new or worsening cutaneous reactions [4].
  • Gastrointestinal Monitoring: Closely track the frequency and character of stools, and assess for abdominal pain, mucus, or blood [2] [4].

2. Recommended Prophylaxis

  • Pneumocystis jirovecii pneumonia (PJP): PJP prophylaxis is mandated for all patients during treatment [4] [1].
  • Antiviral Prophylaxis: Consider prophylactic antivirals to prevent cytomegalovirus (CMV) infection and reactivation [4].

The following workflow outlines the core monitoring protocol for patients on this compound:

cluster_baseline Baseline & Continuous Start Patient on this compound (800 mg/day) Baseline Baseline Assessments Start->Baseline Lab Lab Tests: CBC, Hepatic Function (AST, ALT, Bilirubin) Baseline->Lab Assess Clinical Assessment: Infection Signs, Skin Reactions, GI Symptoms Baseline->Assess Ongoing Ongoing Monitoring Prophylaxis Mandatory Prophylaxis Ongoing->Prophylaxis Required for All Patients Lab->Ongoing Periodic Re-evaluation Assess->Ongoing Continuous Vigilance

Management of Specific Immune-Mediated Toxicities

The cornerstone of management is the prompt use of dose modifications and corticosteroids.

1. Diarrhea and Colitis

  • Grade 1-2 (Mild to Moderate): Withhold this compound until resolution to Grade ≤1, then resume at the same or a reduced dose [4].
  • Grade 3 (Severe; >6 stools/day over baseline): Withhold this compound. Initiate high-dose intravenous steroids (e.g., methylprednisolone 30 mg twice daily). Upon resolution, resume this compound at a reduced dose [2] [4].
  • Life-threatening or Recurrent Colitis: Permanently discontinue this compound [4].

Clinical Note: A case report demonstrated successful management of Grade 3 colitis with high-dose IV steroids and a very slow steroid taper over several weeks to prevent recurrence upon dose reduction [2].

2. Transaminitis (Elevated AST/ALT)

  • Grade 3 (AST/ALT >5-20 x ULN): Withhold this compound until levels return to <3 x ULN, then resume at a reduced dose [4].
  • Grade 4 (AST/ALT >20 x ULN): Permanently discontinue this compound [4].

3. Other Immune-Mediated Events

  • For severe cutaneous reactions (e.g., suspected Stevens-Johnson Syndrome), permanently discontinue treatment [4] [5].
  • For pneumonitis, withhold therapy for evaluation and manage per severity [3].

Dose Modification Guidelines

Structured dose reduction is critical for managing adverse events while maintaining treatment efficacy. The standard dose is 800 mg orally once daily [4].

Action Dosage
First Dose Reduction 600 mg once daily
Second Dose Reduction 400 mg once daily
Permanent Discontinuation If intolerable toxicity persists at 400 mg daily

The following algorithm provides a visual guide for the management of the most common immune-mediated toxicities:

Start Suspected Immune-Mediated Toxicity Hepatic Hepatic (Transaminitis) Start->Hepatic GI Gastrointestinal (Diarrhea/Colitis) Start->GI Other Other Severe/\nLife-Threatening Event Start->Other HepG3 Grade 3\n(AST/ALT >5-20x ULN) Hepatic->HepG3 HepG4 Grade 4\n(AST/ALT >20x ULN) Hepatic->HepG4 GIG3 Grade 3 or Severe\n(>6 stools/day, pain) GI->GIG3 GILife Life-Threatening or\nRecurrent GI->GILife Action4 Permanently\nDiscontinue Other->Action4 Action1 Withhold this compound HepG3->Action1 Once resolved to <3x ULN HepG4->Action4 GIG3->Action1 Upon resolution GILife->Action4 Action2 Start High-Dose\nCorticosteroids Action1->Action2 Upon resolution Action3 Resume at\nReduced Dose Action1->Action3 Once resolved to <3x ULN Action2->Action3 Upon resolution

Conclusion

This compound presents a differentiated safety profile with lower rates of severe immune-mediated toxicities compared to earlier PI3Kδ inhibitors. Successful management for researchers and clinicians hinges on:

  • Vigilant Monitoring: Implementing strict baseline and ongoing protocols for hepatic, GI, and infectious complications.
  • Proactive Intervention: Employing mandated PJP prophylaxis and considering antiviral prophylaxis.
  • Structured Management: Adhering to dose modification guidelines and utilizing high-dose corticosteroids for moderate-to-severe immune-mediated events.

References

umbralisib treatment interruption criteria

Author: Smolecule Technical Support Team. Date: February 2026

Dosage Modification Criteria

The following table summarizes the primary criteria for managing umbralisib (UKONIQ) adverse reactions, based on the full prescribing information [1].

Adverse Reaction Severity Recommended Dosage Modification
Infection [1] Grade 3 or 4 Withhold until resolved, then resume at same or reduced dose.
Confirmed PJP Permanently discontinue.
CMV infection or viremia Withhold until infection/viremia resolves, then resume at same or reduced dose.
Hepatotoxicity [1] ALT/AST >5 to <20 x ULN Withhold until return to <3 x ULN, then resume at reduced dose.
ALT/AST >20 x ULN Permanently discontinue.
Diarrhea/Colitis [1] Severe (>6 stools/day over baseline) OR abdominal pain, mucus/blood in stool Withhold until resolved, then resume at reduced dose.
Recurrent severe diarrhea or recurrent colitis of any grade Permanently discontinue.
Life-threatening Permanently discontinue.
Neutropenia [1] ANC <0.5 x 10⁹/L Withhold until ANC ≥0.5 x 10⁹/L, then resume at same dose. If recurrence, resume at reduced dose.
Severe Cutaneous Reactions [1] Severe (Grade 3) Withhold until resolved, then resume at reduced dose or discontinue.
Life-threatening (e.g., SJS, TEN, DRESS) Permanently discontinue.

Dose Reduction Schedule [1]:

  • First reduction: 600 mg once daily
  • Second reduction: 400 mg once daily
  • Subsequent: Permanently discontinue if 400 mg daily is not tolerated

Supporting Clinical Evidence

The following table summarizes the frequency of key adverse reactions (AEs) leading to treatment modification from pooled clinical trials.

Adverse Reaction Incidence in Clinical Trials Notes & Management in Studies
Diarrhea/Colitis 53% - 59% of patients [2] [1]; Grade 3: 8% - 9.5% [3] [1] Most common AE; managed with protocol-specified dose interruptions and supportive care (e.g., antidiarrheals, steroids) [2] [1].
Infections 50% of patients; Grade 3/4: 10% - 17% [2] [3] [1] Serious infections included pneumonia, sepsis, and UTI [2] [1]. PJP and antiviral prophylaxis are recommended [2] [1].
Hepatotoxicity Grade 3 Transaminase Elevation: 8% - 24% of patients [3] [1] Most events were low grade and manageable with dose interruption [3].
Neutropenia Grade 3/4: 18% - 22% of patients [2] [4] Monitored with regular blood counts; managed with dose interruptions and supportive care [1].

Treatment Interruption Decision Pathways

For clarity in a laboratory or clinical setting, the following algorithms visualize the management paths for the most critical adverse reactions.

Diagram 1: Managing Hepatotoxicity & Diarrhea/Colitis

Start Adverse Event Detected SubHepta Hepatotoxicity: ALT/AST Elevation Start->SubHepta SubDiarr Diarrhea or Non-infectious Colitis Start->SubDiarr Hepta1 >5 to <20 x ULN? SubHepta->Hepta1 Diarr1 Severe Diarrhea or Symptoms of Colitis? SubDiarr->Diarr1 Hepta2 Withhold UKONIQ Hepta1->Hepta2 Yes Hepta4 >20 x ULN? Hepta1->Hepta4 No Hepta3 Resume at REDUCED DOSE Hepta2->Hepta3 When ALT/AST <3 x ULN Hepta5 PERMANENTLY DISCONTINUE Hepta4->Hepta5 Yes Diarr2 Withhold UKONIQ Diarr1->Diarr2 Yes Diarr3 Resume at REDUCED DOSE Diarr2->Diarr3 When resolved Diarr4 Recurrent upon rechallenge? Diarr3->Diarr4 Diarr5 PERMANENTLY DISCONTINUE Diarr4->Diarr5 Yes

Diagram 2: Managing Infections & Cutaneous Reactions

Start Adverse Event Detected SubInf Infection Start->SubInf SubSkin Severe Cutaneous Reaction Start->SubSkin Inf1 Grade 3 or 4 Infection? SubInf->Inf1 Skin1 Severe (Grade 3) or Life-Threatening? SubSkin->Skin1 Inf2 Withhold UKONIQ Inf1->Inf2 Yes Inf4 Suspected or Confirmed PJP? Inf1->Inf4 No Inf3 Resume at same or REDUCED DOSE Inf2->Inf3 When infection resolved Inf5 PERMANENTLY DISCONTINUE Inf4->Inf5 Confirmed PJP Skin2 Withhold UKONIQ Skin1->Skin2 Severe Skin4 Life-Threatening (SJS, TEN, DRESS)? Skin1->Skin4 Life-Threatening Skin3 Resume at REDUCED DOSE Skin2->Skin3 When resolved Skin5 PERMANENTLY DISCONTINUE Skin4->Skin5 Yes

Key Takeaways for Researchers

  • Proactive Monitoring is Crucial: The manageable safety profile of this compound in studies was often contingent on rigorous, protocol-defined monitoring and early intervention [2] [3].
  • Differentiated Safety Profile: Clinical data suggests that this compound has a distinct toxicity profile, particularly a lower incidence of immune-mediated toxicities like colitis and hepatotoxicity compared to earlier PI3K-δ inhibitors [3].
  • Adherence to Protocol: For research integrity and patient safety, always follow the specific dosage modification rules outlined in your clinical trial protocol, which may be based on this prescribing information.

References

Adverse Event Incidence & Severity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency and severity of key adverse events from the UNITY-NHL phase 2b study of umbralisib monotherapy (800 mg daily) in patients with relapsed or refractory indolent non-Hodgkin lymphoma (n=208) [1].

Adverse Event Any Grade Incidence Grade ≥3 Incidence Leading to Discontinuation
Diarrhea 53% of patients (n=335) [2] 9% of patients (n=335) [2] Not specified
Nausea Not fully quantified in results; reported as common [3] Not a leading Grade ≥3 event Not specified
Fatigue Not fully quantified in results; reported as common [3] Not a leading Grade ≥3 event Not specified
Elevated ALT/AST Not specified 6.7%/7.2% of patients [1] Not specified
Neutropenia Not specified 20.5% (11.5% G3, 9% G4) [2] Not specified
All TEAEs Most patients 53.4% of patients 15.4% of patients (15.4% related to this compound) [1]

Management Strategies for Fatigue & Nausea

The following table outlines proposed management strategies based on general clinical practice and the safety profile of this compound.

Strategy Fatigue Nausea
Assessment & Monitoring Rule out other causes (e.g., anemia, hypothyroidism). Assess impact on daily activities. Document timing, frequency, and triggers. Check for dehydration.
Non-Pharmacological Interventions Energy conservation, moderate physical activity if tolerated, balanced nutrition. Dietary modification (small, frequent, bland meals), cold/room-temperature foods, ginger.
Pharmacological Interventions Consider correcting nutritional deficiencies if present. Prophylactic or as-needed antiemetics (e.g., 5-HT3 receptor antagonists, prokinetic agents).
This compound Dose Modification For persistent, Grade 3 fatigue that does not improve with supportive care. For severe or debilitating nausea unresponsive to antiemetics.

G Start Patient Reports Fatigue/Nausea Assess Assess Severity & Impact Start->Assess Supportive Implement Supportive Care Assess->Supportive Reassess Re-assess Symptom Control Supportive->Reassess Modify Consider Dose Modification Reassess->Modify Persistent Severe (Grade 3+) Continue Continue this compound Reassess->Continue Improved/Controlled Modify->Continue After adjustment

Key Safety Monitoring & Experimental Protocols

For researchers designing clinical trials, comprehensive monitoring and proactive management are critical.

  • Routine Monitoring: Implement frequent laboratory assessments, including complete blood counts (CBC) every 2 weeks for the first 2 months and liver function tests at baseline and throughout treatment, as neutropenia and transaminitis are known risks [2].
  • Proactive Supportive Care: The protocol should mandate prophylaxis for Pneumocystis jirovecii pneumonia (PJP) and consider prophylactic antivirals to prevent infections such as CMV reactivation [2].
  • Dose Modification Protocol: Define clear guidelines for holding treatment and dose reduction based on toxicity grade. For example:
    • For Grade 3 diarrhea or elevated liver enzymes: this compound should be withheld until the event resolves to Grade ≤1, then resumed at a reduced dose [2].
    • For life-threatening (Grade 4) events: Treatment should be permanently discontinued [2].

Important Safety & Regulatory Context

  • Unique Toxicity Profile: this compound is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε), which is associated with a lower incidence of immune-mediated toxicities like colitis and pneumonitis compared to earlier-generation PI3K inhibitors [1] [4].
  • Serious Adverse Events: Beyond fatigue and nausea, be vigilant for more severe toxicities, including infections, non-infectious colitis, hepatotoxicity, and severe cutaneous reactions [5] [2].
  • US Market Withdrawal: Please note that this compound was withdrawn from the U.S. market on June 1, 2022, due to safety concerns identified in a confirmatory trial [5]. This is a critical consideration for any ongoing or planned research.

References

umbralisib pneumonitis identification management

Author: Smolecule Technical Support Team. Date: February 2026

Identification & Clinical Presentation

Pneumonitis is a known, though less frequent, serious adverse event associated with umbralisib.

  • Incidence Rate: In an integrated safety analysis of 371 patients with various relapsed/refractory lymphoid malignancies, the rate of pneumonitis was 1.1% [1]. This analysis formed a key part of the safety profile that initially supported the drug's approval.
  • Comparative Profile: Clinical opinion suggests that this compound may have a somewhat improved toxicity profile compared to earlier-generation PI3Kδ inhibitors, with potentially "less prominent grade 3 or higher colitis and pneumonitis" [2]. However, the same class-specific toxicities are still possible, and expertise in managing them is required [2].
  • Clinical Vigilance: In a long-term study combining this compound with ibrutinib, researchers concluded that "serious immune-mediated toxicities were not observed with this combination, as had previously been reported... including no Grade 3/4... pneumonitis" [3]. This suggests combination therapy does not necessarily increase the risk, but cases still occur, as a separate study reported seven "lung infection" events, including one fatal case, though the specific cause (infectious vs. inflammatory) was not detailed [4].

For a quick comparison, the following table summarizes the key quantitative findings on pneumonitis and other serious adverse events of interest from the integrated safety analysis.

Adverse Event of Special Interest Frequency in Integrated Safety Analysis (N=371)
Pneumonitis 4 patients (1.1%)
Non-infectious Colitis 9 patients (2.4%)
Pneumonia 29 patients (7.8%)

Management & Monitoring Guidelines

While the search results do not contain a specific step-by-step protocol for managing this compound-induced pneumonitis, the general principles for managing PI3Kδ inhibitor-related toxicities apply.

  • Patient Education and Monitoring: A multidisciplinary team approach is crucial. Educate patients to report any new or worsening respiratory symptoms immediately, such as cough, dyspnea, or fever [2]. Clinical teams must take these reports seriously and evaluate patients promptly.
  • Dose Modification: The standard management for significant adverse events involves treatment interruption, dose reduction, or permanent discontinuation [5] [6]. The specific action for pneumonitis would depend on its severity (grading).
  • Clinical Workflow: The diagram below outlines a logical clinical decision pathway for managing suspected pneumonitis in a patient on this compound. This workflow synthesizes general oncologic safety management principles applied to this specific drug toxicity.

Start Patient on this compound Reports New Respiratory Symptoms A Immediate Clinical Evaluation (History, Physical Exam, Imaging) Start->A B Identify & Treat Alternative Causes? (e.g., Infection) A->B C Grade & Manage This compound-Induced Pneumonitis B->C Other causes ruled out D Continue this compound with Close Monitoring C->D Grade 1 E Interrupt this compound C->E Grade 2+ F Institute Supportive Care and Corticosteroids E->F F->D Resolved to Grade 1 G Permanently Discontinue This compound F->G No improvement or life-threatening

Key Takeaways for Researchers

For the context of drug development and research, the data suggests:

  • Differentiated Profile: this compound's dual inhibition of PI3Kδ and CK1ε may contribute to a lower incidence of severe immune-mediated toxicities like pneumonitis compared to other agents in its class [1] [2] [3]. This is a key point of differentiation in preclinical and clinical profiling.
  • A Class-Wide Risk: Despite a potentially improved profile, pneumonitis remains a class-effect risk for PI3Kδ inhibitors. Robust monitoring and management protocols must be included in any clinical trial design involving these agents.
  • Combination Therapy Insights: Early-phase trials combining this compound with other targeted agents (e.g., BTK inhibitors) have not shown a significant increase in pneumonitis risk, indicating that such combinations can be feasible from a pulmonary toxicity perspective [3].

References

Clinical Monitoring & Proactive Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

For a research and development context, the following table summarizes the key clinical parameters to monitor and the recommended actions based on data from an integrated safety analysis of 371 patients and an official prescribing guide [1] [2].

Monitoring Area Key Parameters & Frequency Proactive Management & Intervention Strategies

| Diarrhea/Colitis | Onset/Pattern: Note if diarrhea persists during fasting or occurs nocturnally [3]. Severity Grade: Monitor stool frequency and volume (Grade 3: >6 stools/day over baseline) [2]. | Dose Modification: Withhold umbralisib for severe (Grade 3) diarrhea; resume at a reduced dose upon resolution [2]. Medical Intervention: Administer systemic corticosteroids (e.g., IV methylprednisolone) for immune-mediated colitis [3] [4]. | | Hepatic Function | Liver Enzymes: Check ALT/AST at baseline, every 2 weeks for the first 2 months, then monthly [2] [5]. Grade 3/4 Elevations: Occurred in 5-8% of patients in trials [5]. | Dose Modification: Withhold this compound for ALT/AST >5x ULN; resume at a reduced dose after resolution to <3x ULN. Discontinue permanently if >20x ULN [2]. | | Infections | Signs/Symptoms: Monitor for fever, cough, pneumonia, UTI [6] [2]. Serious Infections: Occurred in 10% of patients, with pneumonia (3%) being most common [2]. | Prophylaxis: Provide prophylaxis for Pneumocystis jirovecii pneumonia (PJP) and consider prophylactic antivirals for CMV [2]. | | Hematologic Parameters | Neutrophil Count: Monitor every 2 weeks for the first 2 months [2]. Neutropenia: Grade 3/4 occurred in 20-22% of patients [1] [2]. | Supportive Care: Consider growth factors. Withhold, reduce dose, or discontinue this compound based on severity and persistence [2]. |

Understanding the Mechanism & Incidence

Understanding the biological rationale and clinical incidence of this adverse event is key for troubleshooting experimental models.

  • Mechanism of Action and Toxicity Profile: this compound is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε) [6] [7]. While its precise mechanism for causing colitis is not fully elucidated, it is considered an immune-mediated event. Its unique inhibition profile, particularly of CK1ε, is hypothesized to help preserve regulatory T-cells, potentially leading to a lower incidence of severe colitis compared to earlier-generation PI3Kδ inhibitors like idelalisib and duvelisib [3] [4].
  • Incidence and Severity in Clinical Trials: In a large integrated safety analysis (n=371):
    • Any-grade diarrhea occurred in 52.3% of patients [1].
    • Grade ≥3 diarrhea/colitis occurred in 7.3% of patients [1].
    • Non-infectious colitis as a serious adverse event of special interest was reported in only 2.4% of patients [1].
    • Most diarrhea episodes were low-grade (Grade 1-2) and manageable without treatment discontinuation [3] [1].

The following diagram illustrates the proposed pathway of this compound's action and the subsequent immune-mediated effects that can lead to colitis, which may inform your mechanistic studies.

G This compound This compound PI3Kδ_Inhibition PI3Kδ Inhibition This compound->PI3Kδ_Inhibition CK1ε_Inhibition CK1ε Inhibition This compound->CK1ε_Inhibition Immune_Dysregulation Immune Dysregulation PI3Kδ_Inhibition->Immune_Dysregulation Tcell_Modulation Modulation of T-cell Activity CK1ε_Inhibition->Tcell_Modulation Hypothesized to preserve Treg function Colitis Immune-Mediated Colitis Immune_Dysregulation->Colitis Tcell_Modulation->Immune_Dysregulation Modulates

FAQ for Researchers

Q1: How is this compound-induced colitis clinically managed once it occurs? A1: The standard management involves a multi-step approach:

  • Drug Interruption: Withhold this compound upon onset of severe (Grade 3) symptoms [2].
  • Corticosteroid Therapy: Initiate high-dose intravenous steroids (e.g., methylprednisolone 30 mg twice daily) for hospitalized patients, transitioning to a slow oral taper (e.g., prednisone) over several weeks upon improvement [3] [4].
  • Symptom Support: Provide aggressive hydration and correct electrolyte imbalances [3].
  • Rechallenge Decision: Upon resolution, this compound may be resumed at a reduced dose. Permanent discontinuation is recommended for life-threatening (Grade 4) events or if severe colitis recurs upon rechallenge [2].

Q2: Are there any biomarkers or predictive factors for identifying patients at higher risk? A2: The search results do not specify validated biomarkers for predicting colitis risk. Current clinical guidance relies on vigilant monitoring for the onset of diarrhea, particularly if it is high-grade, persistent, or associated with features like abdominal pain, blood, or mucus in the stool [3] [2]. The onset typically occurs within months of starting therapy [3] [8].

Q3: How does the colitis profile of this compound compare to other PI3Kδ inhibitors? A3: Clinical data suggests this compound has a differentiated safety profile. One analysis noted lower rates of grade ≥3 transaminitis (3%) and colitis (2%) with this compound compared to idelalisib (grade ≥3 diarrhea/colitis: 9-16%) and duvelisib (grade ≥3 diarrhea: 22%) [3] [4]. This is attributed to its unique chemical structure and CK1ε inhibition, which may modulate immune-related toxicity [3] [7].

References

umbralisib infection prophylaxis protocols

Author: Smolecule Technical Support Team. Date: February 2026

Infection Risks with Umbralisib

The table below summarizes infection-related adverse events and relevant prophylaxis context from clinical trials and integrated safety analyses.

Aspect Details from Clinical Data
Overall Infection Risk Serious infections (e.g., pneumonia) reported; any-grade infections are common [1] [2].
Specific Pathogens Pneumocystis jirovecii pneumonia (PJP) and other opportunistic infections reported in class of Bruton's tyrosine kinase (BTK) inhibitors (e.g., ibrutinib) used in similar patient populations [3] [4].

| Prophylaxis Evidence & Context | • PJP Prophylaxis: Effective (no PJP cases in 130 patients on prophylaxis) but routine use not universally mandated; one trial mandated PJP and antiviral prophylaxis within 7 days of study start, which could later be discontinued at investigator's discretion [3] [5]. • Antiviral Prophylaxis: Suggested for herpes simplex virus (HSV) and varicella-zoster virus (VZV) reactivation, in line with general PI3K inhibitor recommendations [4]. |

Proposed Prophylaxis Framework for Researchers

For preclinical and clinical development work, you can construct a risk mitigation plan based on the observed safety data and practices for similar agents.

Start Patient on this compound Risk1 General Infection Risk Start->Risk1 Risk2 Opportunistic Infection (OI) Risk Start->Risk2 Action1 Vigilance & Monitoring • Educate patient on signs of infection • Monitor for fever, cough, dyspnea Risk1->Action1 Action2 Consider PJP Prophylaxis • e.g., Trimethoprim-sulfamethoxazole (TMP-SMX) • Especially with corticosteroids Risk2->Action2 Action3 Consider Antiviral Prophylaxis • e.g., Acyclovir • To prevent HSV/VZV reactivation Risk2->Action3 Action4 Pre-Treatment Screening • Consider CMV serology • Screen for Hepatitis B/C Risk2->Action4

Critical Considerations for Protocol Design

  • Patient Population: Infection risk is compounded by factors such as heavily pretreated patients, advanced disease stage, and cytopenias caused by both the underlying hematologic malignancy and its treatment [5] [2].
  • Concomitant Medications: Using corticosteroids or other immunosuppressants to manage other drug-related adverse events (e.g., non-infectious colitis) significantly increases the risk of opportunistic infections, making prophylaxis more critical [4].
  • Agent-Specific Profile: Compared to some other PI3Kδ inhibitors, this compound demonstrated a relatively lower incidence of immune-mediated toxicities and treatment discontinuations due to adverse events in clinical trials, which may influence the perceived need for aggressive prophylaxis [1] [5] [2].

Experimental Guidance Summary

For your technical support documentation, you can frame the guidance as follows:

Experimental Phase Recommended Action Regarding Infection Prophylaxis
In Vitro / Animal Studies Not applicable.

| Clinical Trial Protocol Design | • Strongly consider mandating PJP and antiviral prophylaxis at study initiation. • Define clear criteria in the protocol for prophylaxis discontinuation or modification. • Implement rigorous and predefined monitoring schedules for cytomegalovirus (CMV) and other latent viruses. | | Clinical Practice (Historical Context) | Prophylaxis was not considered universally mandatory but was applied based on individual patient risk assessment and physician discretion [3]. |

References

Idelalisib vs. Umbralisib: Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Feature Idelalisib Umbralisib
Primary Target(s) PI3Kδ [1] [2] PI3Kδ & Casein Kinase-1ε (CK1ε) [3] [4] [5]
Key Efficacy (CLL) Phase 3 (w/ rituximab): Superior PFS vs. placebo-rituximab (HR 0.15); improved OS in high-risk, heavily pretreated R/R CLL (median prior therapies: 3) [1] Phase 2 (in KI-intolerant): Median PFS of 23.5 months in patients intolerant to prior BTK or PI3K inhibitors [4]

| Grade ≥3 Adverse Events (AEs) | Neutropenia: ~30-43% Diarrhea/Colitis: ~14-42% Transaminitis: ~14-52% Pneumonitis: ~3-6% [1] [2] | Neutropenia: ~11-18% Diarrhea: ~7-8% Colitis: ~2-3% Transaminitis: ~2-6% Pneumonitis: ~1% [4] [6] | | Immune-Mediated Toxicity | High incidence of autoimmune-like toxicities (colitis, pneumonitis, transaminitis); often severe and dose-limiting [1] [2] | Lower reported incidence of immune-mediated toxicities (colitis, pneumonitis) in integrated analyses [6] | | Impact on Lymphocytes | Induces a rapid, transient lymphocytosis (redistribution from lymphoid organs) [1] | Also associated with treatment-related lymphocytosis [1] | | Special Safety Notes | Black box warnings for fatal and serious hepatotoxicity, severe diarrhea, colitis, pneumonitis, and intestinal perforation [7] | FDA approval was withdrawn in 2022 due to increased all-cause mortality in confirmatory trials, prompting a re-evaluation of its risk-benefit profile [3] | | Clinical Considerations | Effective but toxicity profile limits use; requires careful patient selection and aggressive monitoring/management [1] [7] | Appears better tolerated regarding immune-mediated AEs; offered a strategy for KI-intolerant patients; market withdrawal limits current use [4] [6] |

Mechanisms of Action and Key Experimental Data

Understanding the distinct molecular targets and supporting experimental data is crucial for interpreting their clinical profiles.

Mechanisms of Action

The diagram below illustrates the distinct mechanisms of idelalisib and this compound within the B-cell receptor (BCR) signaling pathway.

G BCR BCR PI3K PI3K BCR->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation mTOR->Proliferation CK1E CK1E ProtSynth ProtSynth CK1E->ProtSynth Idelalisib Idelalisib Idelalisib->PI3K Inhibits Umbralisib_PI3K Umbralisib_PI3K Umbralisib_PI3K->PI3K Inhibits Umbralisib_CK1 Umbralisib_CK1 Umbralisib_CK1->CK1E Inhibits

  • Idelalisib's Mechanism: As a highly selective PI3Kδ inhibitor, idelalisib primarily blocks BCR signaling, leading to apoptosis in malignant B-cells. It also inhibits B-cell migration and adhesion by disrupting responses to chemokines like SDF-1α/CXCL12 [1] [8].
  • This compound's Dual Mechanism: this compound is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε). Its unique structure contributes to high selectivity for PI3Kδ, while CK1ε inhibition may modulate the tumor microenvironment and regulatory T-cell function, potentially contributing to its differentiated safety profile [4] [9] [5].
Supporting Experimental Evidence

1. In Vitro PI3Kδ Specificity

  • Methodology: Biochemical assays measuring the half-maximal inhibitory concentration (IC50) of each drug against the four Class I PI3K catalytic isoforms (p110α, β, δ, γ) [1].
  • Key Findings: As shown in the table below, idelalisib and this compound both show high selectivity for the p110δ isoform, which is predominantly expressed in hematopoietic cells [1].

2. Impact on Key Signaling Pathways

  • Methodology: Treatment of primary CLL or other malignant B-cells with the inhibitors, followed by western blot analysis to assess phosphorylation of key downstream proteins like AKT [1] [8].
  • Key Findings: Both idelalisib and this compound effectively block BCR-mediated and stromal contact-induced phosphorylation of AKT, confirming on-target pathway inhibition [1] [8].

3. Immune Cell Modulation

  • Methodology: Isolation of T and NK cells from healthy donors and CLL patients, treated with idelalisib. Functional assays measured cytotoxicity, cytokine secretion, and proliferation [2].
  • Key Findings: Idelalisib significantly reduced T-cell-mediated cytotoxicity and granzyme B secretion, and impaired NK cell function. This provides a mechanistic explanation for the increased rate of opportunistic infections observed in clinical trials [2].

Interpretation Guide for Researchers

  • For Maximum Potency in High-Risk Settings: Idelalisib's robust efficacy data in aggressive, late-line CLL is compelling. However, its clinical utility is hampered by a need for intensive toxicity management.
  • For a Differentiated Safety Profile: this compound's dual inhibition of PI3Kδ and CK1ε and distinct metabolism presented a promising strategy to mitigate class-specific toxicities like colitis and transaminitis. Its market withdrawal critically underscores the necessity of long-term safety data in risk-benefit assessments.
  • Mechanistic Insights for Combination Therapy: The profound immunosuppressive effects of idelalisib on T and NK cells [2] are a critical consideration for designing combination regimens with immunotherapies. This compound's potentially lower rate of these effects might have made it a more compatible partner.

References

umbralisib vs copanlisib toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Comparison at a Glance

The table below summarizes key toxicity differences based on available clinical trial data.

Feature Umbralisib Copanlisib
Drug Class Oral PI3Kδ and casein kinase-1ε (CK1ε) inhibitor [1] [2] Intravenous pan-class I PI3K inhibitor (targets p110α, p110δ, and p110γ isoforms) [3]
Common Adverse Events (AEs) Diarrhea, nausea, hyperglycemia, increased transaminases [2] Hyperglycemia, diarrhea, hypertension, neutropenia, anemia [4]
Immune-Mediated Toxicity Potentially lower incidence due to CK1ε inhibition sparing Treg function [2] Observed; inhibits PI3Kδ in T cells [1]
Notable Safety Findings Favorable long-term tolerability in early-phase studies [2] Manageable toxicity profile in phase 1 trial [4]
Administration Oral, daily [2] Intravenous, intermittent (e.g., Days 1, 8, and 15 of a 28-day cycle) [4]

Supporting Clinical Trial Data and Context

  • This compound Safety Data: The long-term safety of this compound was evaluated in a phase 1/1b study combining it with ibrutinib for relapsed/refractory Chronic Lymphocytic Leukemia (CLL) [2]. With a median follow-up of nearly 5 years, the most common non-hematological AEs included diarrhea (67%), hyperglycemia (90%, mostly grade 1-2), and increased AST (52%, all grade 1-2). Hematological toxicities were also common, including anemia (95%), decreased platelet count (90%), and decreased neutrophil count (76%) [2]. The study noted that this compound's unique targeting of CK1ε may contribute to a potentially lower rate of immune-mediated toxicity [2].

  • Copanlisib Safety Data: A recent phase 1 trial investigated copanlisib in combination with nivolumab for Richter's transformation or transformed non-Hodgkin lymphoma [4]. The most frequent treatment-related AEs were diarrhea and anemia. The study established a Maximum Tolerated Dose (MTD) of 45 mg for the combination, with a higher dose (60 mg) leading to Dose-Limiting Toxicities (DLTs) in two patients. The overall toxicity profile was considered manageable [4]. It is important to note that copanlisib's intermittent intravenous dosing schedule leads to transient, on-target AEs like hyperglycemia and hypertension [1].

Experimental Protocols from Cited Studies

For researchers designing similar trials, here are the key methodologies from the studies cited.

  • This compound Combination Trial (NCT02268851):

    • Design: A multicenter, investigator-sponsored phase 1/1b study.
    • Patients: Adults with relapsed/refractory CLL.
    • Dosing: Daily oral this compound (800 mg recommended phase 2 dose) with standard daily ibrutinib (420 mg) until disease progression or unacceptable toxicity [2].
    • Toxicity Assessment: Adverse events were graded using the CTCAE version 4.0, with hematological toxicities assessed according to iwCLL criteria [2].
  • Copanlisib Combination Trial:

    • Design: A multicenter, investigator-sponsored phase 1 study.
    • Patients: Adults with relapsed/refractory Richter's transformation or transformed non-Hodgkin lymphoma.
    • Dosing: Intravenous copanlisib on days 1, 8, and 15 of a 28-day cycle at escalating doses (45 mg and 60 mg), combined with a fixed dose of nivolumab (240 mg IV on days 1 and 15) [4].
    • Toxicity Assessment: The study used a standard 3+3 design to determine the Maximum Tolerated Dose (MTD), with DLTs monitored during the first cycle [4].

Mechanisms of Action and Toxicity

The different toxicity profiles of this compound and copanlisib are rooted in their distinct mechanisms of action, as illustrated below.

G cluster_copanlisib Copanlisib (Pan-PI3Ki) cluster_this compound This compound (PI3Kδ & CK1ε Inhibitor) Cop Intravenous Copanlisib CopTargets Inhibits p110α, p110β, p110γ, p110δ Cop->CopTargets CopTox Transient Hyperglycemia & Hypertension CopTargets->CopTox CopImmune Inhibition of T-cell PI3Kδ & PI3Kγ CopTargets->CopImmune CopTox2 Immune-Mediated Toxicities CopImmune->CopTox2 Umb Oral This compound UmbTargets Inhibits p110δ & CK1ε Umb->UmbTargets UmbMech Downregulation of WNT Signaling in Tregs UmbTargets->UmbMech UmbTox2 Diarrhea, Hyperglycemia UmbTargets->UmbTox2 UmbTox Potentially Lower Immune-Mediated Toxicity UmbMech->UmbTox

Key Considerations for Clinical Development

  • Toxicity Management: this compound's proposed mechanism for reduced immune-mediated toxicity is promising, but requires validation in larger head-to-head trials [2]. Copanlisib's transient hyperglycemia and hypertension are predictable and often manageable with protocol-specified monitoring and supportive care [1].
  • Administration & Dosing: The choice between a daily oral regimen (this compound) and an intermittent intravenous one (copanlisib) significantly impacts patient convenience and resource utilization in a clinical setting [4] [2].
  • Therapeutic Context: Much of the recent safety data for copanlisib comes from its use in Richter's Transformation, a highly aggressive disease where treatment options are limited and toxicity profiles may be viewed differently than in first-line CLL [4].

References

Mechanism of Action & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The distinct profiles of umbralisib and duvelisib originate from their different molecular targets.

  • This compound's Dual Inhibition: Unlike other PI3Kδ inhibitors, this compound also inhibits casein kinase-1ε (CK1ε). This unique dual action is believed to spare regulatory T-cell function by downregulating WNT signaling, which may contribute to its more favorable immune-mediated toxicity profile compared to other PI3K inhibitors [1] [2].
  • Duvelisib's Dual Isoform Targeting: Duvelisib simultaneously inhibits both PI3Kδ and PI3Kγ isoforms. While PI3Kδ is primarily expressed in B-cells, PI3Kγ plays a key role in T-cell function and the tumor microenvironment. Inhibiting both isoforms provides broad suppression of pro-survival signaling but is also associated with a higher incidence of immune-related adverse events, such as colitis and pneumonitis [2].

The diagram below illustrates the signaling pathways these drugs target and their downstream effects.

G BCR B-Cell Receptor (BCR) PI3K_delta PI3K-δ Isoform BCR->PI3K_delta Activates PI3K_gamma PI3K-γ Isoform BCR->PI3K_gamma Activates PIP2 PIP₂ PI3K_delta->PIP2 Phosphorylates PI3K_gamma->PIP2 Phosphorylates Tcell T-cell Activation & Tumor Microenvironment PI3K_gamma->Tcell Modulates CK1_epsilon CK1ε PIP3 PIP₃ PIP2->PIP3 Conversion AKT AKT / PKB PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates FoxO Transcription Factors (e.g., FoxO) AKT->FoxO Inhibits Survival Cell Survival & Proliferation mTOR->Survival Promotes FoxO->Survival Regulates This compound This compound Inhibits This compound->PI3K_delta Blocks This compound->CK1_epsilon Blocks Duvelisib Duvelisib Inhibits Duvelisib->PI3K_delta Blocks Duvelisib->PI3K_gamma Blocks

Clinical & Preclinical Protocol Context

Here is a summary of key clinical trials and methodologies that generated the comparative data.

Compound Trial Context & Methodology Key Efficacy Outcomes Key Safety Outcomes

| This compound | Phase 1/1b Study (NCT02268851): Investigated this compound in combination with ibrutinib in patients with R/R CLL. Long-term results with a median follow-up of 57.6 months were reported [1]. | - ORR: 95%

  • 5-year PFS: 59%
  • 5-year OS: 75% [1] | - Most common Gr 3/4 lab abnormalities: increased lymphocyte count (76%), decreased neutrophil count (76%)
  • Hypertension (29%), atrial fibrillation (19%) were notable non-hematologic events [1]. | | Duvelisib | Phase 3 DUO Trial: Compared duvelisib monotherapy with ofatumumab in patients with R/R CLL/SLL. This led to the drug's approval in this setting [3] [4]. | - Median PFS: 13.3 months (vs. 9.9 months for ofatumumab) [4] | - Serious adverse events include infections, diarrhea/colitis, pneumonitis, and rash. Hepatotoxicity (ALT/AST elevation) is common and requires management [3]. |

Critical Considerations for Development

  • Toxicity Management is Central: The clinical use of PI3K inhibitors, as a class, has been significantly challenged by immune-mediated and other toxicities [2] [5]. This compound was developed with the goal of achieving a better safety profile, and an indirect treatment comparison in follicular lymphoma suggested it had a lower relative risk for grade ≥3 adverse events compared to duvelisib and other PI3Kis [6].
  • Regulatory Landscape is Dynamic: The regulatory status of PI3K inhibitors has seen significant changes. This compound's FDA approval was withdrawn in 2022 following data showing excess mortality in a confirmatory trial [7]. While duvelisib retains its approval for CLL/SLL, some of its other indications have also been withdrawn [3] [5]. This underscores the importance of confirmatory trials and ongoing safety evaluation.

References

Comparative Safety Profile of Umbralisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety data for umbralisib monotherapy from a large integrated analysis and contextualizes it with general concerns for this drug class [1] [2] [3].

Safety Parameter This compound (Monotherapy, Integrated Analysis) Context: Other PI3Kδ Inhibitors (Class Concerns)
Patients Evaluated 371 patients with relapsed/refractory lymphoid malignancies [1] -
Median Treatment Duration 5.9 months (28.8% of patients ≥12 months) [1] -
Most Common Any-Grade AEs Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%) [1] -
Most Common Grade ≥3 AEs Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases (5.7%) [1] -
AEs of Special Interest (Grade ≥3) Non-infectious Colitis (2.4%), Pneumonitis (1.1%) [1] Higher rates of immune-mediated toxicities (e.g., colitis, hepatotoxicity, pneumonitis) are common [1].
Serious AEs (All Causality) 25.6% of patients [1] -
Discontinuation due to AEs 13.7% of patients [1] High discontinuation rates are a class limitation [1].
Overall Risk-Benefit FDA Investigation: A possible increased risk of death led to an FDA investigation in 2022. The benefit-risk profile is under assessment [3]. Clinical trials of other agents in this class have shown similar safety concerns [3].

Key Clinical Trial Designs and Safety Data

Understanding the safety of this compound, especially in combination with other agents, requires looking at the design of key clinical trials.

This compound and Ibrutinib in Relapsed/Refractory CLL and MCL (NCT02268851)

This was a phase 1/1b, multicenter, open-label study designed to evaluate the safety and tolerability of combining this compound with the BTK inhibitor ibrutinib [4].

  • Study Population: Adults with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) who had received at least one prior therapy [4].
  • Methodology:
    • Design: Standard 3+3 dose escalation for this compound (400, 600, 800 mg daily) with fixed-dose ibrutinib (420 mg for CLL/560 mg for MCL) [4].
    • Endpoints: Primary endpoints were Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and safety. Secondary endpoints included efficacy measures like Overall Response Rate (ORR) [4].
    • Safety Assessments: Toxicity was graded using CTCAE v4.03. Responses were assessed using IWCLL 2008 criteria for CLL and Lugano 2014 criteria for MCL [4].
  • Key Safety Findings: The combination was found to be well-tolerated.
    • Most Frequent AEs: Diarrhea (52%), infection (50%), and transaminitis (24%) were common. Most were low-grade, with grade 3 diarrhea occurring in 9.5% of patients [4].
    • Serious AEs: Occurred in 29% of patients and included lipase elevation, atrial fibrillation, and infections [4].
    • MTD: The MTD was not reached, and the Recommended Phase 2 Dose (RP2D) for this compound was 800 mg daily in combination with ibrutinib [4].
This compound in KI-Intolerant CLL (NCT02742090)

This phase 2 trial specifically addressed the management of patients intolerant to kinase inhibitors, a significant clinical challenge [5].

  • Study Population: CLL patients who discontinued prior BTK inhibitor (e.g., ibrutinib) or PI3Kδ inhibitor therapy due to intolerance, not disease progression [5].
  • Methodology:
    • Design: Single-arm trial of this compound monotherapy at 800 mg daily until progression or toxicity [5].
    • Endpoints: The primary endpoint was Progression-Free Survival (PFS). A key exploratory analysis was the "time to treatment failure," comparing the duration on this compound to the duration on the prior KI that caused intolerance [5].
  • Key Safety Findings: this compound proved to be a viable option for this population.
    • Efficacy: Median PFS was 23.5 months, and 58% of patients remained on this compound longer than their prior KI [5].
    • Tolerability: The most common grade ≥3 AEs were neutropenia (18%), leukocytosis (14%), and pneumonia (12%). The discontinuation rate due to AEs was 12% [5].

Mechanistic Insights into this compound's Differentiated Profile

This compound's unique safety profile is attributed to its distinct mechanism of action at the molecular level.

G PI3Ki_Class PI3Kδ Inhibitor Class Idelalisib Idelalisib PI3Ki_Class->Idelalisib Duvelisib Duvelisib PI3Ki_Class->Duvelisib This compound This compound PI3Ki_Class->this compound PI3K_Gamma PI3Kγ Inhibition Idelalisib->PI3K_Gamma Duvelisib->PI3K_Gamma CK1E_Inhibition CK1ε Inhibition This compound->CK1E_Inhibition High_Selectivity High Selectivity for PI3Kδ This compound->High_Selectivity Treg_Effect Potential sparing of Regulatory T-cells (Tregs) CK1E_Inhibition->Treg_Effect Immune_Tox ↓ Immune-mediated toxicities (e.g., colitis, pneumonitis) Treg_Effect->Immune_Tox Gamma_Effect ↑ Inflammatory toxicities PI3K_Gamma->Gamma_Effect Reduced_Off_Target Reduced off-target effects High_Selectivity->Reduced_Off_Target

The diagram above illustrates the key mechanistic differences. Preclinical data suggest this compound's unique dual inhibition of PI3Kδ and casein kinase-1ε (CK1ε) may contribute to its differentiated profile. Inhibition of CK1ε can downregulate WNT signaling, which may spare regulatory T-cell function and potentially lead to lower rates of immune-mediated toxicities compared to other agents in the class [6] [4]. Furthermore, this compound exhibits greater selectivity for the PI3Kδ isoform over the γ isoform, which is implicated in the inflammatory toxicities seen with other inhibitors like duvelisib [1].

Critical Regulatory Safety Consideration

It is essential to note that in 2022, the U.S. Food and Drug Administration (FDA) issued a safety communication regarding a possible increased risk of death associated with this compound [3]. This was based on findings from the UNITY-CLL trial, which compared this compound + ublituximab to standard care. The FDA has suspended new patient enrollment in clinical trials and is re-evaluating the risks and benefits of this compound for its approved uses in Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [3]. This investigation is a critical factor in any comprehensive safety analysis.

Conclusion

However, the ongoing FDA investigation into a potential increased risk of mortality is the paramount safety consideration. Researchers and clinicians must weigh the favorable tolerability data against this significant potential risk.

References

Comparative Toxicity Profiles of PI3Kδ Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key immune-mediated and serious adverse events from integrated safety analyses of several PI3Kδ inhibitors.

Adverse Event of Special Interest Umbralisib (n=371) [1] Idelalisib [1] Duvelisib [1] Copanlisib [1]
Any Grade Diarrhea/Colitis 52.3% 14%-20% (with colitis) 14%-20% (with colitis) Information missing
Grade ≥3 Diarrhea 7.3% Information missing Information missing Information missing
Non-infectious Colitis 2.4% Information missing Information missing Information missing
All-grade ALT/AST Increase Information missing 16%-18% (Grade ≥3) Information missing Information missing
Grade ≥3 ALT/AST Increase 5.7% Information missing Information missing Information missing
Pneumonitis 1.1% 4%-5% 4%-5% ~5%
Serious Infections 7.8% (Pneumonia) 21%-48% (Infections) 21%-48% (Infections) 19% (Serious/Fatal)
Any Grade ≥3 AE 50.9% 54%-88% 54%-88% 54%-88%
Discontinuation due to AE 13.7% Up to 52% Up to 52% Up to 52%
  • Lower Immune-Mediated Toxicity: this compound was associated with notably lower rates of severe colitis, severe hepatotoxicity, and pneumonitis in direct or cross-trial comparisons with idelalisib, duvelisib, and copanlisib [1].
  • Improved Tolerability: The rate of treatment discontinuation due to adverse events was lower with this compound (13.7%) than the high rates (up to 52%) reported for other approved PI3K inhibitors in their pivotal trials [1].

Experimental Protocols for Toxicity Data

The comparative data is derived from rigorous clinical trial designs. Here are the methodologies for the key studies cited:

1. Integrated Safety Analysis of this compound

  • Source: Pooled analysis from four open-label phase 1 and 2 trials (UNITY-NHL, TGR-1202-101, UTX-TGR-501, TGR-1202-202) [1].
  • Patient Population: 371 adult patients with relapsed/refractory lymphoid malignancies, including follicular lymphoma, marginal zone lymphoma, CLL, DLBCL, and mantle cell lymphoma [1].
  • Intervention: this compound monotherapy at the recommended phase 2 dose of 800 mg or higher, once daily [1].
  • Primary Outcomes: Incidence, severity, and type of treatment-emergent adverse events, graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1].

2. Clinical Trials for Other PI3Kδ Inhibitors The data for idelalisib, duvelisib, and copanlisib come from their respective pivotal phase 2 and 3 clinical trials, as referenced in the integrated safety analysis [1]. While the specific trial identifiers are not listed in the provided results, the cited percentages for these drugs are derived from their FDA-approved prescribing information and key published studies, which represent the highest quality of evidence for their safety profiles [1].

Mechanism of Action and Rationale for Safety Differentiation

This compound's unique toxicity profile is hypothesized to stem from its distinct biochemical structure and mechanism of action.

G This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits CK1epsilon CK1epsilon This compound->CK1epsilon Inhibits BCR_Signaling BCR_Signaling PI3Kdelta->BCR_Signaling Promotes Oncogene_Translation Oncogene_Translation CK1epsilon->Oncogene_Translation Promotes Cell_Survival Cell_Survival BCR_Signaling->Cell_Survival

  • Dual Kinase Inhibition: Unlike other inhibitors that target only PI3Kδ, this compound is a dual inhibitor of PI3Kδ and casein kinase-1 epsilon (CK1ε) [1] [2] [3].
  • High Selectivity: this compound exhibits >1500-fold greater selectivity for PI3Kδ over the α and β isoforms, and ~225-fold greater selectivity over the γ isoform [1]. This high specificity may reduce off-target effects contributing to toxicity.
  • Unique CK1ε Target: Inhibition of CK1ε is believed to influence immune regulation, potentially by sparing regulatory T-cell function, which may contribute to the lower incidence of immune-mediated toxicities like colitis and pneumonitis [1] [4].

Overall Conclusion

For researchers and clinicians, the data indicates that this compound represents a step toward a more tolerable PI3Kδ inhibitor class, particularly concerning immune-mediated toxicities. This profile may be advantageous for patients requiring prolonged therapy or those who are intolerant to other kinase inhibitors [5].

References

umbralisib tazemetostat comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pathways

The following diagram illustrates the distinct intracellular signaling pathways targeted by each drug.

lymphoma_pathways Simplified Signaling Pathways in Follicular Lymphoma cluster_bcr B-Cell Receptor (BCR) Signaling Pathway cluster_ezh2 Epigenetic Regulation Pathway BCR_Stim External Stimuli PI3K PI3Kδ BCR_Stim->PI3K CK1 Casein Kinase 1ε (CK1ε) BCR_Stim->CK1 Cell_Prolif Cell Proliferation & Survival PI3K->Cell_Prolif Umbralisib Inhibits CK1->Cell_Prolif This compound Inhibits PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 H3K27me3 Histone H3K27 Trimethylation (Transcriptional Repression) EZH2->H3K27me3 Tazemetostat Inhibits Target_Genes Target Gene Silencing H3K27me3->Target_Genes

Clinical Efficacy & Safety Data

Clinical data primarily comes from single-arm trials. An indirect treatment comparison (ITC) using matching-adjusted analyses provides the best available comparative evidence [1] [2].

Efficacy Outcomes

In the key ITC analysis, tazemetostat demonstrated comparable efficacy to several PI3K inhibitors, including this compound [1] [2].

Drug (Trial Name) Objective Response Rate (ORR) Comparative Finding (vs. Tazemetostat)
Tazemetostat (E7438-G000-101) 69% (EZH2mut); 35% (EZH2wt) [3] Baseline for comparison
This compound (UNITY-NHL) 57% [2] No significant difference (p=0.10)
Safety Outcomes

The same ITC analysis revealed significant safety advantages for tazemetostat [1] [2] [4].

Safety Outcome Relative Risk (RR) for Tazemetostat vs. This compound Interpretation
Any Grade ≥3 Treatment-Emergent Adverse Event (TEAE) RR = 0.65 (p < 0.01) [2] 35% lower risk with Tazemetostat
Any Serious TEAE Lower RR [2] Consistent safety advantage
TEAE Leading to Dose Reduction/Discontinuation Lower RR [2] Better tolerability with Tazemetostat

Critical Safety & Regulatory Considerations

  • This compound Market Withdrawal: The FDA approval for this compound was voluntarily withdrawn in June 2022. This decision was based on data from a confirmatory trial showing an increased risk of death associated with its use, outweighing its benefits [5] [6].
  • Tazemetostat Warnings:
    • Secondary Malignancies: Across clinical trials, 1.7% of patients developed secondary malignancies (MDS, AML, B-ALL) [7].
    • Embryo-Fetal Toxicity: Can cause fetal harm. Female and male patients of reproductive potential must use effective contraception during and after treatment [7].

Conclusion for Researchers

For researchers and drug development professionals, the comparative analysis highlights two divergent paths in targeted lymphoma therapy:

  • Tazemetostat represents a first-in-class epigenetic approach with a manageable safety profile and a distinct mechanism of action that avoids the toxicities commonly associated with PI3K inhibition [1] [2].
  • This compound's journey from accelerated approval to market withdrawal underscores the critical importance of long-term safety data and confirmatory trials for novel oncology drugs, particularly within the PI3K inhibitor class [5] [6].

References

Umbralisib Treatment Duration in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Type / Population Median Treatment Duration (Months) Patients Treated ≥12 Months Key Factors Influencing Duration Source Study

| Integrated Safety Analysis (Monotherapy) Various R/R Lymphoid Malignancies (n=371) | 5.9 months (Range: 0.1 - 75.1) | 28.8% (107/371) | Adverse events leading to discontinuation in 13.7% of patients. [1] [2] | [1] [2] | | Combination Therapy (Ibrutinib) R/R Chronic Lymphocytic Leukemia (CLL) (n=21) | Umbralisib: 48.2 months Ibrutinib: 41.8 months | Data not specified | Treatment continued until progression or toxicity; some patients remained on therapy with follow-up up to 86.7 months. [3] | [3] |

Detailed Experimental Data and Context

To fully interpret the data in the table, it is helpful to understand the design and findings of the key clinical studies.

  • Monotherapy Safety Profile: The integrated safety analysis provides the most comprehensive real-world picture of this compound monotherapy duration. This study pooled data from 371 patients with various relapsed/refractory (R/R) lymphoid malignancies, including follicular lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia. The median treatment duration of 5.9 months reflects the challenging nature of treating this population. The most common any-grade adverse events were diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Notably, the rate of immune-mediated toxicities, such as non-infectious colitis (2.4%) and pneumonitis (1.1%), was reported to be lower than with other PI3Kδ inhibitors. [1] [2]

  • Combination Therapy for Enhanced Durability: A phase 1/1b study investigated the combination of this compound with the BTK inhibitor ibrutinib in patients with R/R CLL or mantle cell lymphoma. The rationale was that dual B-cell receptor pathway blockade could lead to more durable responses. The results were promising, showing a much longer median treatment duration for both drugs. With a median follow-up of nearly 5 years, the 5-year progression-free survival rate was 59% for the CLL patients, which is favorable compared to historical data with ibrutinib monotherapy. [3] [4]

Experimental Protocols from Cited Studies

For research and development professionals, the methodologies of these studies are critical.

  • Integrated Safety Analysis Protocol [1] [2]

    • Objective: To characterize the comprehensive safety profile of this compound monotherapy.
    • Design: Pooled analysis from four open-label, phase 1 and 2 trials.
    • Population: 371 adult patients with R/R non-Hodgkin lymphoma or CLL.
    • Intervention: this compound at the recommended phase 2 dose of 800 mg or higher once daily.
    • Endpoints: Treatment duration, treatment-emergent adverse events, serious adverse events, and adverse events leading to discontinuation. Data was collected from routine patient charts.
  • Combination Therapy Trial Protocol [3] [4]

    • Objective: To determine the safety and efficacy of this compound in combination with ibrutinib.
    • Design: Multicenter, phase 1/1b study.
    • Population: Patients with R/R CLL or mantle cell lymphoma who had received at least one prior therapy.
    • Intervention: Daily oral this compound (400, 600, or 800 mg) with standard daily doses of ibrutinib.
    • Endpoints: The primary endpoints were maximum tolerated dose and safety. A key secondary endpoint was progression-free survival. Treatment continued until disease progression or unacceptable toxicity, with no predefined fixed duration.

Mechanism of Action and Pathway

This compound's unique profile stems from its dual mechanism of action, which is distinct from other PI3Kδ inhibitors. The following diagram illustrates its role in the B-cell receptor signaling pathway.

Umbralisib_Mechanism BCR BCR SYK SYK BCR->SYK PI3Kd PI3K-δ SYK->PI3Kd BTK BTK SYK->BTK PI3Kd->BTK activates AKT_mTOR AKT/mTOR (Cell Proliferation & Survival) PI3Kd->AKT_mTOR PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB (Gene Transcription & Cell Survival) PLCg2->NFkB CK1e CK1ε Myc_Bcl2 Oncogene Translation (e.g., MYC, BCL2) CK1e->Myc_Bcl2 This compound This compound This compound->PI3Kd inhibits This compound->CK1e inhibits

Key Insights for Professionals

  • Treatment Paradigm is Evolving: The data shows a clear distinction between monotherapy and combination strategies. While monotherapy is an option, its duration may be limited by tolerability. Combination with BTK inhibitors like ibrutinib appears to be a viable strategy to achieve deeper, more durable remissions, allowing for significantly longer treatment durations. [3]
  • Consider the Therapeutic Window: The decision to use this compound, especially in combinations, involves balancing efficacy and toxicity. The integrated safety analysis suggests that this compound may have a differentiated safety profile with lower rates of certain immune-mediated toxicities compared to earlier PI3Kδ inhibitors, which is a key consideration for long-term treatment. [1] [4]

References

Umbralisib: Clinical Trial Data & Post-Market Findings

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Clinical Trial Data (Pre-Approval) Post-Market & Integrated Analysis Findings
Approval Basis Accelerated approval based on single-arm trials (UNITY-NHL) [1]. N/A (Approval withdrawn in June 2022) [2].

| Efficacy | MZL: ORR 49% (CR 16%); DOR Not Reached [1]. FL: ORR 43% (CR 3%); median DOR 11.1 months [1]. | N/A (Confirmed via accelerated approval pathway). | | Common AEs | Diarrhea, nausea, fatigue, elevated creatinine, neutropenia, transaminase elevation [1]. | Consistent with trial data; diarrhea (52.3%), nausea (41.5%), fatigue (31.8%) [3]. | | Serious AEs | Diarrhea/colitis, infections [1]. | Grade ≥3 AEs: neutropenia (11.3%), diarrhea (7.3%), elevated aminotransferases (5.7%) [3]. | | Key Safety Risk | – | Increased risk of death revealed in later-phase UNITY-CLL trial [1]. | | Discontinuation Rate | 18% of patients had serious AEs leading to dose modifications [1]. | 13.7% discontinued due to AEs (integrated analysis, 2021) [3]. 12% discontinued (CLL intolerant population study) [4]. | | Hepatotoxicity | Serum enzyme elevations in 15-35%; >5x ULN in 5-8% [2]. No clinically apparent liver injury reported in trials [2]. | Label recommended monitoring liver tests every 2-4 weeks for first 6 months [2]. Likelihood score: E* (unproven but suspected rare cause of liver injury) [2]. |

Methodologies for Evidence Generation

The data in the table above comes from distinct types of studies, each with its own rigorous protocol.

Clinical Trial Designs

Umbralisib's initial efficacy was established through single-arm, open-label, multicenter phase 2 trials [4] [1].

  • Objective: To evaluate the safety and efficacy of this compound monotherapy in adults with relapsed/refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [1].
  • Intervention: Patients received this compound 800 mg orally once daily until disease progression or unacceptable toxicity [4] [1].
  • Endpoints: Primary endpoints were Overall Response Rate (ORR) and Duration of Response (DOR), assessed by independent review committees [1].

The integrated safety analysis, which provided a broader view of the drug's profile, pooled data from four open-label phase 1 and 2 studies [3].

  • Population: 371 adult patients with various relapsed/refractory lymphoid malignancies [3].
  • Data Collection: Comprehensive toxicity data were pooled and analyzed to characterize the overall safety profile and identify adverse events of special interest [3].
The Role of Real-World Evidence (RWE)

While specific RWE studies on this compound are not detailed in the search results, the following points explain its critical role in the context of drug development and safety, as seen in the this compound case:

  • Historical Controls: RWE can serve as an external control arm to contextualize findings from single-arm trials. For example, the SCHOLAR-1 study, which used RWE, established baseline outcomes for refractory Diffuse Large B-cell Lymphoma (DLBCL) and helped demonstrate the superiority of new therapies like CAR T-cell treatment [5].
  • Post-Market Surveillance: The safety signal of increased mortality was identified in the later-phase UNITY-CLL trial, a randomized controlled study in a different blood cancer (Chronic Lymphocytic Leukemia) [1]. This underscores how ongoing clinical research and post-market requirements are vital for uncovering risks that may not be apparent in smaller, pre-approval studies.
  • Regulatory Framework: The FDA has a framework for using RWE to support regulatory decisions, including satisfying post-approval study requirements. However, generating RWE that meets regulatory standards requires meticulous study design, early engagement with agencies, and robust data collection [5].

Key Implications for Drug Development

The this compound case highlights several critical considerations for researchers and developers:

  • Accelerated Approval's Dual Nature: The accelerated approval pathway can quickly bring promising drugs to patients with unmet needs, but it relies on subsequent studies to verify clinical benefit. The withdrawal of this compound shows this process can also reveal unacceptable risks [2] [1].
  • Beyond Efficacy in Single-Arm Trials: Single-arm trials can demonstrate a drug's anti-tumor activity but may not fully reveal its long-term safety profile or overall survival impact compared to standard treatments. RWE can help fill this gap by providing broader context [5].
  • The Growing Importance of RWE: There is a recognized need to bridge the gap between data from highly selected clinical trial populations and the broader patient population treated in real-world practice. RWE is increasingly used to inform trial design, identify patient populations, and support regulatory decision-making [5] [6].

Visualizing the this compound Evidence Journey

The diagram below summarizes the lifecycle of this compound's clinical evidence, from development to withdrawal, and the potential role of RWE.

PreApproval Pre-Approval Phase CT Clinical Trials (Single-Arm Phase 2) PreApproval->CT CT_Data Key Data: • Promising ORR in MZL/FL • Manageable safety profile in trial population CT->CT_Data AcceleratedApproval Accelerated FDA Approval (Feb 2021) CT_Data->AcceleratedApproval PostApproval Post-Approval Phase AcceleratedApproval->PostApproval Phase3Trial Confirmatory Phase 3 Trial (UNITY-CLL in CLL) PostApproval->Phase3Trial Phase3Finding Key Finding: Increased risk of all-cause mortality Phase3Trial->Phase3Finding Withdrawal FDA Approval Withdrawn (June 2022) Phase3Finding->Withdrawal RWE Potential RWE Role RWE_Use1 External control for single-arm trials RWE->RWE_Use1 RWE_Use2 Post-market safety monitoring RWE->RWE_Use2

References

umbralisib CK1ε inhibition differential effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

Umbralisib's differentiated profile stems from its distinct structure and dual-targeting mechanism.

  • Unique Dual Inhibition: this compound is a novel next-generation inhibitor with a chemical structure distinct from idelalisib and duvelisib [1]. It simultaneously inhibits PI3Kδ and CK1ε [2] [1] [3]. Idelalisib is a selective PI3Kδ inhibitor, while duvelisib is a dual PI3Kδ/γ inhibitor [2] [1].
  • Preservation of Regulatory T-Cells: In preclinical models, treatment with idelalisib or duvelisib led to increased immune-mediated toxicities, impaired function, and reduced numbers of Tregs. In contrast, this compound treatment preserved Treg number and function in CLL-bearing mice [2] [4] [3]. Studies demonstrate that inhibition of CK1ε alone can improve CLL Treg number and function, suggesting this unique action counterbalances the detrimental effects of PI3Kδ inhibition on Tregs [2] [3].

The following diagram illustrates the key signaling pathways and differential immunological effects of these inhibitors.

G PI3Ki PI3Kδ Inhibitor Treg_Impair Treg Impairment & Depletion PI3Ki->Treg_Impair Treg_Preserve Treg Preservation PI3Ki->Treg_Preserve CK1i CK1ε Inhibitor CK1i->Treg_Preserve High_Tox Higher Incidence of Immune-Mediated Toxicities Treg_Impair->High_Tox Improved_Safety Improved Safety Profile Treg_Preserve->Improved_Safety Idelalisib Idelalisib/Duvelisib Idelalisib->PI3Ki This compound This compound This compound->PI3Ki This compound->CK1i

Comparative Clinical Safety Data

The proposed immunological mechanism translates into a distinct clinical safety profile, as shown in integrated safety analyses.

Safety Parameter This compound (Integrated Analysis) [5] Typical of Other PI3Kδ Inhibitors [1]
Patients Analyzed 371 N/A
Median Treatment Duration 5.9 months
Grade ≥3 Diarrhea/Colitis 7.3% (diarrhea), 2.4% (colitis) More frequent and severe (e.g., Idelalisib colitis: 14-19%) [1]
Grade ≥3 Transaminase Elevation 5.7% Substantially higher (e.g., Idelalisib: 13-25%) [1]
Pneumonitis 1.1% More frequent
Discontinuation due to AEs 13.7% Higher rates leading to treatment limitations [2] [6]

Key Experimental Data and Protocols

The differential effects of this compound were established through several key experiments.

  • Treg Polarization and Suppression Assays [4]: Naive CD4+ T cells were isolated from human blood and polarized into Tregs using cytokines. These Tregs were treated with PI3Kδ inhibitors and co-cultured with responder T cells to measure immunosuppressive capacity. Key Finding: Only this compound sustained the immunosuppressive function of Tregs after treatment [2] [4].
  • Studies in Eμ-TCL1 Adoptive Transfer Mouse Model [2] [3]: This murine model of CLL was used to evaluate in vivo efficacy and immunomodulation. Key Finding: All three inhibitors showed anti-CLL efficacy, but only idelalisib and duvelisib-treated mice showed increased immune-mediated toxicities and reduced Tregs, which were preserved in this compound-treated mice [2] [3].
  • CK1ε Inhibition Rescue Experiments [2] [3]: Research demonstrated that inhibiting CK1ε can improve CLL Treg number and function. Combining a CK1ε inhibitor with other PI3Kδ inhibitors mitigated the Treg impairment caused by those inhibitors alone [2] [3].

Implications for Drug Development

For researchers and drug development professionals, the this compound case offers critical insights:

  • Target Selection: Combining PI3Kδ inhibition with CK1ε inhibition presents a viable strategy to dissociate efficacy from immune-related toxicity, a major limitation of this drug class [2] [1].
  • Safety Profiling: Preclinical models should include detailed immunophenotyping, especially of Treg populations, to predict the potential for immune-mediated adverse events [2] [4].
  • Molecular Design: this compound's distinct chemical structure underscores that improved selectivity and multi-targeting can refine safety without sacrificing efficacy [1].

It is important to note that while this compound demonstrated an improved safety profile, it was still associated with immune-mediated toxicities, including cases of colitis at the therapeutic dose [7]. Furthermore, this compound was voluntarily withdrawn from the market for treating certain lymphomas in 2022 after updated data revealed an increased risk of death [8]. This highlights that a favorable toxicity profile must be balanced with overall survival benefit.

References

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Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

571.18312413 g/mol

Monoisotopic Mass

571.18312413 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

139-142

UNII

38073MQB2A

Drug Indication

Umbralisib does not have any approved therapeutic indications.

Livertox Summary

Umbralisib is an oral kinase inhibitor that is was given accelerated approved for use in adults with relapsed or refractory marginal zone and follicular lymphoma in 2021, but the approval was withdrawn a year later because of data from a trial showing excess mortality with its use. Umbralisib was associated with a modest rate of serum enzyme elevations during therapy but was not reported to cause clinically apparent acute liver with symptoms or jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.

Absorption Distribution and Excretion

Umbralisib is rapidly absorbed in the GI tract. The Tmax of umbralisib is about 4 hours. After consumption of a high-fat, high calorie meal with umbralisib, the AUC increased by 61% and the Cmax increased by 115%.
During pharmacokinetic studies, about 81% of the umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers.
The average apparent central volume of distribution of umbralisib is 312 L.
The average apparent clearance of umbralisib is 15.5 L/h.

Metabolism Metabolites

During in vitro studies, umbralisib was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.

Wikipedia

Umbralisib
ML-SI3

FDA Medication Guides

Ukoniq
Umbralisib Tosylate
TABLET;ORAL
TG THERAPS
02/05/2021

Biological Half Life

The effective half-life of Umbralisib is about 91 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A,
Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab
Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016
Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:
27499137.

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